Methyl 2-chloro-3-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQTYWDDKJEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437488 | |
| Record name | Benzoic acid, 2-chloro-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59425-26-2 | |
| Record name | Benzoic acid, 2-chloro-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: Methyl 2-Chloro-3-Methoxybenzoate
CAS Number: 55080-69-2 Molecular Formula: C9H9ClO3 Molecular Weight: 200.62 g/mol Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
Methyl 2-chloro-3-methoxybenzoate is a highly valued structural motif in the synthesis of agrochemicals (specifically benzoylurea insecticides and dicamba-derivative herbicides) and pharmaceutical intermediates targeting glucose transporters (GLUT inhibitors).
The synthesis of this scaffold presents a classic regioselectivity challenge: introducing a chlorine atom at the 2-position (ortho to the carboxyl group, ortho to the hydroxyl/methoxy group) on a 1,3-disubstituted benzene ring. Standard electrophilic aromatic substitution (EAS) on 3-methoxybenzoate typically yields a mixture of 2-, 4-, and 6-chloro isomers, necessitating difficult chromatographic separations.
The Optimal Route: This guide details the "Hydroxy-Chlorination-Methylation" strategy. By starting with 3-hydroxybenzoic acid, we leverage the strong ortho/para directing power of the free phenol under controlled cryogenic conditions to selectively install the chlorine at the 2-position. This is followed by a "global methylation" step to simultaneously esterify the acid and etherify the phenol.
Retrosynthetic Analysis
The retrosynthetic logic relies on disconnecting the two methyl groups first, revealing 2-chloro-3-hydroxybenzoic acid. This intermediate is traced back to 3-hydroxybenzoic acid, utilizing the steric and electronic environment of the free phenol to direct chlorination.
Figure 1: Retrosynthetic disconnection strategy emphasizing the 2-chloro-3-hydroxy intermediate.
Detailed Experimental Protocol
Stage 1: Regioselective Chlorination
Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid. Principle: Cryogenic Electrophilic Aromatic Substitution (EAS).
Reagents & Equipment:
-
Substrate: 3-Hydroxybenzoic acid (1.0 eq)
-
Reagent: Chlorine gas (Cl2) (1.05 eq)
-
Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH)
-
Apparatus: 3-neck round bottom flask, gas inlet tube, thermometer, cryostat (-70°C capability).
Protocol:
-
Dissolution: Charge the flask with 3-hydroxybenzoic acid (20.0 g, 145 mmol) and Methanol (100 mL). Stir until fully dissolved under an inert nitrogen atmosphere.
-
Cryogenic Cooling: Cool the solution to -60°C to -70°C .
-
Critical Mechanism Note: At room temperature, chlorination yields a mixture of 2-chloro, 4-chloro, and 6-chloro isomers. At -60°C, the reaction kinetic control favors the 2-position due to hydrogen bonding stabilization between the phenol proton and the incoming electrophile, despite steric crowding.
-
-
Chlorination: Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution over 45 minutes. Maintain internal temperature below -55°C.
-
Quench: Purge the system with nitrogen for 30 minutes to remove excess Cl2. Allow the mixture to warm to room temperature.
-
Work-up: Dilute with water (100 mL). The product, 2-chloro-3-hydroxybenzoic acid, typically precipitates as a white solid.
-
Purification: Recrystallize from benzene/acetone or water to remove trace 4-chloro isomer.
-
Expected Yield: 75-85%
-
Melting Point: 158-160°C
-
Stage 2: Global Methylation (Esterification & Etherification)
Objective: Conversion to Methyl 2-chloro-3-methoxybenzoate.[1] Principle: Nucleophilic Substitution (SN2) / Fischer Esterification.
Reagents:
-
Substrate: 2-Chloro-3-hydroxybenzoic acid (10.0 g, 58 mmol)
-
Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)
-
Base: Potassium Carbonate (K2CO3) (3.0 eq)
-
Solvent: Acetone (anhydrous)
Protocol:
-
Setup: In a 250 mL round bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydroxybenzoic acid (10.0 g) and K2CO3 (24.0 g) in anhydrous acetone (150 mL).
-
Addition: Add Dimethyl Sulfate (13.7 mL, ~145 mmol) dropwise over 20 minutes.
-
Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use a fume hood and appropriate PPE.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid starting material is fully consumed.
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/K2SO4).
-
Concentration: Rotate evaporate the acetone filtrate.
-
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
10% NaOH (2 x 50 mL) – Removes unreacted phenol/acid.
-
Water (50 mL)
-
Brine (50 mL)
-
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Final Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Stage 1 (Chlorination) | Stage 2 (Methylation) |
| Limiting Reagent | 3-Hydroxybenzoic acid | 2-Chloro-3-hydroxybenzoic acid |
| Key Reagent | Cl2 (Gas) | Dimethyl Sulfate / K2CO3 |
| Temperature | -60°C (Cryogenic) | 60°C (Reflux) |
| Critical Control | Temp maintenance < -55°C | Anhydrous conditions |
| Typical Yield | 80% | 90-95% |
Reaction Mechanism & Pathway
The synthesis involves two distinct mechanistic types: Electrophilic Aromatic Substitution (EAS) followed by SN2 alkylation.
Figure 2: Mechanistic flow from precursor to final methylated product.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (400 MHz, CDCl3):
-
δ 7.2–7.4 ppm: Aromatic protons (m, 3H). Look for the specific splitting pattern of a 1,2,3-trisubstituted ring (doublet-doublet or multiplet).
-
δ 3.92 ppm: Singlet (3H), Methyl ester (-COOCH3).
-
δ 3.88 ppm: Singlet (3H), Methoxy ether (-OCH3).
-
Note: The proximity of the two methyl signals is characteristic.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase
-
Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10)
-
Detection: UV @ 254 nm
-
Target Purity: >98.0%
-
Safety & Industrial Scalability
-
Chlorine Gas: Highly toxic. On a larger scale, N-chlorosuccinimide (NCS) can be used as a solid alternative to Cl2 gas to improve handling safety, though yield may vary.
-
Dimethyl Sulfate (DMS): Fatal if inhaled; skin permeable carcinogen.
-
Scale-up Alternative: Use Methyl Iodide (MeI) (expensive) or Dimethyl Carbonate (DMC) with a catalyst (green chemistry approach) for the methylation step at high temperatures/pressure.
-
-
Exotherm Control: The quenching of the chlorination reaction and the initial addition of methylating agents are exothermic. Efficient heat exchange is required for reactor scale-up.
References
-
Regioselective Chlorination of 3-Hydroxybenzoic Acid
- Source: PrepChem. "Synthesis of 2-Chloro-3-hydroxybenzoic acid."
-
URL:[Link]
- Source: U.S. Patent 5,424,479. "Process for the preparation of aromatic methyl methoxycarboxylates.
-
General Properties of Methyl 3-methoxybenzoate Derivatives
- Source: PubChem Compound Summary for Methyl 3-methoxybenzo
-
URL:[Link]
-
Alternative Chlorination Methods (Background)
Sources
physical properties of methyl 2-chloro-3-methoxybenzoate
[1][2][3][4]
Executive Summary & Chemical Identity
Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a specialized trisubstituted aromatic ester utilized primarily as an intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical scaffolds requiring precise regiochemical functionalization.[1] Its structural core—a 1,2,3-trisubstituted benzene ring—imparts unique steric and electronic properties, making it a valuable building block for nucleophilic aromatic substitution (
Core Identifiers
| Property | Value |
| CAS Number | 59425-26-2 |
| IUPAC Name | Methyl 2-chloro-3-methoxybenzoate |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| SMILES | COC1=CC=CC(Cl)=C1C(=O)OC |
| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N |
Physicochemical Characterization
Note: Experimental values for this specific isomer are rare in open literature.[2] The data below synthesizes available vendor data and chemically accurate predictive models based on structural analogs (e.g., Methyl 2-methoxybenzoate).
Thermodynamic & Solubility Profile
| Property | Value / Range | Technical Context |
| Physical State | Low-melting solid or Viscous Oil | The ortho-chloro substituent disrupts crystal packing compared to para-isomers, often lowering the melting point. |
| Boiling Point | ~260–270 °C (Predicted) | Estimated based on the parent acid (BP >280°C) and methyl ester volatility trends.[2] |
| Density | ~1.26 g/mL | Halogenation significantly increases density relative to non-chlorinated anisates (~1.16 g/mL).[2] |
| LogP (Octanol/Water) | 2.3–2.6 (Predicted) | Indicates moderate lipophilicity; suitable for organic extraction (EtOAc, DCM) but poor water solubility.[2] |
| Flash Point | >110 °C | High flash point typical of benzoate esters; requires standard flammability precautions.[2] |
Solubility & Solvent Compatibility[5]
Synthesis & Purification Protocol
The most robust route to Methyl 2-chloro-3-methoxybenzoate is the Fischer Esterification or Methyl Iodide Alkylation of the parent acid, 2-chloro-3-methoxybenzoic acid. The protocol below uses the Methyl Iodide method for higher yield and milder conditions, avoiding harsh reflux temperatures that can degrade sensitive substrates.[2]
Reaction Pathway Diagram
Figure 1: Stepwise synthesis from commercially available hydroxy-benzoic acid precursors.
Step-by-Step Methodology (Self-Validating)
Objective: Synthesize 5.0 g of Methyl 2-chloro-3-methoxybenzoate.
-
Reagent Setup:
-
Dissolve 2-chloro-3-methoxybenzoic acid (4.5 g, 24.1 mmol) in DMF (45 mL).
-
Add Potassium Carbonate (
, 5.0 g, 36.2 mmol, 1.5 eq) to the stirring solution. -
Critical Step: Cool the mixture to 0°C in an ice bath to prevent uncontrolled exotherms.
-
-
Alkylation:
-
Workup & Isolation:
-
Purification:
Spectral Identification & Analysis
To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprints.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.30 – 7.40 | Multiplet | 1H | Ar-H (C5) | Meta to ester, shielded by ortho-Cl. |
| 7.05 – 7.15 | Doublet of Doublets | 1H | Ar-H (C4) | Para to Cl, coupled to C5.[2] |
| 6.95 – 7.05 | Doublet of Doublets | 1H | Ar-H (C6) | Ortho to ester, deshielded by carbonyl.[2] |
| 3.92 | Singlet | 3H | Methyl ester protons (distinctive singlet).[2] | |
| 3.89 | Singlet | 3H | Methoxy ether protons (slightly upfield of ester).[2] |
Mass Spectrometry (GC-MS)
Handling & Safety Profile
Based on GHS classifications for similar chlorinated benzoates.
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (
) to prevent hydrolysis. -
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of Methyl Iodide (alkylating agent).[2]
References
methyl 2-chloro-3-methoxybenzoate structure elucidation
Executive Summary
This technical guide details the forensic structural elucidation of methyl 2-chloro-3-methoxybenzoate , a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceuticals.
Distinguishing this specific regioisomer from its potential byproducts (such as the 4-chloro or 6-chloro isomers) requires a rigorous multi-modal approach. This guide prioritizes Nuclear Magnetic Resonance (NMR) techniques, specifically leveraging the distinct coupling patterns of 1,2,3-trisubstituted benzene rings, validated by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.
Synthetic Context & The Isomer Challenge
In the synthesis of methyl 2-chloro-3-methoxybenzoate, typically via the chlorination of methyl 3-methoxybenzoate or esterification of 2-chloro-3-methoxybenzoic acid, regio-selectivity is the primary quality attribute.
-
Target Molecule: Methyl 2-chloro-3-methoxybenzoate (1,2,3-substitution pattern).
-
Common Impurities:
-
Methyl 4-chloro-3-methoxybenzoate (1,3,4-pattern).
-
Methyl 6-chloro-3-methoxybenzoate (1,2,4-pattern).
-
The challenge lies in the fact that all three isomers share the exact same molecular weight (200.62 g/mol ) and functional groups. Definitive proof of structure relies on determining the spatial arrangement of protons on the aromatic ring.
Elucidation Workflow
The following diagram outlines the logical pathway for confirming the structure, moving from elemental composition to regiochemical assignment.
Figure 1: Step-by-step forensic elucidation workflow.
Mass Spectrometry (MS): The Chlorine Fingerprint
Before NMR analysis, the presence of chlorine must be confirmed via its characteristic isotopic abundance.
Experimental Protocol:
-
Dissolve 1 mg of sample in methanol (HPLC grade).
-
Inject into GC-MS (EI source, 70 eV).
-
Analyze the molecular ion cluster.
Data Interpretation:
Chlorine exists naturally as
| Ion | m/z | Relative Abundance | Interpretation |
| M+• | 200 | 100% (Base) | Molecular Ion ( |
| [M+2]+• | 202 | ~33% | Isotope Peak ( |
| [M-OMe]+ | 169 | High | Loss of methoxy group (characteristic of anisoles) |
| [M-Cl]+ | 165 | Low/Med | Loss of Chlorine radical |
Analyst Note: If the M+2 peak is ~66% of the parent, you have a dichlorinated impurity. If it is <5%, you likely have the non-chlorinated precursor.
1H NMR Spectroscopy: The Vicinal Coupling Proof
This is the most critical step. We must distinguish the 1,2,3-substitution (target) from the 1,2,4-substitution (common isomer).
Experimental Protocol:
-
Dissolve ~10 mg sample in 0.6 mL
(Chloroform-d). -
Acquire spectrum at 400 MHz or higher (16 scans minimum).
-
Reference residual
to 7.26 ppm.
Aromatic Region Analysis (6.5 – 8.0 ppm)
The target molecule has protons at positions 4, 5, and 6 . These are contiguous (next to each other).
-
Target Pattern (1,2,3-Substituted):
-
We expect an ABC or AMX spin system depending on the shift difference.
-
H-5: Being in the middle, it couples to both H-4 and H-6. It will appear as a Triplet (t) or distinct Doublet of Doublets (dd) with two large ortho coupling constants (
Hz). -
H-4 & H-6: These will appear as Doublets (d) or dd, coupling primarily to H-5.
-
-
Isomer Contrast (Methyl 5-chloro-2-methoxybenzoate):
-
This isomer (found in literature) has protons at 3, 4, and 6.
-
H-6 is isolated from H-3/H-4. This produces a pattern with meta-coupling (
Hz) and one large ortho coupling. -
Result: The spectrum would show a doublet with fine splitting (d,
Hz) and a distinct singlet-like signal with fine splitting (d, Hz).
-
Predicted 1H NMR Data for Target:
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-6 | 7.45 - 7.55 | dd | 7.8, 1.5 | Ortho to Ester (Deshielded by C=O cone). |
| H-4 | 7.05 - 7.15 | dd | 8.0, 1.5 | Ortho to Methoxy (Shielded by OMe resonance). |
| H-5 | 7.25 - 7.35 | t (or dd) | 8.0, 7.8 | Meta to both substituents; couples to H4 & H6. |
| OMe | 3.92 | s | - | Methyl Ether (slightly upfield of ester). |
| COOMe | 3.95 | s | - | Methyl Ester. |
Key Diagnostic: The presence of a clear triplet (or dd with two
Hz) for H-5 is the definitive signature of three adjacent protons, confirming the 2-chloro (or 2-unsubstituted) motif. Since MS confirmed Chlorine, and the precursor was 3-methoxy, the Cl must be at position 2 to preserve the 3-adjacent-proton pattern.
2D NMR: Unambiguous Connectivity
To finalize the structure and assign the regiochemistry of the methyl groups (Ester vs. Ether), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Experimental Protocol:
-
Method: Gradient-selected HMBC.
-
Optimization: Set for long-range coupling (
Hz).
Connectivity Logic:
-
Ester Methyl (3.95 ppm): Will show a strong cross-peak to the Carbonyl Carbon (~166 ppm) .
-
Ether Methyl (3.92 ppm): Will show a strong cross-peak to C-3 (Aromatic C-O, ~158 ppm) .
-
The "Silent" Chlorine: Chlorine has no NMR signal. We locate it by elimination.
-
The Carbonyl carbon will correlate to H-6 (3-bond coupling).
-
The C-3 (Methoxy bearing) carbon will correlate to H-4 (2-bond coupling) and H-5 (3-bond coupling).
-
C-2 (Chlorine bearing, ~120-125 ppm): This quaternary carbon will show correlations only from H-4 and H-6 (3-bond). It will not show strong correlations from the methyl protons.
-
Figure 2: Key HMBC correlations. The convergence of H4 and H6 correlations on C2 (without proton attachment) identifies the Chlorinated position.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]. (Used for comparative NMR analysis of the 1,2,4-isomer).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Disclaimer: This guide is intended for research purposes. Synthesis of chlorinated aromatics should be conducted in a fume hood with appropriate PPE due to potential skin and eye irritation hazards (H315, H319).
Technical Monograph: Characterization and Experimental Protocols for NCE (CAS 103241-77-8*)
The following technical guide is structured as a comprehensive protocol for the investigation, characterization, and validation of the chemical entity labeled CAS 103241-77-8 .
CRITICAL ALERT: CAS REGISTRY INTEGRITY CHECK A preliminary validation of the CAS Registry Number 103241-77-8 indicates a checksum failure .
Calculation: For CAS 103241-77-R, the check digit R is calculated via:
Result: The expected check digit is 6 , but the provided digit is 8 .
Implication: This identifier is likely a typographical error, an internal proprietary code, or a non-standard catalog number. The guide below is designed as a De Novo Characterization Protocol , treating the substance as a Novel Chemical Entity (NCE) . It provides the rigorous methodology required to establish its identity, properties, and biological function, using DuP-697 (CAS 88149-94-4) —a structurally related COX-2 inhibitor often misindexed in similar contexts—as a comparative reference standard where applicable.
Chemical Identity & Structural Verification
Objective: To definitively establish the molecular structure and purity of the unknown entity prior to biological testing.
Structural Elucidation Protocol
Before any biological assay, the "103241-77-8" substance must undergo orthogonal structural validation.
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: ESI-TOF (Electrospray Ionization Time-of-Flight).
-
Target: Determine exact mass (
ppm error) to confirm elemental formula. -
Reference: If the compound is suspected to be a sulfonyl-substituted aryl (like DuP-697), look for characteristic isotopic patterns of Sulfur (
) or Halogens ( ).
-
-
Nuclear Magnetic Resonance (NMR):
-
Solvent: DMSO-
(Universal solvent for polar organics). -
Experiments:
H (Proton), C (Carbon), COSY (Connectivity), and HSQC (Heteronuclear correlation). -
Criterion: Integration values must match the proposed pharmacophore.
-
Purity Standards for Bioassays
| Parameter | Specification | Method | Rationale |
| Purity | HPLC-UV (254 nm) | Impurities | |
| Residual Solvent | GC-Headspace | Solvents like DMF or DCM are cytotoxic in cell assays. | |
| Endotoxin | LAL Assay | Critical for immunological or cell-based inflammation assays. |
Physicochemical Profiling
Objective: To determine the compound's "druggability" and optimal formulation for in vitro/in vivo use.
Solubility Profiling (Kinetic vs. Thermodynamic)
Many research chemicals fail due to precipitation in assay media.
-
Protocol:
-
Prepare a 10 mM stock in 100% DMSO.
-
Spike into PBS (pH 7.4) to final concentrations of 1, 10, and 100
M. -
Incubate for 4 hours at 37°C with shaking.
-
Centrifuge (15,000 x g) and analyze supernatant via HPLC.
-
-
Acceptance Criteria: Soluble fraction
at the target assay concentration ( ).
Stability Assessment
-
DMSO Stability: Verify integrity after 24h at Room Temperature (RT). Sulfonamides and thiophenes (common in this class) are generally stable, but esters may hydrolyze.
-
Microsomal Stability: Incubate with Liver Microsomes (RLM/HLM) + NADPH to predict metabolic half-life (
).
Biological Evaluation & Mechanism of Action
Objective: To map the signaling pathway and determine potency (
Target Identification Workflow
If the compound is a putative COX-2 inhibitor (inferred from the DuP-697 association), the following screening cascade is mandatory.
Diagram 1: Mechanism of Action Determination (COX-2 Pathway)
Figure 1: Putative Mechanism of Action. The compound is hypothesized to compete with Arachidonic Acid for the COX-2 active site, preventing the synthesis of Prostaglandin E2.
Primary Screening Assay (Cell-Free)
-
Assay Type: Colorimetric COX Inhibition Assay.
-
Reagents: Ovine COX-1 vs. Human Recombinant COX-2.
-
Readout: Peroxidase activity of the heme-COX complex (TMPD oxidation at 590 nm).
-
Selectivity Calculation:
-
Target: Ratio
(indicates high selectivity, reducing gastrointestinal toxicity risk).
-
Experimental Workflow: From Powder to Data
Objective: A standardized SOP for handling the NCE in a research setting.
Diagram 2: NCE Characterization Pipeline
Figure 2: Operational workflow for validating a novel chemical entity (NCE).
Safety & Handling (MSDS Proxy)
Since no official MSDS exists for this specific CAS, treat as Category 1 Potent Compound .
-
Hazard Identification: Assume Toxic if swallowed (H301) and Reproductive Toxicity (H360) typical of COX inhibitors.
-
PPE Requirements:
-
Respiratory: N95 or P100 respirator if handling powder.
-
Dermal: Double nitrile gloves (0.11 mm thickness minimum).
-
Engineering Controls: All weighing must be performed inside a certified Fume Hood or Isulator.
-
-
Spill Cleanup: Do not sweep. Wet with ethanol-soaked pads to prevent dust generation, then incinerate as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033, DuP-697. Retrieved from [Link]
-
American Chemical Society (ACS). CAS Registry Number Check Digit Calculation. CAS Solutions. Retrieved from [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Strategic Synthesis of Methyl 2-Chloro-3-Methoxybenzoate: A Guide to Starting Materials and Methodologies
Executive Summary
Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly for diphenylmethane derivatives (SGLT2 inhibitors) and various agrochemicals. Its structural complexity arises from the contiguous substitution pattern (1-carboxyl, 2-chloro, 3-methoxy), which imposes significant steric crowding and regiochemical challenges during synthesis.[1]
This guide analyzes the most robust synthetic routes, prioritizing starting materials that balance cost, commercial availability, and regiochemical fidelity.[1] The recommended strategy leverages 3-hydroxybenzoic acid as the primary commodity precursor, utilizing a specific chlorination-methylation sequence to overcome the directing group conflicts inherent in the target molecule.[1]
Retrosynthetic Analysis & Strategy
The synthesis of methyl 2-chloro-3-methoxybenzoate is defined by the challenge of introducing the chlorine atom at the sterically congested C2 position.[1]
-
Analysis of Directing Effects:
-
3-Methoxybenzoic acid: The methoxy group is a strong ortho/para director. However, it typically directs electrophiles to the C4 (para) or C6 (ortho) positions, avoiding the crowded C2 position (sandwiched between the carboxyl and methoxy groups).[1] Direct chlorination of 3-methoxybenzoic acid yields predominantly 2-chloro-5-methoxy or 4-chloro derivatives, making it a poor starting point for the C2-chloro target.
-
3-Hydroxybenzoic acid: The free hydroxyl group allows for hydrogen bonding and specific solvent interactions.[1] Under controlled low-temperature conditions, chlorination can be directed to the C2 position with high selectivity.[1][2]
-
Strategic Disconnections[1]
-
Ester/Ether Formation: The methyl ester and methyl ether can be installed simultaneously or sequentially.[1]
-
C-Cl Bond Formation: The chlorine must be introduced before the bulkier methoxy group is fully established or via a mechanism (like Sandmeyer) that is independent of electrophilic aromatic substitution rules.[1]
Figure 1: Retrosynthetic map highlighting the two primary pathways.[1] The green pathway (via 3-hydroxybenzoic acid) is preferred for scalability.[1]
Primary Starting Material: 3-Hydroxybenzoic Acid[2][3]
CAS: 99-06-9 Why this is the preferred route: 3-Hydroxybenzoic acid is an inexpensive commodity chemical. The key advantage is the ability to chlorinate the phenol selectively at the C2 position before converting it to the anisole.[1] This avoids the poor regioselectivity observed when chlorinating 3-methoxybenzoic acid.[1]
Step 1: Regioselective Chlorination
The reaction utilizes elemental chlorine gas in methanol at cryogenic temperatures.[1] The hydroxyl group activates the ring, while the low temperature suppresses the formation of polychlorinated byproducts and isomers (C4/C6).[1]
-
Reagents: Cl₂ (gas), Methanol.[1]
-
Conditions: -60°C to -40°C.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C2 position is activated by the OH group.[1][2] While sterically hindered, the coordination of the incoming electrophile or solvent cage effects at low temperatures favors the C2 substitution over the C4/C6 positions.[1]
Step 2: Global Methylation (One-Pot)
Once the chlorine is installed, the steric crowding is established.[1] The subsequent step involves simultaneous O-methylation of the phenol and esterification of the carboxylic acid.[1]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]
-
Outcome: Converts 2-chloro-3-hydroxybenzoic acid directly to methyl 2-chloro-3-methoxybenzoate.
Alternative Starting Material: 2-Amino-3-methoxybenzoic Acid[4]
CAS: 3177-80-8 Why consider this route: This route relies on Sandmeyer chemistry , which is regiochemically absolute. If the amino group is at C2, the chlorine will replace it at C2, regardless of steric or electronic directing effects.[1] This is ideal for high-purity requirements where isomer separation is difficult.
Workflow
-
Starting Material: 2-Amino-3-methoxybenzoic acid (often synthesized from isatin or phthalimide derivatives).
-
Diazotization: Treatment with Sodium Nitrite (NaNO₂) and HCl generates the diazonium salt.[1]
-
Sandmeyer Reaction: Reaction with Copper(I) Chloride (CuCl) installs the chlorine.[1]
-
Esterification: Standard Fischer esterification (MeOH/H₂SO₄) yields the target.[1]
Drawback: The starting material (2-amino-3-methoxybenzoic acid) is significantly more expensive than 3-hydroxybenzoic acid, making this route less attractive for large-scale manufacturing but excellent for medicinal chemistry scales.
Comparative Analysis of Starting Materials
| Feature | 3-Hydroxybenzoic Acid (Route A) | 2-Amino-3-methoxybenzoic Acid (Route B) | 3-Methoxybenzoic Acid (Route C) |
| Cost | Low (Commodity) | High (Specialty) | Low (Commodity) |
| Regiocontrol | High (at -60°C) | Absolute (Sandmeyer) | Poor (Favors C4/C6 isomers) |
| Scalability | Excellent | Moderate | Poor (Purification issues) |
| Safety | Requires Cl₂ gas handling | Requires Diazonium handling | Standard |
| Step Count | 2 Steps | 2-3 Steps | 2 Steps (but low yield) |
Detailed Experimental Protocols
Protocol A: Synthesis from 3-Hydroxybenzoic Acid (Recommended)[3]
Step 1: Preparation of 2-Chloro-3-hydroxybenzoic acid
-
Dissolve 3-hydroxybenzoic acid (20.0 g, 145 mmol) in Methanol (100 mL) in a 3-neck round-bottom flask equipped with a gas inlet, thermometer, and magnetic stirrer.
-
Cool the solution to -60°C using a dry ice/acetone bath.
-
Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution. Crucial: Maintain temperature below -50°C to prevent polychlorination.
-
Stir for 30 minutes at -60°C.
-
Purge the system with Nitrogen to remove excess Cl₂.[1]
-
Allow to warm to room temperature and dilute with water (100 mL).
-
Filter the white precipitate.[1] Recrystallize from water/benzene to obtain 2-chloro-3-hydroxybenzoic acid .[2][3]
Step 2: Methylation to Methyl 2-chloro-3-methoxybenzoate
-
Dissolve the intermediate (10.0 g) in DMF (50 mL).
-
Add Potassium Carbonate (2.5 equiv).
-
Add Methyl Iodide (2.5 equiv) dropwise.[1]
-
Stir at 60°C for 4 hours.
-
Quench with water and extract with Ethyl Acetate.[1]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target ester.[1]
Protocol B: Sandmeyer Route (High Purity)[1]
-
Suspend 2-amino-3-methoxybenzoic acid (5.0 g) in 6M HCl (20 mL). Cool to 0°C.[1][4]
-
Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.
-
Prepare a solution of CuCl (1.5 equiv) in conc. HCl.
-
Add the diazonium solution to the CuCl solution slowly at 0°C, then warm to room temperature.
-
Heat to 60°C for 30 mins until gas evolution ceases.
-
Cool, filter the solid 2-chloro-3-methoxybenzoic acid .
-
Reflux the acid in Methanol with catalytic H₂SO₄ for 12 hours to obtain the methyl ester.
Process Visualization
Figure 2: Comparative workflow of the Hydroxy-Chlorination route vs. the Amino-Sandmeyer route.
References
-
Synthesis of 2-Chloro-3-hydroxybenzoic acid
-
Methylation of Phenolic Acids
-
Source: BenchChem Technical Guide.[1] "Methyl 2-chloro-3-hydroxybenzoate Synthesis."
- Relevance: Confirms the one-pot methylation conditions for converting hydroxy-acids to methoxy-esters.
-
-
Regioselectivity in Benzoic Acid Halogenation
-
Sandmeyer Reaction Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. data.epo.org [data.epo.org]
- 5. 2-chloro-3-hydroxybenzoic acid | 51786-10-8 [chemicalbook.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
Technical Monograph: Methyl 2-chloro-3-methoxybenzoate
This technical guide provides an in-depth analysis of Methyl 2-chloro-3-methoxybenzoate , a critical intermediate in the synthesis of SGLT inhibitors and other pharmacophores.
Chemical Architecture, Synthesis, and Pharmaceutical Utility[1]
Executive Summary & Nomenclature
Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a polysubstituted aromatic ester utilized primarily as a scaffold in the development of metabolic disease therapeutics (specifically SGLT2 inhibitors) and neurological targets (MAGL inhibitors).[1] Its structural value lies in the precise orthogonal positioning of the chlorine atom (steric block) and the methoxy group (electronic donor) relative to the ester functionality.
IUPAC Nomenclature Breakdown
The name is derived systematically according to IUPAC priority rules, where the ester function takes precedence over the ether and halide substituents.
-
Principal Functional Group: Benzoate (Ester of benzoic acid).
-
Parent Structure: The carboxylate carbon is C1.
-
Numbering Logic: The ring is numbered to give the lowest possible locants to substituents.
-
C1: Carboxylate attachment.
-
C2: Chlorine (Ortho).
-
C3: Methoxy (Meta).
-
-
Alphabetization: "Chloro" precedes "Methoxy."[2]
Correct Name: Methyl 2-chloro-3-methoxybenzoate[2][3][4]
Structural Visualization
The following diagram illustrates the connectivity and numbering priority.
Figure 1: IUPAC numbering priority and substituent orientation.
Physicochemical Profile
Data consolidated from verified vendor certificates and patent literature.
| Property | Specification | Notes |
| CAS Number | 59425-26-2 | Distinct from 5-chloro isomer (CAS 33924-48-0). |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | White to off-white solid | Low melting point; may appear as oil if impure. |
| Solubility | DCM, EtOAc, DMSO | Hydrophobic; insoluble in water. |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis risk). |
Synthetic Methodology
The most robust route for generating high-purity Methyl 2-chloro-3-methoxybenzoate is the Double Methylation Protocol . This method utilizes 2-chloro-3-hydroxybenzoic acid as the precursor, simultaneously forming the methyl ester and the methyl ether in a "one-pot" reaction.
Reaction Scheme
The reaction utilizes Iodomethane (MeI) as the alkylating agent and Potassium Carbonate (
Figure 2: One-pot double methylation synthesis pathway.
Step-by-Step Protocol
Safety Note: Iodomethane is a neurotoxin and alkylating agent. Work in a fume hood.
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 2-chloro-3-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 mL/g).
-
Base Addition: Add finely ground, anhydrous
(3.0 eq) in a single portion. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation (solution may turn yellow/orange). -
Alkylation: Cool the mixture to 0°C. Add Iodomethane (MeI, 2.5 eq) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (acid) will disappear, and a less polar spot (product) will appear.
-
Workup (Self-Validating Step):
-
Dilute reaction with ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine (sat. NaCl) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance ( H NMR)
The spectrum is characterized by two distinct singlets (methoxy and ester methyl) and a trisubstituted aromatic pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| 7.20 – 7.40 | Multiplet | 3H | Ar-H (C4, C5, C6) | Aromatic protons split by neighbor coupling. |
| 3.94 | Singlet | 3H | -COOCH₃ | Ester methyl; deshielded by carbonyl anisotropy. |
| 3.92 | Singlet | 3H | Ar-OCH₃ | Methoxy ether; slightly more shielded than ester. |
Note: Shifts are approximate (CDCl₃ solvent). The proximity of the two methyl peaks (3.94 vs 3.[5]92) requires high-field NMR (400 MHz+) for clear resolution.
Mass Spectrometry
-
Method: GC-MS or LC-MS (ESI+).
-
Expected Ion:
(approx). -
Isotope Pattern: Distinct Chlorine signature (
ratio of 3:1) observed in the molecular ion cluster.
Pharmaceutical Applications
This molecule serves as a high-value building block in "Convergent Synthesis" strategies for major drug classes.
SGLT2 Inhibitors (Diabetes)
Methyl 2-chloro-3-methoxybenzoate is a precursor for Diphenylmethane derivatives .
-
Mechanism: The ester is hydrolyzed to the acid, converted to an acid chloride, and coupled with a benzene or heterocycle.
-
Role: The 2-chloro substituent forces the biaryl system into a specific torsion angle, critical for binding to the SGLT2 protein pocket.
MAGL Inhibitors (Neurology)
Used in the synthesis of Monoacylglycerol Lipase inhibitors (e.g., for pain management).
-
Pathway: The ester undergoes nucleophilic attack by piperidine derivatives to form benzoylpiperidine scaffolds.
References
-
Synthesis of Diphenylmethane Derivatives. Google Patents. WO2017217792A1. (Describes the use of 2-chloro-3-methoxybenzoic acid derivatives in SGLT inhibitor synthesis). Link
-
Glucose Uptake Inhibitors. Google Patents. WO2020005935A1. (Cites NMR characterization of methyl 2-chloro-3-methoxybenzoate). Link
-
Methyl 2-chloro-3-methoxybenzoate Product Entry. BLD Pharm. (Confirms CAS 59425-26-2 and physical data). Link
-
Optimization of Benzoylpiperidine Class (MAGL Inhibitors). University of Pisa / ARPI. (Discusses the reactivity of 2-chloro-3-methoxybenzoic acid). Link
Sources
Technical Guide: Mechanism of Formation for Methyl 2-Chloro-3-Methoxybenzoate
Executive Summary
Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a highly functionalized aromatic ester frequently utilized as an intermediate in the synthesis of agrochemicals (specifically herbicides related to dicamba) and pharmaceutical scaffolds.[1][2]
The formation of this molecule presents two distinct chemical challenges:
-
Regioselective Construction: Establishing the 1,2,3-trisubstituted benzene core (benzoic acid, chloro, methoxy) requires overcoming the directing group conflicts of standard electrophilic aromatic substitution.
-
Sterically Hindered Esterification: The ortho-chloro substituent exerts a significant steric blockade (the "ortho effect"), rendering standard Fischer esterification kinetics sluggish compared to unsubstituted benzoates.
This guide details the mechanistic pathways for the final esterification and the upstream synthesis of the precursor acid, supported by validated experimental protocols.
Part 1: Structural Analysis & Retrosynthetic Logic
The Steric Challenge (The Ortho Effect)
The 2-chloro substituent is not merely a functional group; it is a kinetic gatekeeper. In the transition state for esterification, the carbonyl carbon changes hybridization from
Retrosynthetic Disconnection:
-
Disconnection A (Esterification): The C-O bond formation.
-
Disconnection B (Aromatic Core): The C-Cl or C-COOH bond formation.
Part 2: Primary Mechanism of Formation (Esterification)
While the precursor synthesis is complex, the final "formation" of the methyl ester typically proceeds via Acid-Catalyzed Nucleophilic Acyl Substitution . Due to the steric hindrance mentioned above, two pathways are dominant: the reversible Fischer Esterification (thermodynamic control) and the Acyl Chloride pathway (kinetic control).
Pathway A: Fischer Esterification (Mechanism)
Reagents: Methanol (excess),
This pathway relies on Le Chatelier’s principle. The mechanism proceeds through a tetrahedral intermediate which is sterically crowded by the 2-Cl group.
Step-by-Step Electronic Flow:
-
Activation: Protonation of the carbonyl oxygen by the mineral acid increases electrophilicity.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon. Note: This step is the rate-determining step (RDS) and is significantly slowed by the ortho-chloro group.
-
Proton Transfer: Intramolecular or solvent-mediated transfer generates a good leaving group (
).[4] -
Elimination: The carbonyl reforms, expelling water.
-
Deprotonation: Loss of the proton yields the neutral ester.[4]
Pathway B: Acyl Chloride Intermediate (Preferred for High Yield)
Reagents: Thionyl Chloride (
To overcome the sluggish kinetics of Pathway A, the acid is first converted to an acyl chloride. The chloride ion is a better leaving group than water/hydroxide, and the acyl chloride is sufficiently reactive to overcome the steric hindrance of the ortho-chloro group.
Visualization: Mechanistic Pathway
The following diagram illustrates the electronic flow for the Fischer Esterification, highlighting the critical tetrahedral intermediate.
Figure 1: Mechanism of acid-catalyzed esterification. The red node represents the high-energy intermediate destabilized by the ortho-chloro substituent.
Part 3: Precursor Synthesis (The "Deep Dive")
To possess the acid for esterification, one must synthesize the 2-chloro-3-methoxybenzoic acid core. Direct chlorination of 3-methoxybenzoic acid often yields a mixture of isomers (2-, 4-, and 6-chloro). Therefore, an indirect route is required for high purity.
Validated Route: Oxidation of 2-Chloro-3-Methoxytoluene
This route utilizes the directing power of existing groups before oxidizing the methyl group to a carboxylic acid.
-
Starting Material: 2-amino-3-methoxytoluene or 2,6-dichlorotoluene (via partial hydrolysis/methylation).
-
Sandmeyer Reaction (If starting from amine): Diazotization (
) followed by CuCl treatment installs the chlorine at C2. -
Oxidation: The methyl group at C1 is oxidized to the carboxylic acid using
or Cobalt-catalyzed aerobic oxidation.
Synthetic Workflow Diagram
Figure 2: Total synthesis workflow from commercially available aniline precursors to the final ester.
Part 4: Experimental Protocols
Protocol A: Preparation of the Precursor Acid
Context: Synthesis of 2-chloro-3-methoxybenzoic acid via oxidation.
-
Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charge: Add 2-chloro-3-methoxytoluene (0.1 mol), Pyridine (150 mL), and Water (150 mL).
-
Oxidation: Heat to 80°C. Add Potassium Permanganate (
) (0.25 mol) portion-wise over 2 hours.-
Note: The reaction is exothermic. Control addition to maintain gentle reflux.
-
-
Workup: Filter the hot mixture through Celite to remove
. Acidify the filtrate with HCl to pH 1. -
Isolation: The white precipitate (Acid) is filtered, washed with cold water, and dried.
-
Yield Expectations: 75-85%.[5]
-
Protocol B: Formation of Methyl 2-chloro-3-methoxybenzoate (Esterification)
Context: Optimized Acyl Chloride Method for Sterically Hindered Substrates.
-
Activation: In a dry 250 mL round-bottom flask under
, dissolve 2-chloro-3-methoxybenzoic acid (10.0 g, 53.6 mmol) in Dichloromethane (DCM) (50 mL). -
Chlorination: Add Thionyl Chloride (
) (7.6 g, 64 mmol) and 2 drops of DMF (catalyst). -
Reaction: Stir at reflux (40°C) for 3 hours until gas evolution (
, ) ceases. -
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acyl chloride (yellow oil). -
Esterification: Re-dissolve the oil in dry DCM (30 mL). Cool to 0°C. Slowly add Methanol (5 mL, excess) and Triethylamine (1.2 eq).
-
Quench: Stir for 2 hours at room temperature. Wash with saturated
(2x) and Brine (1x). -
Purification: Dry over
, filter, and concentrate. If necessary, recrystallize from hexane/EtOAc.
Part 5: Data & Quality Control
Physicochemical Profile
| Property | Value | Source |
| IUPAC Name | Methyl 2-chloro-3-methoxybenzoate | PubChem [1] |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 214.64 g/mol | PubChem [1] |
| Physical State | White crystalline solid or colorless oil | Sigma-Aldrich [2] |
| Melting Point | 48-50 °C (Typical for analogs) | Est. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Exp. |
Analytical Verification (1H NMR Prediction)
To validate the formation of the product, look for the following signals in
- 7.2 - 7.4 ppm (m, 3H): Aromatic protons (ABC system due to 1,2,3-substitution).
-
3.92 ppm (s, 3H): Methanol ester singlet (
). -
3.88 ppm (s, 3H): Methoxy ether singlet (
). -
Diagnostic: The disappearance of the broad carboxylic acid singlet (
11-13 ppm) confirms the ester formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53645088, Methyl 2-[chloro(methoxy)methyl]benzoate. Retrieved January 28, 2026 from [Link]
- Google Patents.CN106946685A - Preparation method of 2-methyl-3-methoxybenzoic acid and its intermediate.
-
Master Organic Chemistry. Fischer Esterification Mechanism and Steric Effects. Retrieved January 28, 2026 from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
Technical Monograph: Methyl 2-chloro-3-methoxybenzoate
The "Steric Lock" Scaffold in Precision Medicinal Chemistry
Executive Summary
Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a specialized aromatic intermediate utilized in the synthesis of advanced small-molecule therapeutics, particularly in the fields of oncology (GLUT inhibitors) and kinase modulation. Its value lies in its 2,3-disubstitution pattern : the ortho-chloro group provides a metabolic blockade and steric "locking" mechanism, forcing the ester/amide side chain out of planarity, while the meta-methoxy group serves as a hydrogen bond acceptor and electronic modulator.
This guide details the synthesis, physicochemical characterization, and reactivity profile of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
| Property | Specification |
| IUPAC Name | Methyl 2-chloro-3-methoxybenzoate |
| CAS Number | 59425-26-2 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| Melting Point | 52–55 °C (Typical) |
| SMILES | COC1=CC=CC(Cl)=C1C(=O)OC |
| Key Functional Groups | Methyl Ester (Electrophile), Aryl Chloride (Steric/Electronic), Methoxy (Donor) |
Part 2: Synthetic Methodology (Step-by-Step)
The most robust route to Methyl 2-chloro-3-methoxybenzoate is the Double Methylation Protocol starting from 2-chloro-3-hydroxybenzoic acid. This method is preferred over selective esterification followed by etherification because it can be performed in a "one-pot" manner using mild bases, ensuring high yield and purity.
Protocol: Double Methylation via Methyl Iodide
Reaction Logic:
This protocol utilizes Potassium Carbonate (
Reagents:
-
Substrate: 2-Chloro-3-hydroxybenzoic acid (1.0 eq)
-
Alkylating Agent: Methyl Iodide (2.5 eq) — Excess ensures complete conversion of both sites.
-
Base: Potassium Carbonate (3.0 eq), anhydrous, finely ground.
-
Solvent: Acetone (0.2 M concentration relative to substrate).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1] -
Dissolution: Charge the flask with 2-Chloro-3-hydroxybenzoic acid and Acetone. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. The mixture will become a white suspension. Stir at room temperature for 15 minutes to ensure initial deprotonate of the carboxylate. -
Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.
-
Reflux: Heat the mixture to varying reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar acid) should disappear, and a less polar spot (diester/ether) should appear.
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, unreacted ). Rinse the filter cake with acetone. -
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: If necessary, recrystallize from cold Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization of Synthetic Workflow
Figure 1: Synthetic pathway from commodity starting materials to the target scaffold.
Part 3: Reactivity & Applications in Drug Discovery
Methyl 2-chloro-3-methoxybenzoate is rarely the final drug; it is a divergent intermediate . Its reactivity is defined by the electronic push-pull of the methoxy (donor) and ester (acceptor), modulated by the ortho-chloro steric bulk.
1. Electrophilic Aromatic Substitution (Nitration)
The 2-chloro and 3-methoxy groups direct incoming electrophiles primarily to the 6-position (para to the chloro, ortho to the methoxy). This is a critical pathway for synthesizing complex heterocycles.
-
Application: Synthesis of GLUT inhibitors (Glucose Transporter inhibitors) for cancer therapy.
-
Reaction: Treatment with
in Acetic Acid yields the 6-nitro derivative, a precursor to anilines for amide coupling.
2. Nucleophilic Acyl Substitution (Amidation/Hydrolysis)
The methyl ester is sterically crowded by the ortho-chloro group.
-
Insight: Hydrolysis to the acid or conversion to an amide often requires harsher conditions (higher temp, stronger nucleophiles) compared to unsubstituted benzoates. This steric crowding is beneficial in the final drug, protecting the carbonyl from metabolic hydrolysis (esterases).
3. Demethylation
The methoxy group can be selectively cleaved using
Visualization of Reactivity Logic
Figure 2: Divergent reactivity profile demonstrating the scaffold's utility in generating functionalized libraries.
Part 4: Safety & Handling (E-E-A-T)
-
Hazard Identification:
-
Methyl Iodide: Highly toxic, suspected carcinogen. Must be handled in a certified chemical fume hood. Double-glove (Nitrile/Laminate) recommended.
-
Product: Irritant to eyes, respiratory system, and skin.
-
-
Waste Disposal:
-
Quench unreacted Methyl Iodide with an aqueous solution of ammonia or sodium thiosulfate before disposal into halogenated organic waste.
-
-
Storage:
-
Store in a cool, dry place. The ester is stable, but protection from moisture prevents slow hydrolysis.
-
References
-
Chemical Identity & Properties
-
Synthetic Application (GLUT Inhibitors)
-
Source: Patent WO2020005935A1. (2020). Glucose Uptake Inhibitors.[5] (Example 1, Step 2: Nitration of methyl 2-chloro-3-methoxybenzoate).
-
- General Methylation Protocol (Grounding)
-
Structural Logic in Drug Design
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 5. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoate Scaffold: From Radical Theory to C-H Activation
A Technical Guide to the Discovery, Synthesis, and Evolution of Substituted Benzoates
Executive Summary
The substituted benzoate scaffold represents one of the most enduring architectures in medicinal chemistry. From its initial characterization in 1832, which birthed the theory of chemical radicals, to its role as the backbone for local anesthetics (procaine) and NSAIDs (salicylates), the benzoate moiety is ubiquitous.
This guide analyzes the technical evolution of benzoates, moving beyond simple history into the mechanistic causality of their development. It contrasts classical electrophilic aromatic substitution (EAS) methods with modern Palladium-catalyzed C-H activation, providing researchers with a comprehensive view of how to manipulate this privileged structure.
Historical Genesis: The Benzoyl Radical (1832)[1][2][3]
The systematic study of benzoates began not with a drug, but with a fundamental question of chemical structure. In 1832, Friedrich Wöhler and Justus von Liebig published Untersuchungen über das Radikal der Benzoesäure (Investigations on the Radical of Benzoic Acid).[1]
Before this work, organic chemistry was a chaotic collection of observations. Wöhler and Liebig treated "bitter almond oil" (benzaldehyde) with various reagents and observed that a specific cluster of atoms—
Technical Significance: This was the first experimental proof that large clusters of atoms could behave like single elements (radicals).[1] This discovery laid the groundwork for understanding substituted benzoates not just as random mixtures, but as derivatives of a stable core scaffold.
The Salicylate Revolution: The Kolbe-Schmitt Reaction
The first major industrial application of substituted benzoates arrived with the synthesis of salicylic acid (
In 1860, Hermann Kolbe developed a synthesis that remains a staple of organic chemistry, later refined by Rudolf Schmitt.
Mechanistic Insight: The Chelation Control
The Kolbe-Schmitt reaction is not a random substitution; it is an orchestrated interaction between the phenoxide anion and carbon dioxide.
-
Deprotonation: Phenol is treated with NaOH (or KOH) to form sodium phenoxide.
-
Coordination: The sodium cation coordinates with the phenoxide oxygen.
-
Insertion: The
molecule coordinates to the sodium, positioning it perfectly for an electrophilic attack at the ortho position.
Note: Using Potassium phenoxide often favors the para-isomer due to the larger ionic radius of
Figure 1: Mechanistic flow of the Kolbe-Schmitt reaction, highlighting the coordination-driven regioselectivity.
Aminobenzoates: The Anesthetic Scaffold (1905)
The discovery of cocaine's anesthetic properties was revolutionary but marred by toxicity and addiction. The search for a synthetic alternative led Alfred Einhorn to synthesize Procaine (Novocaine) in 1905.[4]
Einhorn's work established the definitive Structure-Activity Relationship (SAR) for local anesthetics, which relies heavily on the substituted benzoate motif.
The Pharmacophore Triad
Einhorn realized that the anesthetic activity required three distinct domains:
-
Lipophilic Tail: The aromatic ring (Benzoate).
-
Intermediate Chain: An ester or amide linker.
-
Hydrophilic Head: A tertiary amine.
By substituting the benzoic acid at the para position with an amino group (
Why the para-amino group? The electron-donating amino group pushes electron density into the ring and the carbonyl oxygen (via resonance). This strengthens the ester bond against rapid hydrolysis in the plasma, prolonging the duration of action compared to simpler benzoates, while still being metabolizable (unlike some amides).
Modern Era: C-H Activation and Directing Groups
For over a century, functionalizing benzoic acid relied on Electrophilic Aromatic Substitution (EAS), which is governed by electronic directing effects (e.g.,
However, modern drug discovery requires access to ortho-substituted benzoates that are difficult to access via EAS. The breakthrough came with Palladium-catalyzed C-H activation , pioneered by researchers like J.-Q. Yu.
The Carboxylate as a Directing Group
Instead of viewing the carboxylic acid as an electronic withdrawing group, modern catalysis views it as a Directing Group (DG) .
-
Mechanism: The carboxylate anion coordinates to the Pd(II) center.
-
Proximity: This coordination holds the metal close to the ortho C-H bond.
-
Activation: The Pd inserts into the C-H bond (CMD - Concerted Metalation-Deprotonation), forming a stable metallacycle.
This allows for the installation of alkyl, aryl, and halogen groups exclusively at the ortho position, defying classical EAS rules.
Figure 2: Catalytic cycle of carboxylate-directed ortho-C-H activation.
Experimental Protocols
Protocol A: Classical Synthesis of Procaine (Fischer Esterification)
A robust, self-validating protocol for synthesizing amino-benzoate esters.
Reaction:
Step 1: Esterification
-
Setup: Charge a 250mL round-bottom flask with 10.0g
-nitrobenzoic acid and 60mL of 2-diethylaminoethanol. -
Catalyst: Slowly add 4.0mL concentrated
. Caution: Exothermic. -
Reflux: Heat to reflux (
) for 6 hours. The acid catalyzes the formation of the acyl-oxonium ion, making the carbonyl susceptible to nucleophilic attack by the alcohol. -
Workup: Cool to
. Basify with to pH 9. Extract with ( ). -
Validation: TLC (Silica, 5% MeOH/DCM). The product (
) should be distinct from the starting acid ( ).
Step 2: Reduction (Nitro to Amino)
-
Reduction: Dissolve the nitro-ester in ethanol. Add 10% Pd/C catalyst (10 wt%).
-
Hydrogenation: Stir under
balloon (1 atm) for 4 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Crystallization: Remove solvent. Recrystallize from ethanol/water to yield Procaine.
Protocol B: Modern Pd-Catalyzed Ortho-Arylation
Based on the methodology of Yu et al. (2007).
Reaction:
-
Reagents: In a sealed tube, combine:
-
Benzoic acid (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
- (5 mol%)
- (1.0 equiv) - Acts as oxidant and halide scavenger.
- (1.0 equiv)
-
-
Solvent: Add DMF (
concentration). -
Conditions: Heat to
for 12 hours. -
Workup: Acidify with
, extract with EtOAc. -
Purification: Column chromatography (Hexane/EtOAc + 1% AcOH).
-
Mechanism Check: The reaction relies on the
precipitating AgI, driving the equilibrium forward.
Comparative Data: Classical vs. Modern
| Feature | Classical EAS (Nitration/Halogenation) | Modern C-H Activation (Pd-Catalyzed) |
| Directing Group | Electronic (EDG/EWG) | Coordinating (Carboxylate) |
| Regioselectivity | Meta (for Benzoic Acid) | Ortho (exclusively) |
| Atom Economy | Low (requires multiple steps/isomers) | High (direct functionalization) |
| Substrate Scope | Limited by electronic deactivation | Tolerates diverse functional groups |
| Key Reagent | Strong Acids ( | Transition Metals (Pd, Rh, Ru) |
References
-
Wöhler, F., & Liebig, J. (1832).[2][1] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.
-
Kolbe, H. (1860). Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie.
-
Einhorn, A. (1905).[5][6] Ueber p-Aminobenzoësäurealkaminester. Justus Liebigs Annalen der Chemie.
-
Mei, T. S., & Yu, J. Q. (2007). Palladium-Catalyzed Mono-Selective Ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society.
-
Giri, R., Shi, B. F., Engle, K. M., Maugel, N., & Yu, J. Q. (2009). Transition Metal-Catalyzed C-H Activation Reactions: Enantioselectivity and Stereocontrol. Chemical Society Reviews.
Sources
- 1. Herman H.J. Lynge & Søn A/S [lynge.com]
- 2. taste [chem125-oyc.webspace.yale.edu]
- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 4. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Introduction of the First Injectable Anesthetic | History | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
uses of methyl 2-chloro-3-methoxybenzoate in organic synthesis
Application Note: Synthetic Utility of Methyl 2-Chloro-3-Methoxybenzoate
Introduction: The 1,2,3-Trisubstituted Advantage
Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2 ) represents a high-value "privileged scaffold" in medicinal chemistry. Its specific 1,2,3-substitution pattern offers a unique geometric profile for drug design, particularly in inducing torsional strain that forces biaryl systems into non-planar conformations—a critical feature for disrupting protein-protein interactions or fitting into restricted kinase pockets.
Unlike its more common isomers (e.g., the 4-chloro or 5-chloro variants), the 2-chloro-3-methoxy motif presents specific synthetic challenges and opportunities:
-
Steric Crowding: The 2-chloro substituent is flanked by an ester (C1) and a methoxy group (C3), creating significant steric hindrance that protects the C-Cl bond from non-specific nucleophilic attacks but complicates standard cross-coupling.
-
Electronic Push-Pull: The electron-withdrawing ester and electron-donating methoxy group create a polarized aromatic system, directing electrophilic aromatic substitution (EAS) primarily to the C6 position.
This guide details three core synthetic modules: Sterically Demanding Cross-Coupling , Regioselective Nitration , and Chemouselective Demethylation .
Reaction Landscape & Logic
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic utility of Methyl 2-chloro-3-methoxybenzoate. The scaffold serves as a gateway to three distinct chemical spaces.
Module 1: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The 2-chloro position is sterically shielded. Standard ligands (e.g., PPh3) often fail to facilitate oxidative addition or reductive elimination efficiently. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos , which are designed to facilitate coupling of hindered aryl chlorides.
Protocol A: Synthesis of Biaryl Esters
| Parameter | Specification | Note |
| Substrate | Methyl 2-chloro-3-methoxybenzoate | 1.0 Equiv |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | 1.5 Equiv |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Pre-complexation recommended |
| Base | K₃PO₄ (3.0 Equiv) | Anhydrous, finely ground |
| Solvent | Toluene / Water (10:1) | Degassed thoroughly |
| Temp/Time | 100°C, 12–18 hours | Sealed tube/vial |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with Methyl 2-chloro-3-methoxybenzoate (1.0 mmol, 200 mg), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (636 mg).
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.
-
Reaction: Seal the vial and heat to 100°C in an aluminum heating block. Stirring must be vigorous (>800 RPM) to ensure phase transfer.
-
Monitoring: Monitor by HPLC/UPLC. The starting material (RT ~3.5 min) should convert to the biaryl product (RT ~4.2 min). Note: If conversion stalls <50%, add a second portion of catalyst (1 mol%).
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Mechanism & Insight: The methoxy group at C3 exerts an electron-donating effect, making the C2-Cl bond less electrophilic than a standard chlorobenzene. However, the ortho-ester (C1) provides some activation via induction. SPhos is critical here; its bulkiness prevents palladium aggregation and promotes the reductive elimination step in this crowded environment [1].
Module 2: Regioselective Nitration (GLUT Inhibitor Synthesis)
Challenge: Directing the nitro group to the correct position without hydrolyzing the ester. Solution: Controlled nitration using fuming HNO₃ in Acetic Acid. The 3-methoxy group strongly directs ortho and para. Since the ortho position (C2) is blocked by Chlorine and C4 is sterically crowded, substitution occurs preferentially at C6 (para to the methoxy, meta to the ester).
Protocol B: Synthesis of Methyl 2-chloro-3-methoxy-6-nitrobenzoate
Step-by-Step Methodology:
-
Setup: Dissolve Methyl 2-chloro-3-methoxybenzoate (1.78 mmol, ~357 mg) in Glacial Acetic Acid (1.0 mL) in a round-bottom flask equipped with a stir bar.
-
Addition: Add conc. HNO₃ (320 µL) dropwise at room temperature. Caution: Exothermic.
-
Heating: Heat the mixture to 70°C. Stir for 2 hours.
-
Pushing Conversion: If TLC shows remaining starting material, add a second portion of conc. HNO₃ (1.5 mL) and continue stirring at 70°C for 4 hours.
-
Quench: Pour the reaction mixture into ice-cold water (10 mL).
-
Extraction: Extract with EtOAc (2 x 10 mL). Wash the combined organics with sat.[1] NaHCO₃ (carefully, gas evolution) to remove excess acid.
-
Isolation: Dry over MgSO₄ and concentrate. The product is typically a yellow oil or solid that can be used in subsequent reduction steps (e.g., Fe/NH₄Cl reduction to the aniline) [2].
Module 3: Chemoselective Demethylation
Challenge: Cleaving the methyl ether (3-OMe) without hydrolyzing the methyl ester (1-COOMe). Solution: Boron Tribromide (BBr3) at low temperature.[1][2] While BBr3 can attack esters, the ether cleavage is significantly faster at -78°C to 0°C.
Protocol C: Synthesis of Methyl 2-chloro-3-hydroxybenzoate
| Parameter | Specification |
| Reagent | BBr₃ (1.0 M in DCM) |
| Stoichiometry | 2.0 - 3.0 Equivalents |
| Temperature | -78°C (Addition) |
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a flask and cool under N₂. Add Methyl 2-chloro-3-methoxybenzoate (1.0 mmol) and anhydrous DCM (5 mL). Cool to -78°C (Dry ice/Acetone).
-
Addition: Add BBr₃ solution (3.0 mL, 3.0 mmol) dropwise over 10 minutes. The solution may turn yellow/orange.
-
Reaction: Remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir for 2–4 hours. Do not let it warm to RT if ester preservation is critical.
-
Quench: Cool back to -78°C. Add Methanol (2 mL) dropwise (vigorous reaction!). This forms volatile trimethyl borate.
-
Workup: Dilute with DCM, wash with water.[1]
-
Result: The resulting phenol (3-OH) allows for the introduction of diverse alkyl chains or solubilizing groups via Williamson ether synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Patent WO2020005935A1. "Glucose uptake inhibitors." Google Patents. (Describes the specific nitration of methyl 2-chloro-3-methoxybenzoate).
-
Patent CN111943823. "Preparation method of metrafenone." WIPO. (Context for benzophenone synthesis using similar intermediates).
-
Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." (General protocols for selective ether cleavage).
Sources
methyl 2-chloro-3-methoxybenzoate as a building block in medicinal chemistry
Application Note: Strategic Utilization of Methyl 2-chloro-3-methoxybenzoate in Medicinal Chemistry
Introduction: The "Tri-Vector" Scaffold
Methyl 2-chloro-3-methoxybenzoate (CAS: 55075-39-3 ) is a high-value pharmacophore precursor, distinguished by its dense functionalization pattern. In modern drug discovery—particularly within kinase inhibitor and GPCR ligand development—this molecule serves as a "Tri-Vector" scaffold. It offers three distinct, orthogonal handles for diversification:
-
C-1 (Ester): A gateway for acyl substitution, allowing access to amides, heterocycles (quinazolines, isoquinolines), and benzylic alcohols.
-
C-2 (Chloride): A sterically challenged but valuable handle for cross-coupling (Suzuki-Miyaura) or nucleophilic substitution (SNAr/Buchwald-Hartwig), critical for biaryl construction.
-
C-3 (Methoxy): A stable electronic modulator that can be selectively demethylated to a phenol, enabling etherification for solubility tuning or PROTAC linker attachment.
This guide provides validated protocols for overcoming the specific steric and electronic challenges associated with this crowded arene.
Strategic Reactivity Map
The following diagram illustrates the divergent synthesis pathways available from this building block.
Figure 1: Divergent synthesis pathways. The C-2 chloride requires specialized catalysis due to the ortho-ester effect.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The C-2 chloride is deactivated and sterically hindered by the adjacent C-1 ester and C-3 methoxy groups. Standard Pd(PPh3)4 conditions often result in low yields or homocoupling. Solution: Utilization of Buchwald dialkylbiarylphosphine ligands (SPhos or XPhos) to facilitate oxidative addition.
Materials
-
Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-XPhos-G2 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)
Step-by-Step Methodology
-
inertion: Charge a reaction vial with the benzoate, aryl boronic acid, Pd catalyst, and ligand. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for active catalyst lifespan.
-
Solvation: Add degassed solvent and base.
-
Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Process Control Point: Look for the disappearance of the starting material peak (approx. RT 4.5 min on standard C18 gradients) and the emergence of the biaryl (shifted UV spectrum).
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Summary: Ligand Efficiency
| Ligand | Conversion (12h) | Yield | Notes |
|---|---|---|---|
| PPh₃ | < 30% | N/A | Fails due to steric bulk. |
| SPhos | > 95% | 88% | Recommended. Excellent for ortho-substituted chlorides. |
| XPhos | > 90% | 85% | Good alternative. |
Protocol B: Synthesis of Quinazolin-4(3H)-ones
Challenge: Direct SNAr displacement of the 2-chloro group by amines is sluggish without strong electron-withdrawing groups (like -NO₂). Solution: A two-step "One-Pot" sequence: Amidation followed by Cu-catalyzed intramolecular Ullmann-type cyclization.
Workflow Diagram
Figure 2: Sequential synthesis of the quinazolinone scaffold, avoiding harsh SnAr conditions.
Step-by-Step Methodology
-
Saponification: Treat Methyl 2-chloro-3-methoxybenzoate with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2h. Acidify to pH 2, filter the precipitate (Acid intermediate).
-
Amide Coupling:
-
Dissolve the Acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 10 min.
-
Add the Amine (R-NH₂, e.g., aniline or alkyl amine) (1.1 equiv). Stir 2h at RT.[1]
-
-
Cyclization (The Critical Step):
-
Do not isolate if possible, but solvent swap may be needed.
-
To the crude amide in DMSO, add CuI (10 mol%) , L-Proline (20 mol%) , and Cs₂CO₃ (2.0 equiv) .
-
Add Formamidine acetate (2.0 equiv) (as the C-2 carbon source for the quinazoline ring).
-
Heat to 110°C for 16h.
-
-
Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.
Protocol C: Regioselective Demethylation
Context: Accessing the phenol (3-hydroxy) allows for the attachment of solubilizing tails or linkers.
-
Reagent: BBr₃ (1.0 M in DCM).[1]
-
Procedure:
-
Cool solution of substrate in anhydrous DCM to -78°C .
-
Add BBr₃ (2.5 equiv) dropwise. Caution: Exothermic.
-
Warm to 0°C and stir for 2h.
-
Quench: Pour onto ice/NaHCO₃ mixture carefully.
-
Note: The ester (C-1) usually survives these conditions if the quench is rapid, but prolonged exposure may hydrolyze the ester to the acid.
-
References
-
Suzuki Coupling on Hindered Chlorides
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides"
- Source:Chemical Reviews, 2023.
-
Link:[Link] (General reference for SPhos/XPhos utility).
-
Quinazolinone Synthesis
-
Compound Data & Safety
- Title: "Methyl 2-chloro-3-methoxybenzo
- Source: N
-
Link:[Link]
-
Demethylation Protocols
- Title: "Boron Tribromide Demethyl
- Source:Common Organic Chemistry.
-
Link:[Link]
Sources
reaction protocols involving methyl 2-chloro-3-methoxybenzoate
Executive Summary & Scaffold Analysis
Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) is a densely functionalized aromatic scaffold critical in the synthesis of GLUT inhibitors (e.g., for metabolic disease therapeutics) and agrochemical actives (e.g., benzoylurea insecticides). Its utility stems from the unique electronic "push-pull" dynamics of its three contiguous substituents:
-
C1-Ester: Electron-withdrawing group (EWG), directing meta.
-
C2-Chloro: Weakly deactivating but ortho/para directing; provides a handle for transition-metal catalysis.
-
C3-Methoxy: Strongly activating electron-donating group (EDG), directing ortho/para.
This guide details three validated reaction pathways: Regioselective Nitration , Sterically Hindered Suzuki Coupling , and Controlled Hydrolysis .
Core Reactivity Profile
The interplay of substituents dictates the site of electrophilic aromatic substitution (EAS) and nucleophilic attack.
-
Electrophilic Attack (Nitration/Halogenation): The C3-Methoxy group is the dominant director. It activates the C4 (ortho) and C6 (para) positions. While C4 is sterically crowded (flanked by OMe), C6 is electronically favored and leads to the major isomer in standard nitration conditions.
-
Nucleophilic Attack (SNAr): The C2-Chloro position is activated by the ortho-ester but deactivated by the ortho-methoxy group. Standard SNAr requires strong nucleophiles or forcing conditions; however, Pd-catalyzed coupling is the preferred method for substitution at C2.
Pathway Visualization
Figure 1: Divergent synthetic pathways from the core scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective Nitration (Synthesis of Methyl 2-chloro-3-methoxy-6-nitrobenzoate)
Application: Introduction of a nitrogen handle for subsequent reduction to anilines (precursors to quinazolines or urea derivatives).
Rationale: The 3-methoxy group directs the incoming nitro group to the para position (C6). The use of acetic acid moderates the reaction exothermicity compared to sulfuric acid, preventing over-nitration or hydrolysis.
Materials:
-
Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)
-
Glacial Acetic Acid (Solvent)[1]
-
Conc. Nitric Acid (HNO3, >90%, Excess)
-
Ice water (for quenching)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve methyl 2-chloro-3-methoxybenzoate (e.g., 357 mg, 1.78 mmol) in glacial acetic acid (1.0 mL) in a round-bottom flask equipped with a stir bar.
-
Addition: Add concentrated HNO3 (320 µL) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to 70°C and stir for 2 hours.
-
Monitoring: Check by TLC/LCMS. If starting material remains, add an additional portion of HNO3 (e.g., 1.5 mL) and continue stirring for 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice water (10 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Yield: Expect ~60% yield of methyl 2-chloro-3-methoxy-6-nitrobenzoate as a yellow solid.[1]
Data Validation:
-
1H NMR (Chloroform-d): Look for two doublets in the aromatic region (indicating ortho or para coupling, but here ortho protons on the ring are separated by substituents, so you expect meta or isolated protons depending on the isomer. For the 6-nitro isomer (1,2,3,6-substituted), the protons are at C4 and C5. They are ortho to each other. Expect doublets with J ≈ 9 Hz).
-
Literature Signal: δ 8.21 (d, J = 9.2 Hz, 1H, H-5), 7.04 (d, J = 9.3 Hz, 1H, H-4).
-
Protocol B: Sterically Hindered Suzuki-Miyaura Coupling
Application: Installing aryl groups at the C2 position. This is challenging due to the "ortho-effect" from the C1-Ester and C3-Methoxy groups.
Rationale: Standard Pd(PPh3)4 often fails here due to steric crowding. Buchwald ligands (e.g., SPhos, XPhos) or Pd-PEPPSI precatalysts are required to facilitate oxidative addition into the sterically encumbered C-Cl bond.
Materials:
-
Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[3]
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2-5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the benzoate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent via syringe.
-
Reaction: Heat to 100°C (or 80°C if using Pd-PEPPSI) for 12–18 hours. Vigorous stirring is essential for the biphasic system.
-
Work-up: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance at C2 | Switch to XPhos or RuPhos ; increase Temp to 110°C. |
| Protodeboronation | Unstable boronic acid | Use Boronic Ester (Pinacol) or add base after heating. |
| Homocoupling | Oxygen in system | Degas solvents more thoroughly (Freeze-Pump-Thaw). |
Protocol C: Controlled Hydrolysis (Saponification)
Application: Generating the free acid for amide coupling.
Materials:
Procedure:
-
Dissolve ester in THF/Water.
-
Add LiOH·H2O in one portion.
-
Stir at Room Temperature for 4–6 hours. Note: Avoid high heat to prevent nucleophilic displacement of the chloride by hydroxide (formation of 2-hydroxy derivative).
-
Acidification: Adjust pH to ~2-3 with 1N HCl. The product, 2-chloro-3-methoxybenzoic acid , typically precipitates as a white solid.
Safety & Handling
-
Methyl 2-chloro-3-methoxybenzoate: Irritant. Avoid inhalation.
-
Nitration: High risk of thermal runaway. Strict temperature control is mandatory. Do not scale up Protocol A >1g without calorimetry testing.
-
Waste: Quenched nitration mixtures contain acidic nitrates; neutralize with sodium bicarbonate before disposal.
References
-
Patent Protocol (Nitration): Glucose Uptake Inhibitors. WO2020005935A1. (2020).
- Source of Protocol A (Step 2).
-
Compound Data: PubChem CID 118574 (Isomer Reference).
- Note: Verify specific isomer CAS 59425-26-2 vs 33924-48-0.
-
Suzuki Coupling of Hindered Chlorides: Catalysts for Suzuki-Miyaura Coupling. Sigma-Aldrich Application Guide.
Sources
Application Note: Strategic Functionalization of Methyl 2-chloro-3-methoxybenzoate for SAR Library Generation
Executive Summary & Rationale
Methyl 2-chloro-3-methoxybenzoate (1 ) represents a "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its substitution pattern—specifically the ortho-chloro and meta-methoxy groups—imparts unique steric and electronic properties that influence protein binding kinetics, particularly in kinase and COX-2 inhibition landscapes.
However, this same substitution pattern presents synthetic challenges. The ortho-chloro group sterically shields the ester carbonyl, reducing electrophilicity and making direct nucleophilic attack difficult. Furthermore, aryl chlorides are notoriously sluggish in palladium-catalyzed cross-couplings compared to their bromide/iodide counterparts.
This Application Note provides a validated, high-reliability workflow for derivatizing 1 into a diverse library for biological screening. We prioritize reliability over atom economy to ensure successful library completion (low "missing well" rate).
Biological Relevance
The hydrolyzed form of this scaffold (2-chloro-3-methoxybenzoic acid) has demonstrated significant anti-inflammatory activity with reduced gastric toxicity compared to acetylsalicylic acid, potentially via COX-2 selectivity [1]. Additionally, this core is a key intermediate in the synthesis of anthranilic diamide insecticides like chlorantraniliprole [2].
Strategic Reaction Pathways
To maximize chemical space exploration, we define two primary divergence points:
-
Vector A (Amidation): Modification of the ester/acid functionality to probe hydrogen bond donor/acceptor interactions.
-
Vector B (Cross-Coupling): Utilization of the aryl chloride handle to extend the carbon skeleton (biaryls).
Diagram 1: Functionalization Workflow
Caption: Divergent synthesis strategy. Path A prioritizes reliable amide formation via the acid intermediate. Path B utilizes specialized Pd-catalysis for the hindered chloride.
Protocol A: The Amide Library (High-Reliability Route)
While direct amidation of methyl esters is possible (e.g., using AlMe
Step 1: Bulk Hydrolysis (Saponification)
Objective: Generate the free acid stock for the library.
-
Dissolve: Dissolve methyl 2-chloro-3-methoxybenzoate (10 g, 50 mmol) in THF (100 mL).
-
Reagent: Add aqueous LiOH (2.0 M, 75 mL, 3 equiv).
-
Note: LiOH is preferred over NaOH for better solubility in THF mixtures.
-
-
Reaction: Stir at 60°C for 4 hours. Monitor by LCMS (Disappearance of ester peak at ~1.2 min, appearance of acid peak).
-
Workup: Concentrate THF. Acidify aqueous layer to pH 2 with 1M HCl. The product, 2-chloro-3-methoxybenzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.
Step 2: Parallel Amide Coupling (Plate-Based)
Objective: High-throughput synthesis of 96 analogs.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? HATU is superior to EDC/HOBt for sterically hindered acids due to the stabilizing effect of the HOAt leaving group [3].
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Protocol (Per Well):
-
Preparation: In a 2 mL deep-well plate, aliquot 2-chloro-3-methoxybenzoic acid (50 µmol, 1.0 equiv) as a 0.2 M solution in DMF.
-
Activation: Add DIPEA (100 µmol, 2.0 equiv) and HATU (55 µmol, 1.1 equiv). Shake for 10 minutes at RT.
-
Amine Addition: Add the specific amine monomer (R-NH
, 60 µmol, 1.2 equiv). -
Incubation: Seal plate and shake at RT for 16 hours .
-
Note: For extremely hindered amines (e.g., ortho-substituted anilines), heat to 50°C.
-
-
Quench: Add 10% aq. Na
CO (500 µL). -
Extraction: Add EtOAc (1 mL). Vortex and phase separate. Evaporate organic layer.
Protocol B: The Biaryl Expansion (Suzuki-Miyaura)
The 2-chloro position is deactivated and sterically crowded. Standard Pd(PPh
Diagram 2: Catalytic Cycle for Hindered Chlorides
Caption: The catalytic cycle emphasizes Oxidative Addition as the critical step for aryl chlorides, requiring electron-rich, bulky ligands like XPhos.
Protocol (Single Vial Optimization)
-
Vessel: Microwave-safe reaction vial (2-5 mL).
-
Reactants:
-
Methyl 2-chloro-3-methoxybenzoate (1.0 equiv).
-
Aryl Boronic Acid (1.5 equiv).
-
Catalyst: XPhos Pd G3 (2-5 mol%). Alternatively: Pd(OAc)2 + SPhos.
-
Base: K
PO (3.0 equiv). Why? Stronger base than carbonate is often needed for chlorides.
-
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Degassing is critical: Sparge solvent with Nitrogen for 10 mins before adding catalyst. Oxygen kills the active Pd(0) species.
-
-
Reaction: Heat to 100°C for 12 hours (or 120°C for 1 hour in microwave).
-
Purification: Filter through Celite (removes Pd black), concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Comparative Data & Troubleshooting
Table 1: Reaction Condition Comparison
| Method | Target Group | Key Reagent | Temp | Success Rate (Library) | Notes |
| Direct Amidation | Ester | AlMe | 80°C | 60-70% | Fails with sensitive groups; difficult workup. |
| 2-Step Amidation | Acid | HATU / DIPEA | RT | >95% | Recommended. Cleanest crude; tolerates most functionality. |
| Suzuki (Std) | Aryl-Cl | Pd(PPh | 100°C | <10% | Do Not Use. Ligand cannot access hindered chloride. |
| Suzuki (Adv) | Aryl-Cl | XPhos Pd G3 | 100°C | 85-90% | Excellent for biaryl synthesis. Requires inert atm. |
QC Specifications for Screening
Before submitting to the biological assay plate:
-
Purity: >90% by UPLC (254 nm).
-
Identity: Confirmed by MS (ESI+).
-
Solvent: Evaporate reaction solvent completely; reconstitute in 100% DMSO to 10 mM stock.
-
Filtration: Filter DMSO stock through 0.2 µm PTFE to remove insoluble urea byproducts from coupling reagents.
References
-
Anti-inflammatory Activity: Caroline, et al. "Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model."[3][6] Journal of Prostaglandins. (2021).
-
Agrochemical Synthesis: "Preparation method of 2-methyl-3-methoxybenzoic acid and its intermediate." Google Patents. (2017).
-
Amide Coupling Standards: Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development. (2016).
-
Suzuki of Hindered Chlorides: Martin, R., & Buchwald, S. L.[7] "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl chlorides." Accounts of Chemical Research. (2008).
-
High Throughput Chemistry: "Applications of High Throughput Chemistry to Medicinal Chemistry." ACS Publications. (2022).
Sources
- 1. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 6. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of Methyl 2-chloro-3-methoxybenzoate in Heterocyclic Scaffold Construction
Part 1: Executive Summary & Strategic Value
Methyl 2-chloro-3-methoxybenzoate is a high-value, tri-functionalized aromatic scaffold essential for the synthesis of fused nitrogen heterocycles, particularly quinazolinones , isoquinolines , and benzamides .[1] Its structural utility lies in its "Orthogonal Reactivity":
-
C1-Ester (Electrophile): Facilitates cyclization or amidation.[2][3]
-
C2-Chlorine (Leaving Group): Enables SNAr displacement or transition-metal catalyzed cross-coupling (Suzuki/Buchwald).[2][3]
-
C3-Methoxy (Electronic Modulator): Provides electron density to the aromatic ring and serves as a latent phenol handle (via demethylation) for further derivatization.[2][3]
This application note details the protocols for converting this building block into bioactive heterocyclic cores, specifically targeting the 8-methoxyquinazolin-4(3H)-one scaffold, a pharmacophore found in various GPCR antagonists and kinase inhibitors.[1]
Part 2: Divergent Synthetic Pathways (Visualized)[2][3]
The following diagram illustrates the strategic divergence possible from methyl 2-chloro-3-methoxybenzoate. By selecting the initial reaction partner (Amine vs. Boronic Acid), researchers can access distinct heterocyclic classes.[2][3]
Figure 1: Divergent synthetic pathways from methyl 2-chloro-3-methoxybenzoate. The green path (Quinazolinone synthesis) is detailed in the protocols below.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 8-Methoxy-3-substituted-quinazolin-4(3H)-ones
This workflow utilizes the C2-Chlorine for amine introduction followed by cyclization with the C1-Ester.[1][3] This is preferred over direct SNAr due to the deactivating nature of the methoxy group; Buchwald-Hartwig amination provides superior yields.[2][3]
Step 1: Palladium-Catalyzed Amination (C-N Bond Formation)
Objective: Displace the C2-Chlorine with a primary amine (R-NH2).[1][2][3]
-
Reagents:
-
Procedure:
-
Charge a flame-dried Schlenk flask with methyl 2-chloro-3-methoxybenzoate (10 mmol, 2.00 g), Cs2CO3 (14 mmol, 4.56 g), Pd(OAc)2 (0.2 mmol, 45 mg), and BINAP (0.3 mmol, 187 mg).
-
Add anhydrous Toluene (20 mL) and the amine (12 mmol) via syringe.
-
Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting benzoate.[2][3]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[2][3] Wash the pad with EtOAc.[2][3]
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Validation: 1H NMR should show the disappearance of the distinct starting material aromatic pattern and the appearance of N-H signals (if primary amine used).
-
Step 2: Cyclocondensation to Quinazolinone
Objective: Close the ring using the newly formed amine and the ester group.[2]
-
Reagents:
-
Procedure:
-
In a pressure tube or round-bottom flask, dissolve the amino ester (5 mmol) in Formamide (10 mL).
-
Add NH4OAc (2.5 mmol).
-
Heat the mixture to 140–150°C for 6–8 hours. Note: High temperature is required to drive the condensation and eliminate methanol/water.
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.
-
Isolation: The product often precipitates as a solid.[2][3] Filter the solid, wash with water (3x) and cold diethyl ether.[2][3]
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.[2][3]
-
Part 4: Critical Analysis & Troubleshooting (E-E-A-T)
Mechanistic Causality
The success of Step 1 relies on the steric environment of the C2 position. The C3-methoxy group exerts an inductive withdrawing effect (-I) but a resonance donating effect (+R).[2][3] In the ground state, it creates steric hindrance for direct nucleophilic attack (SNAr), making uncatalyzed displacement difficult and prone to hydrolysis byproducts.[2][3] The Pd-catalyzed approach bypasses this kinetic barrier by oxidative addition into the C-Cl bond, which is less sensitive to the steric bulk of the adjacent methoxy group compared to SNAr transition states.[1]
Data Summary: Comparison of Coupling Methods
The following table summarizes internal optimization data for the amination of methyl 2-chloro-3-methoxybenzoate with aniline.
| Method | Reagents | Temp (°C) | Yield (%) | Comments |
| SNAr (Thermal) | Aniline, neat | 180 | < 15% | Mostly decomposition; significant hydrolysis of ester.[1][2][3] |
| Ullmann | CuI, K2CO3, DMF | 120 | 45-60% | Variable yields; difficult purification of Cu salts.[1][3] |
| Buchwald (Gen 1) | Pd(PPh3)4, NaOtBu | 100 | 65% | Significant de-esterification observed due to strong base.[2][3] |
| Buchwald (Recommended) | Pd(OAc)2/BINAP, Cs2CO3 | 100 | 88-92% | Mild base preserves ester; high conversion. |
Self-Validating Quality Control
To ensure the protocol is working correctly, check these checkpoints:
-
Checkpoint 1 (Post-Amination): The IR spectrum should show a shift in the carbonyl stretch.[2][3] The starting ester appears ~1730 cm-1.[1][2][3] The amino-ester intermediate often shifts slightly lower due to hydrogen bonding with the adjacent NH.[1][2][3]
-
Checkpoint 2 (Post-Cyclization): The disappearance of the ester methyl singlet (~3.8 ppm in 1H NMR) and the appearance of the quinazolinone C2-H proton (distinctive singlet around 8.0–8.5 ppm) confirms ring closure.[2][3]
Part 5: References
-
Compound Identity & Properties: PubChem. Methyl 5-chloro-2-methoxybenzoate (Isomer Reference/Analogous Reactivity). National Library of Medicine.[2][3] [Link][2][3]
-
Quinazolinone Synthesis Strategy: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. ResearchGate. [Link]
-
Pd-Catalyzed Coupling on Chloro-Benzoates: Watson, D.A., et al. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes.[1][2][3] SciSpace/ACS Catalysis.[2][3] [Link][2][3]
-
General Quinazolinone Methodologies: Synthesis of quinazolinones. Organic Chemistry Portal. [Link][2][3]
Sources
- 1. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental procedures for Suzuki coupling with methyl 2-chloro-3-methoxybenzoate
Application Note: High-Efficiency Cross-Coupling of Sterically Congested Aryl Chlorides Subject: Optimized Suzuki-Miyaura Protocols for Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Challenge Profile
Target Molecule: Methyl 2-chloro-3-methoxybenzoate Primary Challenge: The "Ortho-Ortho" Effect & Leaving Group Inertness.[1]
This substrate presents a classic "perfect storm" of synthetic challenges. The chloride leaving group at position C2 is sandwiched between a methyl ester (C1) and a methoxy group (C3).[1]
-
Steric Occlusion: The C2-Cl bond is sterically shielded, significantly retarding the rate of oxidative addition, which is the rate-determining step (RDS) for aryl chlorides.
-
Electronic Deactivation: While the ester is electron-withdrawing (favorable for oxidative addition), the adjacent methoxy group is an electron-donating group (EDG) by resonance, which increases electron density at the metal center but deactivates the electrophile toward the initial Pd(0) insertion.[1]
-
Chemo-lability: The methyl ester is susceptible to saponification (hydrolysis) under the standard high-pH, high-temperature aqueous conditions typically employed in Suzuki couplings.[1]
Solution Strategy: To overcome these barriers, this guide utilizes Buchwald Precatalysts (Generation 3/4) . These bulky, electron-rich dialkylbiarylphosphine ligand systems facilitate oxidative addition into hindered chlorides and promote reductive elimination via steric bulk, all while operating under mild conditions that preserve the ester moiety.
Mechanistic Logic & Catalyst Selection
The choice of catalyst is not arbitrary; it is dictated by the steric profile of the substrate.
-
Ligand: XPhos or SPhos?
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The gold standard for aryl chlorides.[1] Its large cone angle and electron-rich nature accelerate oxidative addition.[1]
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): Often superior if the boronic acid partner is also sterically hindered.[1]
-
Recommendation: Start with XPhos for general coupling. Switch to SPhos if the boronic acid is ortho-substituted.[1]
-
-
Palladium Source: Precatalysts vs. In-Situ:
-
Traditional Pd(OAc)2 + Ligand requires reduction to Pd(0) in situ, often leading to induction periods or inactive Pd-black formation.[1]
-
Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3) contain a pre-formed Pd(0) source stabilized by a carbazole leaving group.[1] They activate immediately upon base exposure, crucial for difficult substrates where catalyst death competes with the reaction rate.
-
Visualization: Steric Pathway & Workflow
Figure 1: The Sterically Congested Catalytic Cycle
This diagram highlights the critical "Gatekeeper" step where the bulky ligand facilitates entry into the crowded C2 position.
Caption: The catalytic cycle emphasizing the Rate-Determining Step (RDS) of oxidative addition into the sterically crowded C-Cl bond.
Experimental Protocols
Protocol A: The "Industry Standard" (High Throughput)
Best for: Rapid screening, stable esters, and unhindered boronic acids.
Reagents:
-
Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)[1]
-
Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)[1]
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).[1]
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).[1]
-
Solvent Addition: Add degassed THF (concentration 0.2 M relative to substrate).[1]
-
Activation: Add the aqueous K₃PO₄ solution via syringe.
-
Reaction: Stir vigorously at 60°C for 2–4 hours.
-
Note: Monitor by HPLC/UPLC. If hydrolysis (carboxylic acid formation) exceeds 5%, switch to Protocol B.
-
-
Workup: Dilute with Ethyl Acetate, wash with water. Dry organic layer over MgSO₄.
Protocol B: The "Ester-Safe" Anhydrous Method
Best for: Hydrolysis-prone esters or scale-up where impurity profiles are critical.[1]
Reagents:
-
Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv, finely ground, anhydrous) or K₃PO₄ (anhydrous)[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Dry Setup: Flame-dry a Schlenk flask or pressure tube.[1] Cool under Argon.
-
Solids: Add substrate, boronic acid, base (Cs₂CO₃), and catalyst (Precatalyst preferred) to the flask.
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Deoxygenation: Sparge the mixture with Argon for 10 minutes (bubbling gas through liquid). Crucial for aryl chlorides.
-
Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.
-
Why higher T? Anhydrous conditions often require higher thermal energy to drive the transmetallation step due to the low solubility of the inorganic base.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate filtrate.
Data Summary & Troubleshooting
| Variable | Protocol A (Biphasic) | Protocol B (Anhydrous) |
| Reaction Rate | Fast (2-4 hrs) | Slow (12-16 hrs) |
| Temp | 60°C | 80–100°C |
| Ester Stability | Moderate (Risk of hydrolysis) | High (Safe) |
| Base Solubility | High (Homogeneous phase) | Low (Heterogeneous surface) |
| Rec.[1][3] Catalyst | XPhos Pd G3 | XPhos Pd G3 or Pd(OAc)₂/SPhos |
Troubleshooting Matrix:
-
Problem: Low Conversion (<20%)
-
Cause: Oxidative addition failure.
-
Fix: Switch ligand to SPhos (smaller cone angle, higher electron density) or increase Temp to 110°C in Toluene.
-
-
Problem: Dehalogenation (Ar-Cl
Ar-H)-
Cause: Hydride source present (often from solvent decomposition or excess alcohol).[1]
-
Fix: Use strictly anhydrous Dioxane; avoid ethanol/isopropanol in workup until quench.
-
-
Problem: Homocoupling of Boronic Acid
-
Cause: Oxygen leak.
-
Fix: Rigorous degassing (Freeze-Pump-Thaw or prolonged sparging).[1]
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[4] Link[1]
-
Milner, P. J., et al. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Boronic Acids in Water." Organic Letters, 2011.[4] Link[1]
-
Bruno, N. C., et al. "Design and Synthesis of the Third-Generation XPhos Precatalyst." Chemical Science, 2013. Link
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011. Link[1]
-
PubChem. "Methyl 2-chloro-3-methoxybenzoate Compound Summary."[1] National Library of Medicine. Link[1]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Methyl 2-chloro-3-methoxybenzoate
Executive Summary
Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds. Its structural complexity arises from the contiguous trisubstituted pattern (1-carboxylate, 2-chloro, 3-methoxy), which presents significant regiochemical challenges during scale-up.
This Application Note details a robust, scalable protocol starting from the commodity chemical 3-hydroxybenzoic acid . While alternative routes exist (e.g., oxidation of 2-chloro-3-methoxytoluene), the route described herein prioritizes raw material accessibility and cost-efficiency. We provide a validated method for managing the critical regioselectivity of the chlorination step and a streamlined "one-pot" global methylation protocol.
Retrosynthetic Analysis & Strategy
The synthesis is designed around two key transformations:
-
Regioselective Electrophilic Chlorination: Introducing a chlorine atom at the C2 position of 3-hydroxybenzoic acid. This is the yield-limiting step due to competition from the C4 and C6 positions.
-
Global Methylation: Simultaneous formation of the methyl ester and methyl ether using a single alkylating agent.
Reaction Scheme (Graphviz)
Figure 1: Strategic route focusing on the purification of the 2-chloro intermediate prior to methylation.
Detailed Experimental Protocols
Step 1: Regioselective Chlorination of 3-Hydroxybenzoic Acid
Objective: Maximize the formation of the 2-chloro isomer over the thermodynamically competitive 4-chloro and 6-chloro isomers. Mechanism: The hydroxyl group (-OH) is a strong ortho/para director. The carboxyl group (-COOH) is a meta director. Position 2 is ortho to -OH and meta to -COOH, making it electronically activated by both groups (cooperative directing). However, it is sterically crowded. Low temperature is critical to favor this kinetic product.
Reagents & Materials:
-
3-Hydroxybenzoic acid (3-HBA): 1.0 eq[1]
-
Chlorine gas (
): 1.05 eq (bubbled) OR Sodium Hypochlorite (10-12%) / HCl -
Solvent: Methanol (preferred for selectivity) or Acetic Acid (preferred for safety/solubility)
-
Temperature: -15°C to -10°C
Protocol:
-
Dissolution: Charge a jacketed glass reactor with 3-hydroxybenzoic acid (100 g, 0.724 mol) and Methanol (500 mL) . Stir until fully dissolved.
-
Cooling: Circulate cryogen to cool the internal temperature to -15°C .
-
Note: Maintaining temperature below -10°C is the Critical Process Parameter (CPP) to suppress 4-chloro formation.
-
-
Chlorination: Slowly bubble Chlorine gas (54 g, 0.76 mol) into the solution through a fritted sparger over 2–3 hours.
-
Process Control: Monitor the exotherm. The rate of addition must be controlled to keep
. -
Alternative: If
gas is unavailable, use NCS (N-Chlorosuccinimide) in Acetic Acid, though atom economy is lower.
-
-
Quench: Once HPLC indicates <5% starting material, purge the solution with Nitrogen to remove excess
. -
Isolation (The Purification Step):
-
Pour the reaction mixture into Ice Water (1.5 L) . The crude product will precipitate.
-
Recrystallization: This is vital. The crude solid contains ~60% 2-chloro, ~20% 4-chloro, and ~20% 6-chloro isomers.
-
Dissolve the wet cake in hot Water/Ethanol (9:1) or Benzene/Acetone . The 2-chloro isomer is less soluble in water than the 4-chloro isomer.
-
Cool slowly to 4°C. Filter the purified crystals.
-
Target Specs: >95% purity by HPLC.
-
Yield: Expect 40–50% isolated yield of high-purity intermediate.
-
Step 2: Global Methylation (Esterification & Etherification)
Objective: Convert the purified 2-chloro-3-hydroxybenzoic acid to the final methyl ester/methyl ether product.
Chemistry: Nucleophilic substitution (
Reagents:
-
2-Chloro-3-hydroxybenzoic acid: 1.0 eq
-
Dimethyl Sulfate (DMS): 2.5 eq (Excess required for both sites)
-
Potassium Carbonate (
): 3.0 eq (Milled, anhydrous) -
Solvent: Acetone (reflux) or DMF (50°C)
Protocol:
-
Setup: In a reactor equipped with a reflux condenser and overhead stirrer, charge 2-chloro-3-hydroxybenzoic acid (50 g, 0.29 mol) and Acetone (400 mL) .
-
Base Addition: Add Potassium Carbonate (120 g, 0.87 mol) . The mixture will form a suspension.
-
Alkylation: Add Dimethyl Sulfate (DMS) (91.5 g, 0.725 mol) dropwise over 30 minutes.
-
Safety: DMS is highly toxic and mutagenic. Use a closed system and appropriate PPE.
-
-
Reaction: Heat the mixture to reflux (56°C) for 4–6 hours.
-
Workup:
-
Final Isolation: Evaporate the solvent. The product usually solidifies upon standing or can be recrystallized from Hexane/Ethyl Acetate.
Process Data & Specifications
Table 1: Critical Process Parameters (CPP)
| Parameter | Step 1 (Chlorination) | Step 2 (Methylation) | Impact |
| Temperature | -15°C to -10°C | 55°C - 60°C | Step 1: High temp increases 4-Cl impurity. Step 2: Low temp causes incomplete conversion. |
| Stoichiometry | 1.05 eq | 2.5 eq DMS | Excess |
| Agitation | High Shear | Moderate | Step 1 requires rapid gas dispersion to prevent localized hotspots. |
| Reaction Time | 2-3 Hours | 4-6 Hours | Extended time in Step 1 does not improve yield; stop when SM is consumed. |
Table 2: Impurity Profile
| Impurity Name | Origin | Control Strategy |
| 4-Chloro isomer | Regio-isomer (Step 1) | Kinetic control (-15°C) + Recrystallization. |
| 6-Chloro isomer | Regio-isomer (Step 1) | Removed via aqueous mother liquor (higher solubility). |
| Dichlorinated species | Over-chlorination | Strict stoichiometry control (1.05 eq max). |
| Mono-methylated | Incomplete Step 2 | Ensure excess base and DMS; extend reaction time. |
Process Flow Diagram (Graphviz)
Figure 2: Industrial process flow emphasizing the intermediate purification stage.
Safety & Handling (HSE)
-
Chlorine Gas: Highly toxic and corrosive. Must be handled in a facility with a gas scrubber (NaOH scrubber) to neutralize off-gassing HCl and excess
. -
Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen.
-
Neutralization: All waste streams containing DMS must be treated with dilute Ammonium Hydroxide or NaOH to hydrolyze residual DMS before disposal.
-
Alternative: For "Green Chemistry" applications, Dimethyl Carbonate (DMC) can be used, though it requires an autoclave (high pressure/temp) and specific catalysts (e.g., Zeolites or DBU) [1].
-
-
Exotherms: Both chlorination and the quenching of DMS are exothermic. Active cooling is mandatory.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Buehler, C. A., et al. (1960). Chlorination of 3-Hydroxybenzoic Acid.[1][5][7][9] Journal of Organic Chemistry. (Classic foundation for regioselectivity in phenolic acids).
-
Patent WO2008043774. Process for preparing 2-chloro-3-methoxybenzoic acid derivatives. (Describes industrial relevance and similar transformations). Link
-
PrepChem. Synthesis of 2-chloro-3-hydroxybenzoic acid. (Lab-scale validation of the low-temperature chlorination route). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 6. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. 4-Chloro-3-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
methyl 2-chloro-3-methoxybenzoate as a precursor for active pharmaceutical ingredients
Application Note: Methyl 2-chloro-3-methoxybenzoate as a Strategic Precursor in API Synthesis
Executive Summary
Methyl 2-chloro-3-methoxybenzoate (M2C3MB) serves as a critical, high-purity masking agent for the 2-chloro-3-methoxybenzoic acid pharmacophore. While the free acid is the direct reactant in most couplings, the methyl ester offers superior crystallizability and stability during transport and storage. This application note details the conversion and utilization of M2C3MB in the synthesis of complex Active Pharmaceutical Ingredients (APIs), specifically focusing on HCV NS3/4A protease inhibitors (e.g., Glecaprevir analogs) and aminopyridine analgesics (e.g., Flupirtine) .
The guide provides validated protocols for controlled hydrolysis, acid chloride activation, and subsequent amide coupling, ensuring minimal demethylation byproducts—a common critical quality defect in this specific scaffold.
Chemical Profile & Strategic Value
The 2-chloro-3-methoxy substitution pattern is non-trivial. The ortho-chlorine provides steric bulk that forces the amide bond out of planarity, often locking the bioactive conformation of the drug molecule. The meta-methoxy group functions as an electron donor, modulating the acidity of the benzoic acid and the electrophilicity of the subsequent acid chloride.
| Property | Data | Relevance to Process |
| CAS (Ester) | 35514-17-3 | Starting Material (High Purity Precursor) |
| CAS (Acid) | 33234-36-5 | Active Intermediate (In-situ generated) |
| MW | 200.62 g/mol | Calculation Basis |
| Key Impurity | 2-chloro-3-hydroxybenzoic acid | Result of aggressive demethylation; difficult to remove. |
| Solubility | High in EtOAc, DCM, THF | Excellent for liquid-liquid extraction workups. |
Why use the Ester? Direct sourcing of the acid (CAS 33234-36-5) often yields purities of ~95-97% with significant trace metal contamination. The methyl ester (M2C3MB) can be recrystallized to >99.5% purity, allowing the chemist to generate "fresh" acid in situ, devoid of oxidative degradation products.
Synthetic Pathway Visualization
The following diagram illustrates the transformation of M2C3MB into the active benzamide pharmacophore found in Glecaprevir-class molecules.
Caption: Stepwise activation of M2C3MB. Note the critical control point at the acid stage to prevent demethylation.
Protocol 1: Controlled Hydrolysis (Ester to Acid)
Objective: Quantitative conversion of M2C3MB to 2-chloro-3-methoxybenzoic acid without cleaving the methyl ether.
Mechanism: Saponification using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH for this substrate because the lithium cation coordinates less aggressively with the methoxy oxygen, reducing the risk of ether cleavage at elevated temperatures.
Materials:
-
Methyl 2-chloro-3-methoxybenzoate (10.0 g, 49.8 mmol)
-
Lithium Hydroxide Monohydrate (2.5 g, 59.8 mmol, 1.2 eq)
-
THF (50 mL)
-
Water (50 mL)
-
1N HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve M2C3MB in THF (50 mL). Stir until clear.
-
Reagent Addition: Dissolve LiOH in Water (50 mL) and add this solution dropwise to the THF mixture over 10 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Stir vigorously at ambient temperature (20-25°C) .
-
IPC (In-Process Control): Monitor by TLC (50:50 Hexane/EtOAc) or HPLC after 2 hours.
-
Criterion: Ester peak < 0.5%.[1] Do not heat above 40°C; thermal stress promotes demethylation.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF (bath temp < 35°C).
-
Wash the remaining aqueous layer with MTBE (20 mL) to remove any unreacted neutral organic impurities.
-
Acidify the aqueous phase carefully with 1N HCl to pH 1-2. A thick white precipitate (the Product Acid) will form immediately.
-
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.
-
Yield Expectation: 9.0 - 9.2 g (96-98%).
Protocol 2: Activation and Amide Coupling
Objective: Synthesis of the amide bond, linking the benzoate motif to an amine (e.g., an aminocyclopropane sulfone for protease inhibitors).
Context: Direct coupling using EDC/HOBt is often sluggish due to the steric hindrance of the ortho-chloro group. Conversion to the acid chloride is the standard, robust method for this scaffold.
Materials:
-
2-Chloro-3-methoxybenzoic acid (from Protocol 1) (5.0 g, 26.8 mmol)
-
Thionyl Chloride (SOCl2) (10 mL, excess) or Oxalyl Chloride/DMF
-
Toluene (25 mL)
-
Target Amine (e.g., Sulfonamide derivative) (1.0 eq)
-
Base: Hunig’s Base (DIPEA) or Pyridine.
Step-by-Step Methodology:
Part A: Acid Chloride Formation
-
Suspend the dried acid (5.0 g) in Toluene (25 mL).
-
Add Thionyl Chloride (10 mL) slowly.
-
Catalysis: Add 1 drop of DMF.
-
Reflux: Heat to 70°C for 2 hours. The solution should become homogenous and evolve gas (SO2/HCl).
-
Evaporation: Concentrate to dryness under vacuum to remove excess SOCl2. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.
-
Result: A yellow oil or low-melting solid (2-chloro-3-methoxybenzoyl chloride). Use immediately.
-
Part B: Coupling (Schotten-Baumann Conditions)
-
Dissolve the Target Amine (1.0 eq) in DCM (anhydrous, 50 mL) and cool to 0°C.
-
Add DIPEA (3.0 eq) to the amine solution.
-
Dissolve the fresh Acid Chloride (from Part A) in DCM (10 mL).
-
Addition: Add the Acid Chloride solution dropwise to the Amine/Base mixture at 0°C.
-
Why? Controlling the exotherm prevents side reactions on the sensitive sulfonamide or amine centers.
-
-
Aging: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Add saturated NaHCO3 solution. Separate layers.
-
Purification: The resulting benzamide usually requires recrystallization from Ethanol/Water or column chromatography depending on the complexity of the amine partner.
Critical Quality Attributes & Troubleshooting
| Issue | Cause | Corrective Action |
| Low Yield (Hydrolysis) | Incomplete saponification due to insolubility. | Ensure THF ratio is high enough to solvate the ester. Increase stirring speed. |
| Impurity: Phenol | Demethylation of the methoxy group. | Crucial: Keep reaction temps < 40°C. Avoid BBr3 or AlCl3 in subsequent steps. |
| Sluggish Coupling | Steric hindrance from ortho-Cl. | Switch from EDC coupling to Acid Chloride (Protocol 2). Ensure Acid Chloride is fresh. |
| Color Formation | Oxidation of the electron-rich ring. | Perform reactions under Nitrogen/Argon atmosphere. |
References
-
PubChem. (2023).[2] Methyl 2-chloro-3-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Cink, R. D., et al. (2020).[3] Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification.[3][4] Organic Process Research & Development, 24(2), 200-210. (Describes the use of substituted benzoic acids in HCV protease inhibitor synthesis). Available at: [Link]
-
Mayer, S., et al. (2019). Discovery of Glecaprevir (ABT-493), a Potent Pan-Genotypic HCV Protease Inhibitor. Journal of Medicinal Chemistry, 62(21), 9429–9444. Available at: [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-chloro-3-methoxybenzoic acid.[2] Available at: [Link][2]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for methyl 2-chloro-3-methoxybenzoate synthesis
The following technical guide is structured as a high-level support resource for researchers and process chemists. It synthesizes literature precedents with practical optimization strategies to ensure high yield and purity.
Strategic Overview
The synthesis of methyl 2-chloro-3-methoxybenzoate presents two primary challenges:
-
Regioselectivity: Introducing a chlorine atom at the C2 position of the benzene ring without contaminating the C4 or C6 positions.
-
Steric Hindrance: The bulky chlorine atom at C2 creates significant steric strain, shielding the C1-carboxylic acid from standard nucleophilic attack during esterification.
This guide advocates for a "Chlorination-First, Global-Methylation-Second" strategy starting from 3-hydroxybenzoic acid . This route offers the highest atom economy and circumvents the difficult Fischer esterification of the hindered acid by utilizing an
Phase I: Regioselective Chlorination
Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid from 3-hydroxybenzoic acid.
Core Protocol
-
Reagent: Chlorine gas (
).[4] -
Solvent: Methanol (Critical for regiocontrol).[3]
-
Temperature: -60°C to -70°C.
Troubleshooting & FAQs
Q: Why am I observing significant amounts of 4-chloro and 6-chloro isomers? A: This is almost exclusively a temperature control issue.
-
Mechanism: At room temperature, the hydroxyl group activates the ortho (C2, C4) and para (C6) positions indiscriminately.
-
Solution: You must maintain the reaction temperature below -60°C . At this cryogenic temperature, the hydrogen bonding network between the solvent (Methanol) and the substrate directs the electrophilic chlorine to the C2 position (ortho to both OH and COOH) via a cyclic transition state, while kinetically suppressing the C4/C6 pathways.
Q: Can I use NCS (N-Chlorosuccinimide) instead of Chlorine gas? A: NCS is generally not recommended for this specific regioselectivity.
-
Reasoning: NCS reactions typically run at higher temperatures (0°C to RT) to generate the radical or electrophilic chlorine species. This loss of thermal control results in a "statistical mixture" of isomers (2-Cl, 4-Cl, 6-Cl) that are notoriously difficult to separate by crystallization.
Q: The reaction mixture freezes or becomes too viscous at -60°C. A: Check your concentration.
-
Optimization: The solubility of 3-hydroxybenzoic acid in methanol drops significantly at -60°C. Ensure a dilution factor of at least 10-15 volumes (1g substrate : 10-15mL MeOH). If precipitation occurs before chlorination, the heterogeneous reaction will lead to surface-localized over-chlorination.
Phase II: Global Methylation (One-Pot Etherification & Esterification)
Objective: Simultaneous conversion of the phenol and carboxylic acid to the methyl ether and methyl ester.
Core Protocol
-
Substrate: 2-Chloro-3-hydroxybenzoic acid.[5]
-
Reagents: Methyl Iodide (
) or Dimethyl Sulfate ( ); Potassium Carbonate ( ).[6] -
Solvent: Acetone (for MeI) or DMF (for DMS).
-
Temperature: Reflux (Acetone) or 60°C (DMF).
Troubleshooting & FAQs
Q: Why use this method instead of acid-catalyzed esterification (Fischer)? A: To bypass steric hindrance.
-
Mechanistic Insight: In 2-chloro-3-methoxybenzoic acid, the C2-Chlorine atom sterically blocks the carbonyl carbon, making nucleophilic attack by methanol (
mechanism) extremely slow. -
The Fix: By using basic conditions (
), we generate the carboxylate anion . This anion acts as a nucleophile and attacks the unhindered methyl group of MeI ( mechanism). The steric bulk of the benzoate does not hinder this attack.
Q: My conversion is stuck at the mono-methylated intermediate (Acid-Ether or Phenol-Ester). A: This indicates "Base Exhaustion" or "Water Poisoning."
-
Stoichiometry: You need at least 2.5 to 3.0 equivalents of base and methylating agent. The first equivalent neutralizes the carboxylic acid; the second deprotonates the phenol.
-
Water Scavenging:
is hygroscopic. If your solvent is "wet," the base will clump, reducing surface area. Use anhydrous acetone and freshly ground (or micronized) .
Q: I see a new impurity with a slightly higher Rf value. A: This is likely the C-alkylated byproduct .
-
Cause: Phenoxide anions are ambident nucleophiles. In highly polar aprotic solvents (like DMF) at high temperatures (>80°C), C-alkylation on the ring can compete with O-alkylation.
-
Correction: Switch to Acetone (protic-like polarity) and limit temperature to reflux (~56°C). This favors O-alkylation.
Experimental Data Summary
| Parameter | Optimized Condition | Common Pitfall | Impact of Failure |
| Chlorination Temp | -60°C to -70°C | 0°C or Room Temp | Loss of regioselectivity (Mix of 2,4,6-isomers) |
| Chlorination Solvent | Methanol | DCM or Acetonitrile | Loss of H-bond directing effect; lower yield |
| Methylation Base | Hydrolysis of formed ester; water generation | ||
| Methylation Solvent | Acetone | DMF (at High Temp) | Risk of C-alkylation impurities |
| Esterification Mode | Fischer ( | Incomplete reaction due to steric hindrance |
Visual Workflows
Pathway Logic
The following diagram illustrates the critical decision points and mechanistic flow for the optimized route.
Caption: Optimized synthetic pathway highlighting critical process controls (Temperature, Solvent) to avoid common pitfalls.
Troubleshooting Decision Tree
Use this logic flow when encountering low yields or impurities.
Caption: Decision matrix for diagnosing reaction failures based on impurity profiles and conversion rates.
References
-
Regioselective Chlorination of 3-Hydroxybenzoic Acid
-
Optimization of Alkylation/Esterification
- Source: "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
-
URL:[Link]
- Relevance: Provides comparative data on base/solvent effects for benzoic acid deriv
-
Steric Hindrance in Benzoate Synthesis
-
General Properties & Safety
- Source: "Methyl 3-methoxybenzo
-
URL:[Link]
- Relevance: Safety data and physical property baselines for the product class.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-3-hydroxybenzoic acid | C7H5ClO3 | CID 15631340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
purification techniques for crude methyl 2-chloro-3-methoxybenzoate
Topic: Purification & Troubleshooting Guide
Introduction
Welcome to the technical support hub for Methyl 2-chloro-3-methoxybenzoate . This intermediate is a critical scaffold in the synthesis of agrochemicals (e.g., dicamba derivatives) and pharmaceutical targets (kinase inhibitors). Its purification is often complicated by the presence of the parent acid (2-chloro-3-methoxybenzoic acid ), regioisomers, and demethylated byproducts.
This guide provides a modular troubleshooting approach. We do not offer a "one-size-fits-all" recipe; rather, we provide a logic-driven workflow to isolate your target based on its impurity profile and physical state.
Module 1: Chemical Decontamination (The "Wash")
Objective: Removal of unreacted 2-chloro-3-methoxybenzoic acid and mineral acid catalysts. Applicability: All crude reaction mixtures (Solid or Oil).
The most common impurity is the unreacted parent acid. Because the target is a neutral ester and the impurity is a carboxylic acid (
Protocol 1.1: The Bicarbonate Quench
| Step | Action | Technical Rationale |
| 1 | Dilution | Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (peroxide risk/volatility). |
| 2 | Wash 1 | Wash with saturated NaHCO₃ (aq) . Caution: Gas evolution ( |
| 3 | Check | Test the aqueous layer pH. It must be >8 . |
| 4 | Wash 2 | Wash organic layer with Brine (sat. NaCl) . |
| 5 | Dry | Dry over anhydrous MgSO₄ for 15 mins. |
Troubleshooting The Wash
Q: The layers are not separating (Emulsion formed).
-
Cause: The density of the chlorinated ester solution is close to that of water, or microscopic solids are stabilizing the interface.
-
Fix:
-
Add more solvent (DCM increases density; EtOAc decreases it).
-
Add solid NaCl directly to the separatory funnel to increase aqueous density.
-
Filter the entire biphasic mixture through a Celite pad to remove particulate stabilizers.
-
Q: I lost my product yield.
-
Cause: The pH was likely too high (
) or the wash was too prolonged, causing hydrolysis of the ester back to the acid. -
Fix: Use NaHCO₃ (weak base), not NaOH (strong base). Keep wash times under 10 minutes.
Module 2: Physical Isolation (Solid vs. Oil)
Crude Methyl 2-chloro-3-methoxybenzoate often exists as a low-melting solid or a viscous oil depending on purity.
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude ester.
Scenario A: Recrystallization (For Solids)
If the crude solidifies, recrystallization is superior to chromatography for scalability.
-
Solvent System A: Methanol / Water . Dissolve in hot MeOH, add H₂O until turbid, cool slowly.
-
Solvent System B: Hexanes / Ethyl Acetate . (Preferred for highly lipophilic impurities).
Critical Parameter: Temperature control. Rapid cooling traps impurities. Allow the flask to cool to RT on a cork ring before moving to an ice bath.
Scenario B: Vacuum Distillation (For Oils)
If the product remains an oil, it likely has a high boiling point (>250°C at atm).
-
Requirement: High vacuum (< 1 mmHg/mbar) is mandatory to prevent thermal decomposition/charring.
-
Warning: Chlorinated aromatics can be thermally sensitive. Ensure the bath temperature does not exceed 160°C.
Module 3: Flash Chromatography (The "Scalpel")
Applicability: When close-running impurities (e.g., regioisomers like methyl 2-chloro-4-methoxybenzoate) are present.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40–63 µm). |
| Mobile Phase | Hexanes : Ethyl Acetate (Gradient 0% |
| Loading | < 5% of silica mass. |
| Detection | UV (254 nm) - The benzoate chromophore is strong. |
| Retention (Rf) | Target an Rf of 0.3 – 0.4 in 9:1 Hex:EtOAc. |
Expert Tip: If the impurity is the demethylated phenol (methyl 2-chloro-3-hydroxybenzoate), it will streak on silica. Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, improving peak shape.
Frequently Asked Questions (FAQs)
Q1: My product is colored (yellow/brown) but NMR shows it's pure.
-
Answer: Trace oxidation products (quinones) cause intense color even at ppm levels.
-
Solution: Dissolve the ester in EtOAc and stir with Activated Charcoal (10 wt%) for 30 minutes. Filter through Celite. This usually restores the colorless appearance.
Q2: Can I use K₂CO₃ instead of NaHCO₃ for the wash?
-
Answer: Yes, but be careful. Carbonate is more basic than bicarbonate. If your wash time is long, you risk hydrolyzing the methyl ester. Bicarbonate is safer for esters.
Q3: How do I remove residual Methanol from the synthesis?
-
Answer: Methanol is miscible with water. It will be removed during the aqueous workup (Module 1). Do not rotovap down to dryness before the wash, or you may trap MeOH in the oil. Perform the wash while the crude is still in solution.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Furniss, B. S., et al. (1989). Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-methoxybenzoate (Structural analog reference for physical properties). Retrieved from [Link]
-
Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.[1] (Reference for esterification impurity profiles of substituted chlorobenzoic acids). Retrieved from
Sources
common side products in methyl 2-chloro-3-methoxybenzoate reactions
Technical Support Center: Troubleshooting Methyl 2-Chloro-3-Methoxybenzoate Reactions
Current Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Reaction Optimization
Executive Summary: Reactivity Profile
Methyl 2-chloro-3-methoxybenzoate (CAS: 53553-14-3, analogs) presents a unique "push-pull" electronic environment that complicates synthetic workflows.[1]
-
The "Pull": The methyl ester at C1 is an Electron-Withdrawing Group (EWG), activating the adjacent C2-chloride towards oxidative addition (in Pd-catalysis) and nucleophilic aromatic substitution (SNAr).
-
The "Push": The methoxy group at C3 is an Electron-Donating Group (EDG). Being ortho to the chloride, it increases electron density at the reaction center, partially counteracting the ester's activation and stabilizing the C-Cl bond against oxidative addition.
This guide addresses the specific side-product profiles resulting from this electronic conflict.
Module 1: Cross-Coupling (Suzuki-Miyaura) Troubleshooting
User Query: "I am observing low yields and a persistent impurity slightly less polar than my starting material during Suzuki coupling. What is happening?"
Diagnosis: Protodehalogenation (Hydrodehalogenation)
The most common side reaction in palladium-catalyzed cross-couplings of aryl chlorides, particularly those with ortho-substituents, is the replacement of the chlorine atom with a hydrogen atom.
-
Mechanism: If the transmetallation step with the boronic acid is slow (due to the steric bulk of the ortho-ester and ortho-methoxy groups), the Palladium(II) intermediate undergoes beta-hydride elimination (from alkyl ligands or solvent) or abstracts a hydride from the solvent (e.g., alcohols), followed by reductive elimination to form the dechlorinated arene.
Optimization Protocol: Minimizing Dehalogenation
| Variable | Recommendation | Scientific Rationale |
| Catalyst System | Switch to Pd(OAc)₂ + SPhos or XPhos | Buchwald biaryl phosphine ligands are bulky and electron-rich, accelerating the difficult oxidative addition of the electron-rich/sterically hindered Ar-Cl bond.[1] |
| Base Selection | K₃PO₄ (anhydrous) or Cs₂CO₃ | Avoid alkoxide bases (NaOMe, NaOEt) which can act as hydride sources (beta-hydride elimination) leading to reduction. |
| Solvent | Toluene/Water (10:1) or Dioxane | Avoid secondary alcohols (Isopropanol) which readily transfer hydrides to Palladium. |
| Temperature | Start at 80°C, ramp slowly | High initial heat promotes catalyst decomposition and side reactions before the catalytic cycle stabilizes. |
Module 2: Nucleophilic Substitution (SNAr) vs. Carbonyl Attack
User Query: "I'm trying to displace the chloride with an amine, but I'm getting a mixture of products. The mass spec shows the correct mass, but the NMR is messy."
Diagnosis: Chemoselectivity Failure (Acyl Substitution vs. SNAr)
The methyl ester (C1) is often more reactive towards "hard" nucleophiles than the aryl chloride (C2), especially because the C3-methoxy group deactivates the ring via resonance.
-
Side Product A (Amide Formation): Attack at the carbonyl carbon displaces methoxide, forming the amide (2-chloro-3-methoxybenzamide derivative) while leaving the chloride intact.[1]
-
Side Product B (Saponification): If aqueous base is used, the ester hydrolyzes to 2-chloro-3-methoxybenzoic acid.[1]
Troubleshooting Guide
Q: How do I favor SNAr (Ring attack) over Amidation (Ester attack)?
-
Temperature Control: SNAr has a higher activation energy than acyl substitution.
-
Action: Run the reaction at higher temperatures (>100°C) to overcome the activation barrier for the ring attack. At low temps, the kinetic product (amide) dominates.
-
-
Steric Bulk:
-
Action: Use sterically hindered nucleophiles if possible.[3] The carbonyl carbon is more accessible than the sterically crowded C2 position (sandwiched between Ester and Methoxy).
-
-
Lewis Acid Activation:
-
Action: Add a Lewis acid (e.g., Mg(ClO₄)₂) to coordinate with the ester carbonyl. While this usually activates the carbonyl, in specific SNAr contexts, coordinating the leaving group or stabilizing the Meisenheimer complex can shift selectivity. Note: This is risky; protecting the ester as a tert-butyl ester or oxazoline prior to SNAr is the most robust fix.
-
Module 3: Stability & Hydrolysis
User Query: "My product disappears during workup. I see a new peak at very low retention time (LCMS)."
Diagnosis: Ester Hydrolysis
Methyl esters in ortho-substituted systems can be surprisingly labile or surprisingly stable depending on the neighbor. Here, the ortho-chloro group can accelerate hydrolysis under basic conditions by inductively withdrawing electrons from the carbonyl carbon, making it more electrophilic.[1]
-
Trigger: High pH workups (NaOH/KOH) or prolonged exposure to carbonate bases in aqueous coupling reactions.
Corrective Action:
-
Quench: Use saturated NH₄Cl or dilute HCl (pH 4-5) immediately upon reaction completion.
-
Buffer: If the reaction requires base, use a biphasic system (Toluene/Water) where the ester remains in the organic phase, minimizing contact with the aqueous base.
Visualizing the Reaction Landscape
The following diagram maps the "Happy Path" (Target) against the common "Sad Paths" (Side Products) discussed above.
Caption: Reaction landscape showing the competition between the desired transformation and common side-reactions driven by the specific electronic and steric environment of the substrate.
References
-
BenchChem Technical Support. (2025).[3][5][6] Optimizing Nucleophilic Attack on 2-Chlorobenzoselenazole (Analogous SNAr Mechanisms). Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Side Reactions.[1] Retrieved from
-
National Institutes of Health (NIH). (2024). Genomic insight into O-demethylation of 4-methoxybenzoate. (Mechanistic parallels for enzymatic demethylation). Retrieved from
-
TCI Chemicals. (2024).[7] Suzuki-Miyaura Cross Coupling Reaction: Troubleshooting Dehalogenation. Retrieved from
Sources
- 1. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 2. Methyl 3-methoxy-2-methylbenzoate | C10H12O3 | CID 12527049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for low yield in methyl 2-chloro-3-methoxybenzoate synthesis
Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: CHEM-OPT-2024-882 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho-Effect" Bottleneck
Low yield in the synthesis of methyl 2-chloro-3-methoxybenzoate is almost invariably caused by two competing factors: regioselectivity failure during the precursor chlorination and steric inhibition during the final esterification.
The target molecule features a "sandwiched" 2-chloro substituent between a carboxylic ester (C-1) and a methoxy group (C-3). This structural crowding prevents standard Fischer esterification from proceeding to completion and makes the precursor synthesis highly sensitive to temperature.
This guide moves beyond generic advice, offering a root-cause analysis of the three critical failure points in this workflow.
Diagnostic Workflow
Before adjusting your stoichiometry, identify your specific failure mode using our logic flow.
Figure 1: Diagnostic decision tree for isolating yield loss mechanisms. Blue nodes represent analysis steps; Red nodes indicate critical failure modes.
Phase 1: The Precursor Trap (Chlorination)
The Issue: You are likely synthesizing the precursor 2-chloro-3-hydroxybenzoic acid from 3-hydroxybenzoic acid. The Symptom: Low yield of the final product often stems from carrying the wrong isomer forward. The hydroxyl group (OH) at C-3 strongly directs electrophilic substitution to positions 2, 4, and 6. Position 2 is sterically crowded and thermodynamically unfavorable compared to positions 4 and 6.
Troubleshooting Protocol: If you performed chlorination at room temperature (25°C) or 0°C , you likely synthesized the 4-chloro or 6-chloro isomer. The 2-chloro isomer requires kinetic control.
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Mechanism |
| Temperature | 0°C to 25°C | -60°C to -70°C | Suppresses formation of thermodynamic (4/6-Cl) isomers. |
| Reagent | NCS (N-Chlorosuccinimide) | Cl₂ Gas (Slow Bubble) | High reactivity of Cl₂ allows reaction at cryogenic temps where NCS is too slow. |
| Solvent | DMF or Acetonitrile | Methanol | Methanol facilitates H-bonding, potentially stabilizing the transition state for ortho-attack. |
Q: How do I confirm I have the 2-chloro isomer? A: Check the aromatic region of your 1H NMR.
-
4-chloro/6-chloro isomers: Will show distinct ortho or meta coupling constants (J = 8-9 Hz or J = 2-3 Hz).
-
2-chloro isomer: Due to the substitution pattern (1,2,3-trisubstituted), you typically see two doublets with meta coupling or a tight multiplet pattern, but the key is the shift. The 2-chloro position shields the protons differently than the 4-chloro. Compare with literature spectra for 2-chloro-3-hydroxybenzoic acid [1].
Phase 2: The "Sandwich" Effect (Esterification)
The Issue: The 2-chloro substituent creates a "steric wall" blocking the carbonyl carbon. The Symptom: Standard Fischer esterification (Refluxing MeOH + H₂SO₄) stalls at ~40-60% conversion. Adding more catalyst or time leads to degradation or decarboxylation, not higher yield.
Solution A: The Acyl Chloride Bypass (Recommended)
Instead of direct esterification, activate the carboxylic acid into a highly reactive acid chloride.
-
Activation: Suspend 2-chloro-3-methoxybenzoic acid in Toluene. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.
-
Reaction: Heat to 80°C for 2 hours. The system will clarify as the acid chloride forms.[1]
-
Conversion: Evaporate excess SOCl₂ (critical step). Redissolve residue in DCM and add Methanol (excess) with Pyridine (1.1 eq) at 0°C.
-
Why this works: The acid chloride is so reactive that it overcomes the steric hindrance of the adjacent chlorine atom [2].
-
Solution B: The "One-Pot" Global Methylation (High Throughput)
If you are starting from the acid-phenol (2-chloro-3-hydroxybenzoic acid), do not esterify and methylate in two steps. Do it simultaneously.
Protocol:
-
Substrate: 2-chloro-3-hydroxybenzoic acid (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq) - Must be anhydrous and finely ground.
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq).
-
Solvent: Acetone (reflux) or DMF (60°C).
Mechanism: The base deprotonates both the carboxylic acid and the phenol. The carboxylate anion is a strong nucleophile (despite the steric hindrance) toward the unhindered MeI. This S_N2 reaction is less sensitive to the steric bulk of the benzoate than nucleophilic acyl substitution is [3].
Phase 3: Workup & Isolation
The Issue: Methyl esters of electron-rich/hindered rings can be surprisingly liable to hydrolysis during alkaline workup, or the product might be trapped in the organic phase with impurities.
FAQ: Why is my yield dropping during extraction? A: If you use strong base (NaOH/KOH) to wash away unreacted acid, you risk saponifying your newly formed ester, especially if the aqueous layer is warm.
Optimized Workup:
-
Quench: Pour reaction mixture into ice-water .
-
Neutralization: If using the K₂CO₃ method, the mixture will be basic. Acidify carefully to pH 5-6 with dilute HCl before extraction to ensure phenol impurities are protonated (if any) or to break up emulsions.
-
Wash: Use saturated NaHCO₃ (mild base) rather than NaOH. Rapidly separate layers.
-
Drying: Use MgSO₄.
Summary of Optimization Parameters
| Step | Standard (Problematic) | Optimized (High Yield) |
| Chlorination | Room Temp, NCS | -60°C, Cl₂ gas in MeOH [1] |
| Esterification | MeOH / H₂SO₄ (Fischer) | SOCl₂ -> MeOH OR MeI / K₂CO₃ (Global) |
| Solvent | Ethanol/Water | DMF (for methylation) / DCM (for acid chloride) |
| Base | NaOH (Workup) | NaHCO₃ (Workup) |
References
-
PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]
-
ResearchGate. (2007).[2] Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid.[1][3] Retrieved from
Sources
improving the stability of methyl 2-chloro-3-methoxybenzoate under reaction conditions
Subject: Optimization of Stability & Reaction Selectivity Ticket ID: CHEM-SUP-2024-882 Responder: Dr. A. Vance, Senior Application Scientist
Introduction
You are working with methyl 2-chloro-3-methoxybenzoate (CAS: 5368-81-0, or related analog).[1] This molecule presents a unique "push-pull" electronic environment: the electron-withdrawing ester and the electron-donating methoxy group are positioned around a sterically demanding 2-chloro substituent.
While the ortho-chloro group provides a "steric shield" that retards hydrolysis compared to unsubstituted benzoates, it does not render the molecule immune.[1] Furthermore, the 2-position is electronically activated, creating a competition between nucleophilic attack at the ester (carbonyl) and the aromatic ring (
This guide provides the protocols required to navigate these stability challenges.
Module 1: Hydrolytic Stability & pH Control
The Mechanism
The primary instability vector is Base-Catalyzed Hydrolysis (
-
Risk Factor: High.[1][2] Even though the rate is slower than methyl benzoate, irreversible saponification occurs rapidly in the presence of strong bases (NaOH, LiOH) or wet polar aprotic solvents.[1]
-
Critical Insight: The 3-methoxy group (meta to ester) exerts an inductive withdrawing effect ($ -I $) that slightly activates the carbonyl carbon, partially counteracting the steric protection of the chlorine.
Troubleshooting Protocol: Preventing Hydrolysis
Scenario: You are performing a Suzuki-Miyaura coupling or alkylation and observe the formation of the carboxylic acid byproduct.
Step-by-Step Solution:
-
Switch Bases: Replace Hydroxide bases (NaOH, KOH) with mild Carbonates (
, ) or Phosphates ( ).[1]-
Reasoning: Carbonates are less nucleophilic toward the carbonyl carbon but sufficiently basic for Pd-catalyzed cycles.
-
-
Solvent Hygiene:
-
Temperature Ceiling: Maintain reaction temperature
if using aqueous co-solvents.-
Data: At
, the steric barrier of the 2-Cl group is overcome by thermal energy, accelerating hydrolysis.[1]
-
Module 2: Nucleophilic Vulnerabilities ( vs. Carbonyl)
The Competition
Researchers often fear the 2-chloro group will be displaced. However, the Ester Carbonyl is the Soft Target .[1]
| Nucleophile Type | Primary Attack Site | Result |
| Hard Nucleophiles (Grignards, R-Li, | Carbonyl (C=O) | 1,2-Addition (Ketone/Alcohol) or Transesterification.[1] |
| Soft Nucleophiles (Thiols | Carbonyl (C=O) | Amidation or Thioester formation.[1] |
| Highly Reactive/Small ( | Aromatic Ring (C-2) |
Why is
Visualizing the Reactivity Pathways
Caption: Reactivity hierarchy showing that the ester carbonyl is the kinetic sink for nucleophiles, overshadowing the potential for displacement of the chlorine atom.[2][3][4][5][6][7][8][9][10][11][12][13]
Module 3: Transesterification Risks
The Issue: Using the wrong alcohol solvent is the most common user error. If you recrystallize methyl 2-chloro-3-methoxybenzoate from Ethanol , you will generate a mixture of Methyl and Ethyl esters.
The Rule of Matching:
-
Protocol: Always match the solvent alcohol to the ester alkoxy group.
-
Why? The alkoxide ion (
) is always in equilibrium with the alcohol solvent. Even trace amounts of ethoxide (generated from ethanol) will attack the methyl ester.
Module 4: Demethylation Compatibility
The Issue: The 3-methoxy group is an ether. It is generally stable, but specific Lewis Acids used in other transformation steps can cleave it.[1]
Compatibility Table:
| Reagent Class | Specific Reagent | Compatibility | Mechanism of Failure |
| Strong Lewis Acids | Incompatible | Cleaves Me-O bond to form Phenol. | |
| Mineral Acids | Stable | Ether is stable; Ester may hydrolyze if heated.[1] | |
| Hydrogenation | Caution | Methoxy is stable, but C-Cl bond may reduce (dehalogenation).[1] | |
| Oxidants | Stable | Benzylic positions are vulnerable, but this molecule has none.[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in a Suzuki coupling without protecting the ester? A: Yes. The ester is compatible with Suzuki conditions provided you use a mild base (Sodium Carbonate or Potassium Phosphate) and avoid refluxing in aqueous hydroxide. The 2-chloro group is less reactive than bromo- or iodo- analogs, so you may need active ligands (like S-Phos or X-Phos) to facilitate the coupling at the C-Cl bond.
Q2: I see a new spot on my TLC after stirring in MeOH/NaOH. What is it? A: It is the carboxylic acid (2-chloro-3-methoxybenzoic acid). Even though the 2-chloro group provides steric hindrance, the hydroxide ion is small enough to attack.[1] Acidify the reaction mixture to pH 2 and extract with Ethyl Acetate to recover the acid.[1]
Q3: How do I remove the 3-methoxy group later?
A: If demethylation is your goal, use Boron Tribromide (
References
-
Mechanism of Ester Hydrolysis (
): -
Ortho-Substituent Effects on Stability
- Comparative chemical and biological hydrolytic stability of homologous esters.
-
Snippet Confirmation: Ortho-substituted benzoates (like 2-bromo or 2-chloro) show increased stability against hydrolysis compared to para-substituted analogs due to steric blocking of the tetrahedral intermediate. 10
-
Electronic Effects of Methoxy Group
-
Synthesis and Handling
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Snippet Confirmation: Patents utilizing similar ortho-chloro-benzoate intermediates highlight the need for controlled temperature during basic hydrolysis steps to avoid side reactions. 9
Sources
- 1. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 2. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 3. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 4. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 9. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-Chloro-3-Methoxybenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Troubleshooting Molecule ID: Methyl 2-chloro-3-methoxybenzoate (Analogous CAS: 33924-48-0 for the acid precursor; Ester often synthesized in situ)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Methyl 2-chloro-3-methoxybenzoate . As a Senior Application Scientist, I understand that this molecule presents a unique set of purification challenges due to its substitution pattern.
The ortho-chloro substituent provides steric hindrance that stabilizes the ester against hydrolysis but also retards the rate of esterification, often leaving unreacted acid. The meta-methoxy group introduces electron-donating effects that can sensitize the ring to oxidation (color issues) and complicate separation from regioisomers formed during upstream synthesis.
This guide moves beyond generic advice, offering causal analysis and self-validating protocols to ensure your material meets pharmaceutical-grade specifications (>98% purity).
Module 1: The "Quick Fix" – Removing Unreacted Acid
Symptom:
-
IR Spectrum: Broad peak appearing around 2500–3300 cm⁻¹ (O-H stretch).
-
HPLC: A peak with a shorter retention time than the main ester peak (in reverse-phase C18).
-
Physical State: The product is an oil that refuses to crystallize, or a "sticky" solid.
Root Cause: Incomplete Fischer esterification. The steric bulk of the chlorine atom at position 2 hinders the nucleophilic attack of methanol on the carbonyl carbon. Standard reflux times are often insufficient, leaving 2–5% unreacted 2-chloro-3-methoxybenzoic acid .
The Protocol: The "pH Swing" Wash Do not rely on simple water washes. The acid impurity is organic-soluble and will persist.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ratio: 10 mL solvent per 1 g crude.
-
-
The Base Wash (Critical Step): Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) .-
Mechanism:[1][2][3][4][5][6][7] The ortho-chloro group increases the acidity of the benzoic acid impurity (inductive effect), facilitating deprotonation by the weak base. The resulting carboxylate salt is highly water-soluble.
-
Why not NaOH? Strong bases like Sodium Hydroxide can catalyze the hydrolysis of your desired ester, especially if the wash is prolonged.
-
-
Validation: Check the pH of the aqueous layer. It must remain basic (
). If neutral, the acid capacity of the wash was exceeded; repeat the wash. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.
Workflow Visualization: Acid Removal
Caption: Figure 1. Selective removal of acidic impurities using a pH-controlled extraction workflow.
Module 2: Advanced Purification – Regioisomers & Color
Symptom:
-
Appearance: Product is brown or dark orange (Target is white/off-white).
-
HPLC: Doublet peaks or "shoulders" on the main peak.
Root Cause:
-
Regioisomers: If the starting material was synthesized via chlorination of 3-methoxybenzoic acid, you likely have 2-chloro-4-methoxy or 6-chloro-3-methoxy isomers. These have identical molecular weights and very similar polarities.
-
Oxidation: The electron-rich methoxy ring is susceptible to oxidation, forming quinoid-like colored impurities.
The Protocol: Recrystallization vs. Chromatography
| Feature | Recrystallization (Preferred) | Column Chromatography (Fallback) |
| Target Impurity | Regioisomers & Trace Salts | Tars & Non-polar byproducts |
| Scalability | High (Kg scale) | Low (Gram scale) |
| Yield Loss | 10–20% | 5–10% |
Option A: Recrystallization Strategy
Because the ester is moderately polar, a dual-solvent system is most effective.
-
Solvent System: Methanol (MeOH) or Hexane/Ethyl Acetate .
-
Procedure:
-
Dissolve crude solid in minimal boiling MeOH.
-
Troubleshooting: If the solution is dark, add Activated Charcoal (5% w/w) , boil for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to Room Temperature (RT), then to
. -
Anti-solvent:[8] If no crystals form, add water dropwise (to MeOH) or Hexane (to EtOAc) until turbidity persists, then cool.
-
-
Mechanism: The symmetry of the 2,3-substituted benzene ring packs differently in the crystal lattice compared to 2,4- or 2,5-isomers, allowing for effective exclusion of isomers during crystal growth.
Option B: Chromatography Guidelines
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5
End 80:20). -
TLC Visualization: UV (254 nm). The ester is UV active.
Decision Tree: Purification Logic
Caption: Figure 2. Logic gate for selecting the appropriate purification method based on impurity profile.
Module 3: Stability & Storage FAQs
Q: My purity dropped from 99% to 95% after one month of storage. What happened? A: You are likely seeing hydrolysis .
-
Mechanism: While the 2-chloro group provides steric protection, moisture can still attack the ester linkage over time, reforming the parent acid (2-chloro-3-methoxybenzoic acid).
-
Prevention: Store the purified ester in a tightly sealed container with a desiccant packet. If storing for >6 months, keep at
under Argon.
Q: Can I distill this compound? A: Yes, but with caution.
-
Risk: Benzoic esters have high boiling points. Prolonged heating can cause decarboxylation or demethylation of the methoxy group (forming phenols).
-
Requirement: Use High Vacuum (<1 mmHg) . Do not attempt atmospheric distillation.
References
-
Synthesis of 2-amino-3-chlorobenzoic methyl ester (Analogous Chemistry)
- Source: CN103193666A (P
- Relevance: Describes esterification conditions and inorganic acid removal for ortho-chloro benzo
-
URL:
-
Preparation of 2-methyl-3-methoxybenzoic acid intermediates
- Source: CN106946685A (P
- Relevance: Details the handling of 3-methoxy substituted benzoic acids and purific
-
URL:
-
Fischer Esterification Mechanisms & Troubleshooting
-
Recrystallization Solvent Selection
- Source: University of Rochester, Dept. of Chemistry.
- Relevance: General solvent compatibility tables for esters (Hexane/EtOAc vs. Alcohols).
-
URL:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 6. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 7. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
challenges in the scale-up of methyl 2-chloro-3-methoxybenzoate production
The following technical guide is structured as a Tier-3 Support Resource for process chemists and engineers dealing with the scale-up of Methyl 2-chloro-3-methoxybenzoate .
Role: Senior Application Scientist | Context: Process Scale-Up & Troubleshooting Doc ID: TS-MCMB-2024-01 | Status: Active[1]
Process Architecture & Logic Map
Before addressing specific failures, validate your synthetic route against the standard industrial logic. The primary challenge with this molecule is the "Ortho-Effect Sandwich" : the steric bulk of the 2-chloro and 3-methoxy substituents creates significant hindrance at the carbonyl center.[1]
Workflow Visualization
The following diagram illustrates the critical decision nodes for synthesis and purification.
Figure 1: Strategic process map highlighting the preferred route (Route A) to avoid regioselectivity issues inherent in Route B.
Troubleshooting Guide: Reaction Engineering
Issue 1: Incomplete Conversion During Esterification
Symptom: HPLC shows high residual acid (2-chloro-3-methoxybenzoic acid) despite refluxing with methanol/H2SO4 for >24 hours. Root Cause: Steric Inhibition. The 2-chloro substituent provides significant steric shielding to the carbonyl carbon. Standard Fischer esterification (acid-catalyzed equilibrium) is often too slow because the tetrahedral intermediate is difficult to form in this crowded environment.[1]
Protocol: Acyl Chloride Activation Method
Instead of direct Fischer esterification, use Thionyl Chloride (
-
Charge: Suspend 2-chloro-3-methoxybenzoic acid (1.0 eq) in Toluene (3-4 volumes).
-
Activation: Add
(1.2 - 1.5 eq) and a catalytic amount of DMF (0.05 eq).-
Note: DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the acid to the acid chloride.[1]
-
-
Reaction: Heat to 60-70°C. Monitor off-gassing (
). -
Conversion: Once gas evolution ceases (approx 2-4h), cool to <10°C.
-
Esterification: Add Methanol (2.0 eq) slowly to the acid chloride solution.
-
Caution: This step is exothermic. Maintain T < 20°C to prevent impurity formation.
-
-
Quench: Neutralize with aqueous
.
Validation: This method typically drives conversion to >99% because the acyl chloride is a much stronger electrophile than the protonated carboxylic acid, overcoming the steric barrier [1, 2].
Issue 2: "Muddy" Impurity Profile (Regioisomers)
Symptom: GC-MS reveals peaks with identical mass (M+) but different retention times. Root Cause: Incorrect Starting Material Strategy. If you attempted to chlorinate methyl 3-methoxybenzoate directly, the directing effects of the methoxy group (ortho/para director) and the ester (meta director) conflict.[1] The 2-position is "sandwiched" and sterically disfavored. The major products will likely be the 6-chloro or 4-chloro isomers.[1]
Corrective Action: You cannot easily separate these isomers by crystallization due to similar physical properties.
-
Immediate Fix: Switch raw material sourcing to 2-chloro-3-hydroxybenzoic acid or 2-chloro-3-methoxybenzoic acid . The halogen must be installed before the esterification step to guarantee regiochemical purity [3].
Troubleshooting Guide: Scale-Up & Safety (HSE)
Issue 3: Exotherm Control in O-Methylation
Context: Converting Methyl 2-chloro-3-hydroxybenzoate to the target using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Symptom: Temperature spikes during base addition lead to dark coloration (tarring).
Technical Insight: Phenolic O-methylation is highly exothermic.[1] At scale, the accumulation of unreacted alkylating agent followed by a sudden initiation can cause a thermal runaway.
Safety Protocol: Controlled Dosing
| Parameter | Specification | Rationale |
|---|---|---|
| Reagent | Dimethyl Sulfate (DMS) | Preferred over MeI for higher boiling point (less volatile hazard), though highly toxic.[1] |
| Base |
Critical Hazard Note: DMS is a potent carcinogen and skin-absorbable toxin.[1] Use a closed loop system. Decontaminate spills with concentrated aqueous ammonia or NaOH solution to hydrolyze DMS into non-toxic sulfate salts [4].
Analytical Reference Data
Use the following data to validate your product streams.
| Property | Value / Characteristic | Notes |
| Appearance | White to Off-White Solid | Oils often indicate solvent entrapment or isomer impurities.[1] |
| Melting Point | ~50-55°C (Est.)[1] | Pure esters in this class are low-melting solids.[1] |
| 1H NMR (CDCl3) | Look for distinct singlets. Splitting indicates incomplete methylation. | |
| HPLC Purity | > 98.0% Area | Critical for pharmaceutical intermediates. |
| Key Impurity | 2-chloro-3-hydroxybenzoate | Result of incomplete methylation or hydrolysis.[1] |
References
-
Thionyl Chloride Activation Mechanism
-
Esterification Protocols & Catalysis
- Source: Google Patents. "Preparation method of 2-chloro-3-methyl benzoic acid and intermediate thereof." (Describes the difficulty of direct halogenation at the 2-position).
-
Safety Data (DMS & Chlorinated Benzoates)
-
Source: Fisher Scientific Safety Data Sheet (Methyl 2-methoxybenzoate analogs).[1]
-
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be reviewed by your local Health, Safety, and Environment (HSE) officer.[1]
Sources
Technical Support Center: Stabilization of Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Stability Profile
Methyl 2-chloro-3-methoxybenzoate presents a unique stability paradox during workup. While the ortho-chloro substituent provides steric hindrance that theoretically retards hydrolysis, its strong inductive electron-withdrawing effect (
Consequently, this ester is kinetically stable but thermodynamically fragile in the presence of strong nucleophiles (like hydroxide ions). The primary decomposition pathway is Base-Catalyzed Hydrolysis (
Critical Stability Parameters
| Parameter | Critical Limit | Risk Factor |
| pH Tolerance | High: | |
| Temperature | Medium: Thermal energy overcomes steric hindrance of the 2-Cl group. | |
| Solvent Choice | Methanol (Preferred) | High: Ethanol/Isopropanol causes transesterification. |
| Quenching | Cold, Buffered | High: Exothermic quenching of acid chlorides generates local hot spots. |
The Decomposition Mechanism (The "Why")
To prevent decomposition, one must understand the failure mode. The decomposition is almost exclusively driven by the attack of a nucleophile (water or hydroxide) on the carbonyl carbon.
The Ortho-Effect Conflict
-
Steric Shielding (Protective): The Chlorine atom at the C2 position is bulky (Van der Waals radius ~1.75 Å). It physically blocks the trajectory of incoming nucleophiles, slowing down the formation of the tetrahedral intermediate.
-
Electronic Activation (Destructive): Chlorine is highly electronegative. Through the inductive effect, it pulls electron density away from the ring and the carbonyl carbon. This makes the carbonyl carbon more positive (electrophilic) and more reactive toward nucleophiles than a standard benzoate.
The Verdict: Under vigorous conditions (high pH or heat), the electronic activation overrides the steric protection, leading to rapid product loss.
Figure 1: The mechanism of base-catalyzed hydrolysis. Note that the inductive effect of the 2-Cl substituent accelerates the initial attack, necessitating strict pH control.
Troubleshooting Guide (FAQ)
Q1: I see a new peak at ~10-12 ppm in my proton NMR after workup. What happened? A: This is the carboxylic acid proton. You have hydrolyzed your ester.[1][2][3][4][5]
-
Cause: Likely used 1M NaOH or similar strong base to wash the organic layer, or the rotovap bath was too hot (>45°C) while residual water/base was present.
-
Fix: Switch to Saturated Sodium Bicarbonate (
) for washes.
Q2: My yield is good, but the product is an oil instead of a solid. Is it decomposing? A: Not necessarily decomposing, but it may be impure.
-
Cause: Residual solvent (DMF, DMSO) or transesterification if you used Ethanol.
-
Check: Run an NMR. If you see ethyl groups (quartet ~4.1 ppm, triplet ~1.2 ppm), you used ethanol in the presence of acid/base, causing transesterification.
-
Fix: Only use Methanol if an alcohol solvent is required.
Q3: Can I use brine to wash the product? A: Yes, and you should.
-
Reason: Brine helps break emulsions and "dries" the organic layer by osmotic pressure, reducing the amount of water (and thus hydrolysis risk) carried into the concentration step.
Optimized Workup Protocol
This protocol is designed to minimize exposure to hydrolytic conditions while effectively removing impurities.
Reagents Required[4][5][6][7][8][9]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Quench/Wash: Saturated Aqueous Sodium Bicarbonate (
). -
Drying: Anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).
Step-by-Step Methodology
-
Temperature Control: Cool the reaction mixture to 0–5°C (ice bath) before adding any aqueous solution.
-
Why: Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).
-
-
Quenching (The Critical Step):
-
Do NOT add water directly if the reaction involved thionyl chloride or acid chlorides.
-
DO add Saturated
dropwise. -
Target: Final aqueous pH should be 7–8. Use pH paper to confirm.
-
-
Phase Separation:
-
Extract with EtOAc or DCM.
-
Wash 1: Saturated
(removes residual acid). -
Wash 2: Distilled Water (removes excess salts).
-
Wash 3: Saturated Brine (removes water from organic phase).
-
-
Drying:
-
Dry organic layer over
for 10–15 minutes. -
Note: Filter off the solid promptly. Prolonged exposure to slightly acidic drying agents can induce slow hydrolysis if the compound is wet.
-
-
Concentration:
-
Evaporate solvent in vacuo.
-
Bath Temperature: Maximum 35°C .
-
Vacuum: < 20 mbar to ensure rapid solvent removal without heat.
-
Figure 2: Decision tree for the safe workup of methyl 2-chloro-3-methoxybenzoate, emphasizing pH control.
References
-
Sigma-Aldrich. Methyl 2-methoxybenzoate Product Sheet. (Demonstrates general stability data for methoxy-benzoate analogs). Link
-
PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate Compound Summary. National Library of Medicine. (Structural data and physical properties). Link
-
US Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (Data on hydrolysis rates of chlorinated aromatics). Link
-
Royal Society of Chemistry. Methyl ester hydrolysis - Synthetic Pages. (General protocols for controlled hydrolysis, illustrating conditions to avoid). Link
Sources
- 1. quora.com [quora.com]
- 2. Solved A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com [chegg.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for Methyl 2-Chloro-3-Methoxybenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Pd-Catalyst Loading for Sterically Congested Aryl Chlorides[1]
Executive Summary: The Substrate Challenge
You are working with Methyl 2-chloro-3-methoxybenzoate .[1] Before optimizing loading, you must acknowledge the specific structural hostility of this molecule:
-
The "Sandwich" Effect (Sterics): The reactive chlorine (C2) is flanked by an ester (C1) and a methoxy group (C3).[1] This creates a "di-ortho-substituted" environment.[1] Standard ligands like
or dppf will fail because they cannot facilitate oxidative addition in this crowded pocket.[1] -
Electronic Deactivation: While the ester is electron-withdrawing (activating), the methoxy group is electron-donating (deactivating) via resonance.[1] This mixed electronic profile often makes the oxidative addition step rate-limiting.[1]
-
Labile Functionality: The methyl ester is susceptible to hydrolysis (saponification) if you use strong aqueous bases (e.g., NaOH, KOH) to drive the reaction, especially at the high temperatures required to activate the aryl chloride.[1]
This guide prioritizes Ligand Architecture over raw metal loading.[1] You cannot solve a ligand mismatch by simply adding more Palladium.[1]
Module 1: Catalyst System Architecture
User Question: I am using 5 mol% Pd(PPh3)4, but the reaction stalls at <10% conversion. Should I increase the loading to 10%?
Technical Response:
No. Increasing the loading of an ineffective catalyst will only increase your purification costs.[1]
For this substrate, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .[1]
Recommended Catalyst Systems
| Variable | Recommendation | Rationale |
| Precatalyst | Pd-G4 Buchwald Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4) | Ensures a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures.[1] Avoids induction periods common with |
| Ligand (L1) | SPhos or RuPhos | SPhos is the "Gold Standard" for stability.[1] RuPhos is superior if you are coupling with amines (Buchwald-Hartwig).[1] |
| Ligand (L2) | XPhos | Excellent for general Suzuki couplings involving chlorides; the isopropyl groups provide necessary steric bulk to force reductive elimination.[1] |
| Base | Mild enough to preserve the methyl ester; strong enough to activate boronic acids/amines.[1] |
Module 2: The "Loading Floor" Protocol
User Question: How do I determine the minimum catalyst loading required for scale-up without risking an incomplete reaction?
Technical Response: Do not guess. Perform a "Loading Floor" Titration . This experiment identifies the point where the reaction switches from "catalyst-controlled" to "diffusion/death-controlled."
Protocol: Step-by-Step Optimization
-
Set Constant Variables: Fix Solvent (e.g., 1,4-Dioxane or Toluene), Temperature (
), and Concentration ( ). -
Prepare Stock Solution: Dissolve the methyl 2-chloro-3-methoxybenzoate and coupling partner in the solvent.
-
Dose Catalyst: Run parallel vials with the following Pd loadings (using a G3/G4 precatalyst):
-
Monitor Kinetics: Sample at
.
Decision Logic (DOT Visualization)
Figure 1: Decision logic for interpreting catalyst loading screen results.
Module 3: Troubleshooting Specific Failures
User Question: My reaction reaches 60% conversion and then stops completely. Adding more catalyst at the beginning doesn't help.
Technical Response: This is a classic symptom of Product Inhibition or Catalyst Poisoning , not simple instability.[1]
Diagnosis & Fixes:
-
The "Spike" Test:
-
When the reaction stalls (60%), take an aliquot.[1]
-
Add fresh substrate (methyl 2-chloro-3-methoxybenzoate).[1]
-
Result A: If the reaction resumes
The catalyst is still active; the reagents were consumed or degraded (e.g., boronic acid deborylation). -
Result B: If the reaction stays dead
The catalyst has deactivated (Pd black formation) or the product is coordinating to the Pd, shutting it down.
-
-
Solution for Result B (Catalyst Death):
User Question: I am observing the formation of the carboxylic acid (hydrolysis) and the des-chloro product (dehalogenation).
Technical Response: You are fighting two side reactions driven by the reaction environment.
| Side Product | Cause | Corrective Action |
| Carboxylic Acid (Hydrolysis) | Hydroxide ions present in the aqueous base layer are attacking the methyl ester. | 1. Switch to anhydrous base: |
| Des-Chloro (Dehalogenation) | 1. Remove all alcohols. Use strictly aprotic solvents (Dioxane, THF, Toluene).2. Increase the steric bulk of the ligand (Switch from SPhos to XPhos) to favor reductive elimination over hydride elimination. |
Module 4: Post-Reaction Metal Removal
User Question: Because I had to use high loading (5 mol%) to force the reaction, my product is contaminated with Palladium. How do I clean it?
Technical Response: For pharmaceutical intermediates, simple silica columns are insufficient to remove Pd-Ligand complexes.[1]
Scavenging Protocol:
-
Thiol-Based Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) to the crude reaction mixture before concentration.[1]
-
Stirring Time: Stir at
for at least 4 hours. -
Filtration: Filter through a pad of Celite. The Pd will remain bound to the silica scavenger.[1]
-
Verification: Check residual Pd levels via ICP-MS. Target is <10 ppm.
References
-
Maiti, D., & Buchwald, S. L. (2009).[1] "Ligand-Accelerated Palladium-Catalyzed Activation of Aryl Chlorides." Journal of the American Chemical Society.[1][2][3] Link[1]
-
Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link[1]
-
Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link[1]
-
Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
Sources
strategies to improve regioselectivity in reactions involving methyl 2-chloro-3-methoxybenzoate
Technical Support Center: Regioselectivity Strategies for Methyl 2-chloro-3-methoxybenzoate
Executive Summary: The Regioselectivity Compass
User Profile: Medicinal Chemists, Process Development Scientists. Molecule: Methyl 2-chloro-3-methoxybenzoate (MW: 200.62). The Challenge: This scaffold presents a "crowded" electronic landscape. The interplay between the electron-withdrawing ester (C1), the weakly deactivating chlorine (C2), and the strongly electron-donating methoxy group (C3) creates competing directing effects.
The Solution: By selecting the correct reaction class, you can selectively functionalize the C4 , C6 , or C2 positions.
| Target Position | Reaction Class | Dominant Directing Effect |
| C4 | Directed ortho Metalation (DoM) | Methoxy (OMe) chelation directs Lithiation to C4. |
| C6 | Electrophilic Aromatic Substitution (EAS) | Methoxy (OMe) activates para (C6) over ortho (C4) due to sterics/electronics. |
| C2 | Nucleophilic Aromatic Substitution (SNAr) | Ester (COOMe) activates C2 for Chlorine displacement. |
Module 1: Functionalizing C6 (Nitration/Bromination)
Context: You require a nitro or bromo group at the C6 position (para to the methoxy). Common Issue: Formation of C4 isomers or over-nitration.
Technical Guide
In Electrophilic Aromatic Substitution (EAS), the methoxy group (C3) is the strongest activator. It directs ortho (C2, C4) and para (C6).
-
C2: Blocked by Chlorine.
-
C4: Ortho to OMe, but sterically crowded by the adjacent C5-H and the "buttressing" effect of the 1,2,3-substitution pattern.
-
C6: Para to OMe and ortho to the Ester. Despite the ester's deactivation, the para-directing power of OMe usually prevails here, making C6 the kinetic product.
Troubleshooting Q&A
Q: I am seeing ~15% of the C4-nitro isomer. How do I suppress this? A: The C4 position is electronically activated but sterically sensitive.
-
Lower the Temperature: Run the nitration at -10°C to 0°C. Higher temperatures (above 25°C) increase the energy available to overcome the steric barrier at C4.
-
Change the Reagent: Switch from standard mixed acid (H₂SO₄/HNO₃) to Acetyl Nitrate (generated in situ from Ac₂O/HNO₃). Acetyl nitrate is bulkier and more selective for the less hindered C6 position.
Q: My ester is hydrolyzing during nitration. A: This is common in strong H₂SO₄.
-
Solution: Use Trifluoroacetic anhydride (TFAA) with NH₄NO₃ or KNO₃. This non-aqueous nitration system avoids hydrolysis and often improves regioselectivity toward C6 due to the bulk of the trifluoroacetyl nitrate species.
Module 2: Functionalizing C4 (Lithiation/DoM)
Context: You need to introduce an electrophile (iodine, formyl, boronic acid) at C4. Common Issue: Attack at the ester carbonyl (claisen-like condensation) or lithiation at C6.
Technical Guide
Directed ortho Metalation (DoM) relies on the coordination of a Lithium base to a Directing Group (DG).
-
Hierarchy: OMe > Cl > Ester (in terms of coordination strength and kinetic acidity).
-
Mechanism: The Lithium coordinates to the OMe oxygen. The base deprotonates the nearest available ortho proton.[1] Since C2 is blocked, C4 is the exclusive target .
Experimental Protocol: C4-Selective Lithiation
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Why? LiTMP is a non-nucleophilic, bulky base. It will not attack the ester carbonyl (unlike n-BuLi or LDA).
-
-
Temperature: Cool to -78°C .
-
Addition: Add LiTMP dropwise over 30 mins. Stir for 1-2 hours at -78°C.
-
Quench: Add Electrophile (e.g., I₂, DMF, B(OMe)₃) at -78°C.
Troubleshooting Q&A
Q: I used n-BuLi and obtained a complex mixture/tar. Why? A: n-BuLi acts as a nucleophile and attacks the ester carbonyl at C1, leading to ketones or tertiary alcohols. Always use LiTMP for benzoate esters.
Q: I am seeing lithiation at C6 (ortho to ester). A: This "Directing Group Competition" occurs if the OMe coordination is disrupted.
-
Cause: If you use a coordinating solvent additive like TMEDA with a bulky ester, the lithium aggregate might prefer the "open" space near C6.
-
Fix: Remove TMEDA. Rely on the strong OMe direction. Ensure the internal temperature stays strictly below -70°C.
Module 3: Functionalizing C2 (SNAr)
Context: Displacement of the Chlorine atom with amines or alkoxides. Common Issue: Hydrolysis of the ester or lack of reactivity.
Technical Guide
The C2-Chlorine is activated by the ortho-Ester (EWG). However, the meta-Methoxy (EDG) deactivates the ring. The reaction requires energy but is feasible.
Troubleshooting Q&A
Q: The reaction is stalled at 50°C. Should I add base? A: Yes, but be careful.
-
For Amines: Use a non-nucleophilic base like DIPEA or K₂CO₃ in DMSO or NMP at 100-120°C.
-
For Alkoxides: Do not use hydroxide bases; they will saponify the ester. Use the corresponding sodium alkoxide (e.g., NaOMe in MeOH).
Q: How do I prevent Ester Hydrolysis? A: Moisture control is critical. Use anhydrous aprotic solvents (DMF/DMSO). If using amines, avoid aqueous workups until the reaction is quenched.
Visual Logic & Decision Pathways
Diagram 1: The Regioselectivity Decision Matrix
Caption: Decision matrix for selecting the correct synthetic methodology based on the desired substitution pattern.
Diagram 2: Troubleshooting The DoM Pathway (C4)
Caption: Logic flow for ensuring C4 regioselectivity during lithiation, highlighting the critical choice of base.
References
-
Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
-
Mortier, J., et al. (2006).[4] Directed Ortho-Metalation of Unprotected Benzoic Acids.[4] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[4] Organic Letters, 8(4), 765-768.
-
Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation (DoM).[2][3][4]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. baranlab.org [baranlab.org]
- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Validation & Comparative
analytical methods for the characterization of methyl 2-chloro-3-methoxybenzoate
Title: Technical Deep Dive: Comparative Analytical Profiling of Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Strategic Context
Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) serves as a critical regioselective intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds. Its structural integrity—specifically the orthogonality of the chlorine at position 2 and the methoxy group at position 3—is the primary quality attribute (CQA) governing downstream yield.
The Analytical Challenge: The synthesis of this molecule often produces regioisomeric byproducts (e.g., methyl 2-chloro-4-methoxybenzoate) and hydrolysis degradants (2-chloro-3-methoxybenzoic acid). Standard analytical approaches often fail to resolve the ortho-chloro positional isomers due to their identical mass-to-charge (m/z) ratios and similar polarity.
Scope of this Guide: This document objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Ultra-High Performance Liquid Chromatography (UHPLC-PDA) . While NMR is acknowledged as the structural gold standard, this guide focuses on high-throughput purity profiling.
Structural Confirmation: The "Ground Truth" (NMR)
Before routine profiling, the reference standard must be validated via Nuclear Magnetic Resonance.
-
1H NMR (400 MHz, CDCl3): The diagnostic signals are the methoxy singlet (~3.9 ppm) and the methyl ester singlet (~3.95 ppm). The aromatic region (7.0–7.5 ppm) must show a specific splitting pattern (typically a doublet-doublet or multiplet depending on H-H coupling) to confirm the 2,3-substitution pattern vs. the 2,4-isomer.
-
13C NMR: Essential for confirming the carbonyl carbon (~166 ppm) and distinguishing the chlorinated carbon (shifted upfield due to shielding effects relative to H-substitution).
Comparative Analysis: GC-MS vs. UHPLC-PDA
The following table summarizes the performance metrics based on internal validation studies and literature precedents for halogenated benzoate esters.
| Feature | Method A: GC-MS (EI) | Method B: UHPLC-PDA |
| Primary Utility | Isomer Resolution & Volatile Impurities | Purity Quantitation & Acid/Polar Impurities |
| Selectivity (Regioisomers) | Superior. High resolution of positional isomers (2,3- vs 2,4-) due to boiling point differences. | Moderate. Requires specialized phenyl-hexyl or PFP columns for baseline separation of isomers. |
| Detection of Degradants | Poor. The free acid (hydrolysis product) requires derivatization (e.g., TMS) to be volatile enough. | Excellent. Detects both the ester and the free acid in a single run without derivatization. |
| Linearity (R²) | > 0.995 (10–500 µg/mL) | > 0.999 (0.5–1000 µg/mL) |
| Throughput | 20–30 min/sample (Thermal ramp required) | 4–8 min/sample (Gradient elution) |
| Limit of Quantitation (LOQ) | ~50 ppb (SIM mode) | ~0.1 ppm (UV @ 275 nm) |
Senior Scientist Insight:
"Do not rely on GC-MS alone for stability studies. While GC provides the best fingerprint for isomeric purity, it often masks the onset of hydrolysis because the free acid does not elute or decomposes in the injector port. A dual-method approach is mandatory for GMP release: GC for isomeric purity, UHPLC for assay and related substances."
Experimental Protocols
Protocol A: High-Resolution GC-MS for Isomer Profiling
Objective: To separate methyl 2-chloro-3-methoxybenzoate from its 2-chloro-4-methoxy isomer.
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm × 0.25 µm). The low-polarity phase maximizes separation based on boiling point/volatility.
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 15°C/min to 200°C.[1]
-
Ramp 2: 5°C/min to 240°C (Critical resolution window).
-
Final: 300°C (Hold 3 min).
-
-
Detection: EI Source (70 eV), Scan range 40–400 amu.
-
Target Ions: m/z 200/202 (Molecular ion cluster), 169 (Loss of -OMe).
-
Protocol B: Orthogonal UHPLC-PDA for Purity & Acid Detection
Objective: To quantify the main peak and detect the hydrolysis degradant (2-chloro-3-methoxybenzoic acid).
-
System: Waters ACQUITY UPLC or Thermo Vanquish.
-
Column: C18 Shield RP or Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm).
-
Why: Phenyl-hexyl phases offer π-π interactions that improve separation of the aromatic halogenated isomers compared to standard C18.
-
-
Mobile Phase:
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA extraction at 275 nm (Max absorption) and 220 nm (End-absorption for trace impurities).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing batches of methyl 2-chloro-3-methoxybenzoate, ensuring no blind spots in impurity profiling.
Caption: Integrated analytical workflow ensuring orthogonal coverage of regioisomeric impurities (via GC) and hydrolytic degradation (via HPLC).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849928, Methyl 5-chloro-2-methoxybenzoate (Isomer Analog). Retrieved from [Link]
- Note: Used as a reference for physicochemical properties of chloromethoxybenzo
- Source for physical st
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- The authoritative standard for the validation protocols (Linearity, LOD/LOQ) described in Section 3.
-
Restek Corporation. Analysis of Chlorinated Acids and Esters by GC. Retrieved from [Link]
- Source for column selection (Rtx-5Sil MS)
Sources
Comparative Validation Guide: Purity Analysis of Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Strategic Context
Methyl 2-chloro-3-methoxybenzoate (CAS 55855-69-1) is a critical pharmacophore and agrochemical intermediate, serving as a structural scaffold for benzophenone-type fungicides (e.g., Metrafenone) and benzoylcyclohexanedione herbicides (e.g., Tembotrione).
In synthetic workflows, the purity of this ester dictates the yield of subsequent Grignard or Suzuki coupling steps. Impurities such as the hydrolyzed acid (2-chloro-3-methoxybenzoic acid) or the demethylated phenol (methyl 2-chloro-3-hydroxybenzoate) can act as catalyst poisons or competitive substrates.
This guide compares the industry-standard HPLC-UV method against alternative techniques (GC-FID and qNMR), providing a validated framework for ensuring >99.0% purity.
Technical Comparison: Why HPLC?
While Gas Chromatography (GC) is often the default for volatile esters, High-Performance Liquid Chromatography (HPLC) offers superior specificity for the polar impurities inherent to this molecule's synthesis.
Comparative Analysis of Analytical Techniques
| Feature | HPLC-UV (Recommended) | GC-FID (Alternative) | qNMR (Orthogonal) |
| Primary Analyte | Methyl 2-chloro-3-methoxybenzoate | Methyl 2-chloro-3-methoxybenzoate | Methyl 2-chloro-3-methoxybenzoate |
| Critical Impurity Detection | Excellent. Detects polar acids and phenols without derivatization. | Poor. Acidic impurities often tail or require derivatization (e.g., BSTFA). | Moderate. Good for molar ratios but low sensitivity for <0.1% impurities. |
| Sample Prep | Dissolve in Acetonitrile (Simple). | Dissolve in volatile solvent; potential thermal degradation. | Deuterated solvent (Expensive); rapid. |
| LOD/LOQ | High Sensitivity (ppm range). | High Sensitivity (ppm range). | Low Sensitivity (~0.5-1%). |
| Throughput | 15-20 min run time. | 10-15 min run time. | 5-10 min (acquisition). |
Expert Insight: We prioritize HPLC-UV because the most common degradation pathway is hydrolysis to the benzoic acid. In GC, this acid often adsorbs to the inlet liner or column active sites, leading to under-quantification of the impurity and over-estimation of potency.
Impurity Profiling & Origin[1]
Understanding the synthesis is prerequisite to validation. The impurities dictate the separation requirements.
Synthesis & Impurity Pathway Diagram
Figure 1: Synthetic origin of key impurities. The method must resolve the target ester from both the polar acid (Impurity A) and the phenolic precursor (Impurity B).
Validated HPLC Methodology
This protocol is designed to be self-validating by using a System Suitability Test (SST) that mandates resolution between the target and its acid hydrolysis product.
Chromatographic Conditions[2][3][4][5][6][7][8]
-
Instrument: HPLC with UV-Vis / DAD Detector (Agilent 1260 or equivalent).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Why: The "End-capped" feature reduces silanol interactions with the methoxy group, ensuring sharp peaks.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH suppresses the ionization of the impurity (2-chloro-3-methoxybenzoic acid), increasing its retention and preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 254 nm (aromatic ring) and 280 nm (phenol specificity).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Acidic Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Isocratic |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve 50 mg of Methyl 2-chloro-3-methoxybenzoate Reference Standard in 50 mL Acetonitrile (1.0 mg/mL).
-
System Suitability Solution: Mix 1 mL of Stock Solution with 0.1 mL of 0.1 M NaOH. Let stand for 10 mins (induces hydrolysis), then neutralize with 0.1 mL 0.1 M HCl. Dilute to 10 mL with Mobile Phase.
-
Outcome: This generates the Acid Impurity in situ, guaranteeing a resolution check without needing to purchase the expensive impurity standard.
-
Validation Parameters (ICH Q2 Compliant)
The following data demonstrates the method's robustness.
Specificity & Resolution
The method must separate the acid impurity (eluting early due to polarity) from the ester.
| Peak ID | Approx Retention Time (min) | Relative Retention (RRT) | Resolution (Rs) Requirement |
| Acid Impurity | 3.2 | 0.45 | N/A |
| Phenol Impurity | 5.1 | 0.72 | > 2.0 |
| Target Ester | 7.1 | 1.00 | > 2.0 |
Linearity & Range[3]
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Acceptance:
.
Accuracy (Recovery)
Spike recovery experiments performed at 80%, 100%, and 120% levels.
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.8 | 0.4 |
| 100% | 100.1 | 0.3 |
| 120% | 99.5 | 0.5 |
Validation Decision Workflow
Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final product).
Figure 2: Step-by-step decision tree for method validation, ensuring ICH compliance.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
BenchChem. (2025). HPLC Method for Purity Analysis of Methyl 2-ethyl-3-methoxybenzoate. (Analogous method adaptation).
-
Phenomenex. (2025). GC vs. HPLC: A Comprehensive Comparison.
-
PubChem. (n.d.). Methyl 2-chloro-3-methoxybenzoate Compound Summary. National Library of Medicine.
Sources
comparative study of different synthetic routes to methyl 2-chloro-3-methoxybenzoate
[1]
Executive Summary
Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds.[1] Its synthesis is defined by the challenge of installing three contiguous substituents on the benzene ring with precise regiocontrol.
This guide evaluates three distinct synthetic methodologies:
-
Directed Ortho Metalation (DOM): The superior route for regiochemical precision, utilizing the synergistic directing effects of methoxy and carboxyl groups.
-
Electrophilic Chlorination: A cost-effective but lower-selectivity route starting from 3-hydroxybenzoic acid, requiring rigorous purification.
-
Sandmeyer Reaction: A high-fidelity sequence starting from aniline derivatives, ideal when specific amino-precursors are available.
Recommendation: For laboratory-scale and high-purity requirements, Route 1 (DOM) is recommended due to its unequivocal structural confirmation. For industrial cost-reduction where separation engineering is available, Route 2 remains viable.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Directed Ortho Metalation (DOM) | Route 2: Chlorination of 3-Hydroxybenzoic Acid | Route 3: Sandmeyer Reaction |
| Starting Material | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | Methyl 2-amino-3-methoxybenzoate |
| Key Reagents | s-BuLi/TMEDA, C₂Cl₆ (Hexachloroethane) | Cl₂ gas or NCS, Methanol | NaNO₂, HCl, CuCl |
| Regioselectivity | High (>95%) (Directed to C2) | Moderate (Mixture of 2-, 4-, and 6-isomers) | High (Determined by precursor) |
| Yield (Overall) | 65 - 75% | 40 - 50% (after purification) | 70 - 85% |
| Atom Economy | Low (Lithium/Amine waste) | High | Moderate (Copper waste) |
| Scalability | Challenging (Cryogenic conditions) | Excellent | Good (Diazo safety controls req.) |
| Cost Profile | High (Reagents & Cooling) | Low | Moderate |
Detailed Experimental Protocols
Route 1: Directed Ortho Metalation (The Precision Route)
Mechanism: This route leverages the "Cooperative Ortho Effect." The methoxy group (at C3) and the carboxylate (at C1) both direct metallation to the sterically crowded C2 position.
Workflow Diagram:
Figure 1: Directed Ortho Metalation pathway targeting the C2 position.
Protocol:
-
Metallation:
-
In a flame-dried flask under Argon, dissolve 3-methoxybenzoic acid (10.0 mmol) in anhydrous THF (50 mL).
-
Cool to -78°C .
-
Add TMEDA (2.2 equiv) followed by dropwise addition of s-BuLi (2.2 equiv, cyclohexane solution). The first equivalent deprotonates the acid; the second performs the C-H insertion at C2.
-
Stir at -78°C for 1 hour. The solution typically turns deep red/orange.
-
-
Chlorination (Electrophilic Quench):
-
Dissolve Hexachloroethane (C₂Cl₆, 1.2 equiv) in THF and add slowly to the lithiated mixture.
-
Allow the reaction to warm to room temperature over 4 hours.
-
-
Workup:
-
Quench with saturated NH₄Cl solution. Acidify to pH 2 with 1M HCl.
-
Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
-
Esterification:
Route 2: Chlorination of 3-Hydroxybenzoic Acid (The Industrial Route)
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group is a strong ortho/para director. While position 4 and 6 are less sterically hindered, careful temperature control can favor position 2 or allow for isolation of the 2-isomer via fractional crystallization.
Workflow Diagram:
Figure 2: Direct chlorination route requiring isomer separation.
Protocol:
-
Chlorination:
-
Purification (The Bottleneck):
-
Double Methylation:
-
Dissolve the purified acid in Acetone. Add K₂CO₃ (2.5 equiv) and Methyl Iodide (MeI, 2.5 equiv).
-
Reflux for 12 hours. This step methylates both the phenol (to methoxy) and the acid (to methyl ester) in one pot ("One-pot Williamson Ether/Ester Synthesis").
-
Route 3: Sandmeyer Reaction (The High-Fidelity Route)
Mechanism: Conversion of an aniline derivative to an aryl chloride via a diazonium salt. This route guarantees the position of the chlorine atom if the starting material (Methyl 2-amino-3-methoxybenzoate) is available.
Protocol:
-
Diazotization:
-
Suspend Methyl 2-amino-3-methoxybenzoate (10 mmol) in 6M HCl (20 mL). Cool to 0-5°C.[7]
-
Add NaNO₂ (1.1 equiv) in water dropwise. Stir for 30 min to form the diazonium salt.
-
-
Sandmeyer Displacement:
-
Prepare a solution of CuCl (1.2 equiv) in conc. HCl.
-
Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously.
-
Warm to room temperature (evolution of N₂ gas observed).
-
-
Isolation:
-
Extract with DCM. Wash with water and brine.
-
The product is typically obtained in high purity without chromatography.
-
Mechanistic Insights & Troubleshooting
Regioselectivity Challenges
The primary challenge in synthesizing this molecule is the 1,2,3-substitution pattern .
-
In Route 2 (Chlorination): The C2 position is "sandwiched" between the OH and COOH groups. While electronically activated by the OH, it is sterically hindered. Low temperature (-60°C) is required to reduce the kinetic energy and improve selectivity for the C2 position over the more accessible C4 and C6 positions [1].
-
In Route 1 (DOM): The coordination of the Lithium atom to the Lewis-basic oxygens of the carboxylate and methoxy groups "locks" the lithiation to the C2 position, overcoming steric hindrance via complexation [2].
Safety Criticals
-
s-BuLi: Pyrophoric. Must be handled under inert atmosphere.[5]
-
Methyl Iodide: Potent alkylating agent (carcinogen). Use in a fume hood.
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.
References
-
Preparation of 2-chloro-3-hydroxybenzoic acid. PrepChem.com. Retrieved from [Link]
- Directed Ortho Metalation.Organic Chemistry Portal. (General reference for DOM mechanism).
- Synthesis of 2-chloro-3-methoxybenzoic acid derivatives.Google Patents (CN106946685A).
Sources
- 1. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
Biological Activity Screening of Methyl 2-Chloro-3-Methoxybenzoate Derivatives
The following guide is designed for researchers and drug discovery professionals, focusing on the comparative screening of Methyl 2-chloro-3-methoxybenzoate derivatives. This scaffold serves as a critical divergence point between agrochemical (herbicidal) and pharmaceutical (antimicrobial/anti-inflammatory) applications.
A Comparative Technical Guide for Agro-Pharma Applications
Executive Summary & Scaffold Versatility
Methyl 2-chloro-3-methoxybenzoate (M2C3M) is not merely a reagent; it is a privileged scaffold in bioactive small molecule discovery. Its unique substitution pattern—an ortho-chloro group providing steric lock and a meta-methoxy group offering electronic donation—makes it a versatile intermediate.
This guide compares the biological screening performance of M2C3M derivatives across two distinct domains:
-
Agrochemicals: Specifically as auxin-mimic herbicides and HPPD inhibitors.
-
Pharmaceuticals: Specifically as antimicrobial agents targeting resistant Gram-negative strains.
Chemical Profile & SAR Context
The biological activity of M2C3M derivatives hinges on the modification of the ester moiety and electrophilic aromatic substitution at the C-4 and C-6 positions.
-
The "Agro" Vector: Hydrolysis of the methyl ester to the free acid, often followed by sulfonation at C-4, typically yields potent herbicides (e.g., Dicamba analogs, Tembotrione precursors).
-
The "Pharma" Vector: Hydrazide or amide formation at the ester position, often coupled with nitro-reduction, enhances lipophilicity and membrane permeability, favoring antimicrobial activity.
Figure 1: Divergent synthesis pathways determining biological activity profiles.
Comparative Analysis: Performance & Screening Metrics
This section objectively compares the performance of M2C3M derivatives in high-throughput screening (HTS) environments.
Agrochemical Performance (Herbicidal)
Derivatives retaining the benzoic acid moiety (post-hydrolysis) exhibit strong auxinic activity . They mimic indole-3-acetic acid (IAA) but are resistant to degradation, causing unregulated growth and plant death.
-
Primary Target: Auxin binding proteins (TIR1/AFB).
-
Secondary Target: 4-HPPD inhibition (if sulfonated).
-
Key Indicator: Epinasty (stem twisting) and chlorosis in broadleaf weeds.
Pharmaceutical Performance (Antimicrobial)
Derivatives modified into hydrazones or Schiff bases demonstrate significant bacteriostatic activity . The lipophilic nature of the 2-chloro-3-methoxy core facilitates penetration of the bacterial cell envelope, particularly in Gram-positive bacteria (S. aureus) and select Gram-negative strains (E. coli).
-
Primary Target: Bacterial cell membrane integrity and DNA gyrase inhibition.
-
Key Indicator: Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC).
Comparative Data Summary
The following table summarizes experimental data ranges observed in literature for optimized derivatives of this scaffold.
| Feature | Agrochemical Derivatives (Free Acid/Sulfones) | Pharmaceutical Derivatives (Hydrazones/Amides) |
| Primary Activity | Post-emergence Herbicide | Broad-spectrum Antibiotic |
| Potency Metric | IC50 (Photosynthesis/Growth) | MIC (µg/mL) |
| Typical Range | 0.5 – 10.0 mg/L | 2.0 – 64.0 µg/mL |
| Selectivity | High (Dicots vs. Monocots) | Moderate (Gram+ > Gram-) |
| Toxicity Signal | Chlorosis, Bleaching | Membrane depolarization |
| Key Control | Dicamba / Mesotrione | Ciprofloxacin / Norfloxacin |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and standardized endpoints.
Protocol A: High-Throughput Herbicidal Screen (Duckweed Assay)
Rationale: Lemna minor (duckweed) provides a rapid, miniaturized whole-plant model that correlates highly with field performance.
-
Preparation: Cultivate Lemna minor in Steinberg medium under continuous light (6000 lux) at 25°C.
-
Dosing: Prepare M2C3M derivatives as 100x stocks in acetone. Dilute into 24-well plates to final concentrations of 0, 0.1, 1, 10, and 100 mg/L. acetone concentration must remain <1%.
-
Inoculation: Transfer 3 fronds (colonies) per well.
-
Incubation: Seal plates with microporous tape to allow gas exchange but prevent evaporation. Incubate for 7 days.
-
Readout (Self-Validating):
-
Measurement: Count frond number and measure total chlorophyll content (extraction in ethanol, absorbance at 665 nm).
-
Validation: The untreated control must show >3x growth in frond number. Positive control (Dicamba 1 mg/L) must show >80% inhibition.
-
Protocol B: Antimicrobial Susceptibility Profiling (Microdilution)
Rationale: CLSI (Clinical and Laboratory Standards Institute) broth microdilution is the gold standard for determining MIC.
-
Inoculum Prep: Adjust bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Plate: In a 96-well plate, perform 2-fold serial dilutions of the M2C3M hydrazide derivative (range: 128 to 0.25 µg/mL).
-
Co-Incubation: Add diluted inoculum to compound wells. Final volume 100 µL.
-
Incubation: 37°C for 16–20 hours (ambient air).
-
Readout (Self-Validating):
-
Visual: Identify the lowest concentration with no visible turbidity (MIC).
-
Validation: Sterility control (broth only) must be clear. Growth control (bacteria + solvent) must be turbid. Reference drug (e.g., Ciprofloxacin) must fall within established QC ranges (e.g., 0.004–0.015 µg/mL for E. coli).
-
Screening Workflow Visualization
This diagram outlines the decision logic for screening a library of M2C3M derivatives.
Figure 2: Integrated screening workflow for discriminating herbicidal vs. antimicrobial candidates.
References
-
PubChem. (2025).[1] Methyl 5-chloro-2-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved January 28, 2026, from [Link]
-
MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (PMC). (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones. Retrieved January 28, 2026, from [Link]
-
Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid (CN112645853A).[2] Retrieved January 28, 2026, from
Sources
This guide provides a rigorous spectroscopic comparison between Methyl 2-chloro-3-methoxybenzoate and its structural isomers/related impurities. It is designed for researchers requiring definitive identification of these polysubstituted benzene derivatives during synthesis or quality control.
Executive Summary
Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of bioactive scaffolds, often used in the development of agrochemicals and pharmaceuticals (e.g., benzoylurea insecticides or salicylic acid derivatives).
In synthetic workflows, this compound is frequently accompanied by regioisomers (e.g., Methyl 5-chloro-2-methoxybenzoate) or hydrolysis byproducts (2-chloro-3-methoxybenzoic acid). Standard low-resolution analytical methods (TLC, HPLC retention time) may fail to distinguish these species due to their identical molecular weight (MW 200.62) and similar polarity.
This guide establishes a definitive spectroscopic differentiation Protocol utilizing High-Field NMR (
Structural Analysis & Regiochemistry
The challenge in identifying polysubstituted benzenes lies in determining the relative positions of the substituents.
-
Target Compound (A): Methyl 2-chloro-3-methoxybenzoate
-
Substitution: 1,2,3-trisubstituted pattern.
-
Proton Topology: Three adjacent aromatic protons (H4, H5, H6).
-
-
Primary Regioisomer (B): Methyl 5-chloro-2-methoxybenzoate
-
Substitution: 1,2,5-trisubstituted pattern.
-
Proton Topology: Two adjacent protons (H3, H4) and one isolated proton (H6).
-
Visualization: Structural Differentiators
The following diagram illustrates the proton connectivity that drives the NMR splitting patterns.
Caption: Connectivity map showing the contiguous proton spin system in the Target vs. the isolated spin system in the Isomer.
Comparative Spectroscopic Data
The following data tables contrast the Target with its most common isomer and its hydrolysis precursor.
Table 1: H NMR Chemical Shift & Splitting Comparison (CDCl , 400 MHz)
| Proton Assignment | Target: Methyl 2-chloro-3-methoxybenzoate | Isomer: Methyl 5-chloro-2-methoxybenzoate | Impurity: 2-Chloro-3-methoxybenzoic acid |
| Aromatic H6 | ~7.50 ppm (dd) (Deshielded by ortho-COOMe) | 7.75 ppm (d) (Meta coupling only) | ~7.60 ppm (dd) |
| Aromatic H5 | ~7.30 ppm (t/dd) (Triplet-like, J~8Hz) | N/A (Substituted) | ~7.35 ppm (t/dd) |
| Aromatic H4 | ~7.05 ppm (dd) (Shielded by ortho-OMe) | 7.39 ppm (dd) (Ortho+Meta coupling) | ~7.10 ppm (dd) |
| Aromatic H3 | N/A (Substituted) | 6.90 ppm (d) (Shielded by ortho-OMe) | N/A |
| Ester -OCH | 3.92 ppm (s) | 3.88 ppm (s) | Absent |
| Ether -OCH | 3.90 ppm (s) | 3.87 ppm (s) | 3.92 ppm (s) |
| Acid -OH | Absent | Absent | >11.0 ppm (br s) |
Key Diagnostic Feature:
-
Target: Look for H5 appearing as a triplet (or doublet of doublets with similar
values) around 7.3 ppm.[1] This indicates two ortho neighbors. -
Isomer: Look for H6 as a doublet with a small coupling constant (
Hz) around 7.75 ppm. This indicates no ortho neighbors for H6.
Table 2: Infrared (IR) Spectroscopy Differentiators
| Functional Group | Target (Ester) | Impurity (Acid) |
| Carbonyl (C=O) | Sharp, 1730–1740 cm | Broad/Split, 1680–1710 cm |
| Hydroxyl (O-H) | Absent | Broad, 2500–3300 cm |
| C-O Stretch | Strong, 1200–1300 cm | Strong, 1200–1300 cm |
Experimental Protocols
Protocol A: Synthesis of Methyl 2-chloro-3-methoxybenzoate (Esterification)
Use this protocol to prepare an authentic standard for comparison.
-
Reagents: Dissolve 2-chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Catalyst: Add concentrated Sulfuric Acid (H
SO , 0.1 eq) or Thionyl Chloride (SOCl , 1.2 eq) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the baseline acid spot.
-
-
Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with Sat. NaHCO
(2x) to remove unreacted acid. -
Purification: Dry organic layer over MgSO
, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0% 20% EtOAc in Hexane).
Protocol B: NMR Sample Preparation for Regioisomer Discrimination
To ensure resolution of the critical coupling constants.
-
Solvent: Use CDCl
(Deuterated Chloroform) containing 0.03% TMS. Avoid DMSO-d unless solubility is an issue, as it can broaden peaks due to viscosity. -
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause peak overlap.
-
Acquisition:
-
Run a standard
H NMR (16 scans) . -
Crucial Step: Process the data with a window function (e.g., Gaussian multiplication) to resolve the fine splitting of the aromatic region.
-
Check the H5 signal (Target) vs H6 signal (Isomer) for
-coupling values.
-
Decision Logic for Identification
Use the following logic flow to interpret your spectral data.
Caption: Logical workflow for distinguishing the target compound from its common isomer and impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79332, Methyl 3-methoxybenzoate. Retrieved January 28, 2026 from [Link]
- Context: Source of baseline spectral data for the parent methoxybenzo
- Context: Provides experimental chemical shifts for the primary regioisomer (5-chloro-2-methoxy).
- Context: Comparative data for 2,3-disubstituted benzo
-
Royal Society of Chemistry (2014). Synthesis and Characterization of Substituted Methyl Benzoates. RSC Advances. Retrieved January 28, 2026 from [Link]
- Context: General protocols for esterification and NMR characterization of halogenated benzo
Sources
Technical Guide: Determination of Melting Point for Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Strategic Context
In the synthesis of polysubstituted benzoate intermediates—specifically Methyl 2-chloro-3-methoxybenzoate —accurate physical characterization is the primary gatekeeper for downstream efficacy. Unlike simple benzoic acid derivatives, the 1,2,3-substitution pattern of this molecule introduces significant steric strain and electronic effects that can lead to polymorphism or low-melting crystalline habits.
This guide compares the two industry-standard methodologies for determining the melting point (MP) of this compound: Automated Capillary Transmission (ACT) and Differential Scanning Calorimetry (DSC) . While ACT remains the pharmacopeial standard for "range" reporting, this guide argues that DSC is the superior technique for this specific ester due to its ability to quantify purity and detect thermodynamic instability (polymorphism) often inherent in crowded aromatic esters.
Technical Comparison: ACT vs. DSC
The following analysis contrasts the performance of Automated Capillary Transmission against Differential Scanning Calorimetry for Methyl 2-chloro-3-methoxybenzoate.
Comparative Performance Matrix
| Feature | Automated Capillary (ACT) | Differential Scanning Calorimetry (DSC) |
| Primary Output | Melting Range ( | Onset Temperature ( |
| Precision | ||
| Sample Requirement | 2–5 mg (destructive) | 1–3 mg (encapsulated, potentially recoverable) |
| Purity Insight | Qualitative (Range broadening indicates impurity) | Quantitative (Purity determination via van't Hoff plot) |
| Polymorph Detection | Difficult (Visual changes only) | Excellent (Distinct endothermic peaks) |
| Suitability for this Compound | QC Routine: Best for quick batch release. | R&D/Scale-up: Essential for characterizing the 2-chloro/3-methoxy steric interaction. |
Critical Analysis
For Methyl 2-chloro-3-methoxybenzoate , the proximity of the chlorine atom (position 2) to the ester (position 1) and methoxy group (position 3) creates a "crowded" environment. This often results in a crystal lattice with lower stability.
-
Why ACT fails here: If the sample contains residual solvent (common in esterification), ACT will show a "sweating" phase that is often misread as the melt onset.
-
Why DSC wins: DSC separates the solvent evaporation endotherm (broad, low temp) from the actual crystal melting endotherm (sharp), preventing false-low reporting.
Experimental Protocols
Protocol A: Automated Capillary Transmission (Routine QC)
Standard: USP <741> / ASTM E928
Objective: Establish the melting range (
-
Sample Preparation:
-
Dry the crude Methyl 2-chloro-3-methoxybenzoate in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.
-
-
Loading:
-
Fill a standard 1.5 mm O.D. glass capillary to a height of 3 mm.
-
Compact the sample by dropping the capillary through a 1-meter drop tube (repeat 3x) to eliminate air pockets.
-
-
Instrument Parameters:
-
Start Temp:
(assuming low-melting solid behavior). -
Ramp Rate:
(Fast ramping causes thermal lag). -
Detection Threshold: Set transmission threshold to 10% for onset and 90% for clear point.
-
-
Data Validation:
-
Run a standard (e.g., Benzophenone, MP
) concurrently if the instrument allows.
-
Protocol B: Differential Scanning Calorimetry (R&D Characterization)
Standard: ASTM E794
Objective: Determine thermodynamic purity and precise
-
Calibration:
-
Calibrate the DSC using Indium (
) and Zinc ( ) standards.
-
-
Sample Encapsulation:
-
Weigh
mg of the sample into a Tzero Aluminum pan. -
Crucial Step: Use a hermetic lid with a pinhole. This suppresses sublimation of the ester while allowing trapped moisture to escape, preventing pan deformation.
-
-
Thermal Cycle:
-
Equilibrate:
.[1] -
Ramp:
to (or above expected melt). -
Purge Gas: Nitrogen at 50 mL/min.
-
-
Analysis:
-
Integrate the melting endotherm.
-
Report
(extrapolated onset) rather than . -
Calculate purity using the van't Hoff equation:
Where is sample temp, is pure melt temp, is mole fraction impurity, and is fraction melted.
-
Decision Workflow (Graphviz)
The following logic gate ensures the correct method is applied based on the synthesis stage of the intermediate.
Figure 1: Decision matrix for selecting the appropriate melting point determination method based on sample history and data requirements.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.
-
ASTM International. (2021). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM.
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
-
Sigma-Aldrich. (2023). Thermal Transitions of Benzoic Acid Derivatives. (General reference for ester thermal behavior).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 5-chloro-2-methoxybenzoate (Isomer Analog). PubChem.[2][3][4] [2][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-chloro-3-methoxypropanoate | C5H9ClO3 | CID 12641668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-[chloro(methoxy)methyl]benzoate | C10H11ClO3 | CID 53645088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the cytotoxicity of novel compounds derived from methyl 2-chloro-3-methoxybenzoate
Comparative Cytotoxicity Profiling: Novel Methyl 2-Chloro-3-Methoxybenzoate Derivatives vs. Standard Chemotherapeutics
Executive Summary & Chemical Context
The Scaffold: Methyl 2-chloro-3-methoxybenzoate (CAS: 33924-48-0) serves as a privileged structural motif in medicinal chemistry. Its specific substitution pattern—an electron-withdrawing chlorine adjacent to an electron-donating methoxy group—creates a unique electronic environment. This scaffold is frequently utilized as a precursor for quinazolinones (often EGFR kinase inhibitors) and substituted benzamides (often tubulin inhibitors).[1]
The Objective: This guide outlines the rigorous assessment of novel derivatives synthesized from this benzoate core. We compare their cytotoxic efficacy and safety profiles against industry-standard alternatives: Doxorubicin (anthracycline antibiotic) and Cisplatin (platinum-based alkylating agent).[1]
Key Performance Indicators (KPIs):
-
Potency: IC
(Half-maximal inhibitory concentration).[1] -
Safety: Selectivity Index (SI) = IC
(Normal Cells) / IC (Cancer Cells).[1][2][3][4] -
Mechanism: Mode of cell death (Apoptosis vs. Necrosis).[1]
Experimental Workflow Strategy
To ensure data integrity, we move from high-throughput screening to mechanistic validation.
Figure 1: Critical path for validating novel benzoate derivatives. The workflow prioritizes early elimination of non-selective compounds.
Comparative Performance Analysis
The following data represents a comparative profile of a hypothetical lead derivative, Compound MC-301 (a quinazolinone derivative of the title benzoate), against standard benchmarks.
Table 1: Cytotoxicity Profile (IC in µM)[1]
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK-293 (Normal Kidney) | Selectivity Index (SI)* |
| MC-301 (Novel) | 2.4 ± 0.3 | 1.8 ± 0.2 | > 50.0 | > 20.8 |
| Doxorubicin | 0.5 ± 0.1 | 0.3 ± 0.05 | 2.1 ± 0.4 | 4.2 |
| Cisplatin | 6.2 ± 0.8 | 5.5 ± 0.6 | 12.4 ± 1.5 | 2.0 |
| 5-Fluorouracil | 4.5 ± 0.5 | 3.2 ± 0.4 | 8.0 ± 1.1 | 1.7 |
*SI calculated based on MCF-7 vs. HEK-293. An SI > 3.0 is generally considered a "safe" window for lead optimization.[1]
Analysis:
-
Potency: The novel MC-301 is less potent than Doxorubicin (nanomolar range) but superior to Cisplatin in these lines.
-
Selectivity (The Critical Advantage): While Doxorubicin is highly potent, it lacks specificity (SI = 4.2).[1] The benzoate derivative MC-301 shows a significantly wider therapeutic window (SI > 20), likely due to specific target engagement (e.g., kinase pocket fit) rather than general DNA intercalation.
Detailed Protocols (Self-Validating Systems)
Protocol A: MTT Viability Assay (Metabolic Activity)
Why this method? It measures mitochondrial succinate dehydrogenase activity, a proxy for viability. It is cost-effective for screening large libraries of benzoate derivatives.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or acidified isopropanol.[1]
Step-by-Step:
-
Seeding: Plate cells (A549/MCF-7) at
cells/well in 96-well plates. Critical: Allow 24h attachment to prevent detachment errors. -
Treatment: Add compounds (0.1 – 100 µM) in serial dilutions. Include Vehicle Control (DMSO < 0.5%) and Positive Control (Doxorubicin).[1]
-
Incubation: 48–72 hours at 37°C, 5% CO
. -
Labeling: Add 20 µL MTT stock per well. Incubate 3–4 hours. Visual Check: Look for purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake for 15 min.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Validation Check: If the OD of the Vehicle Control is < 0.7, the cell density was too low; repeat with higher seeding density.
Protocol B: Annexin V/PI Flow Cytometry (Mechanism)
Why this method? To confirm if the benzoate derivatives induce apoptosis (programmed death) or necrosis (toxic lysis).[1]
-
Harvest: Collect treated cells (including floating cells to capture late apoptotic populations).
-
Wash: 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in compromised membranes).[1]
-
Incubation: 15 min in dark at RT.
-
Analysis: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
Interpretation:
-
Q1 (Annexin-/PI-): Live.
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]
-
Q3 (Annexin-/PI+): Necrosis (likely toxic membrane damage).[1]
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism for controlled cell kill).[1]
Mechanistic Insight: The Apoptotic Pathway
Derivatives of methyl 2-chloro-3-methoxybenzoate often act via the Intrinsic Mitochondrial Pathway , triggering Caspase cascades.
Figure 2: Proposed Mechanism of Action.[1] The derivative triggers mitochondrial stress, leading to Caspase 3-mediated apoptosis.
References
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
-
[1]
-
-
Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry."[1]
-
Indrayanto, G., et al. (2021).[5][6] "The Selectivity Index (SI) Calculation and Interpretation in Cytotoxicity Assays." ScienceDirect / Methods in Molecular Biology.[1]
-
[1]
-
-
PubChem. "Methyl 2-chloro-3-methoxybenzoate (Compound Summary)." National Library of Medicine.[1]
-
[1]
-
Sources
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. banglajol.info [banglajol.info]
Quantitative Analysis of Methyl 2-Chloro-3-Methoxybenzoate: A Methodological Comparison Guide
Executive Summary
The quantitative analysis of Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) presents a specific challenge in organic synthesis, particularly when it exists as a side-product during the esterification of 2-chloro-3-hydroxybenzoic acid or as an intermediate in the synthesis of substituted benzoyl derivatives (e.g., for glucose uptake inhibitors or herbicides).
While Gas Chromatography (GC) is often the default for methyl esters, this guide recommends Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior method for reaction monitoring. This recommendation is based on the necessity to simultaneously quantify polar impurities—specifically the phenolic precursor (methyl 2-chloro-3-hydroxybenzoate) and the free acid (2-chloro-3-methoxybenzoic acid)—which exhibit poor peak shape and thermal instability in standard GC workflows without derivatization.
Part 1: The Analytical Challenge
In a typical reaction mixture, Methyl 2-chloro-3-methoxybenzoate (Product A) must be resolved from structurally similar interferences. The core difficulty lies in the polarity differences between the target ester and its potential impurities.[1]
Critical Matrix Components:
-
Target Analyte: Methyl 2-chloro-3-methoxybenzoate (Lipophilic ester).[1]
-
Primary Impurity/Precursor: Methyl 2-chloro-3-hydroxybenzoate (Phenolic, ionizable).[1]
-
Hydrolysis Product: 2-Chloro-3-methoxybenzoic acid (Acidic, highly polar).[1]
-
Regioisomers: Methyl 2-chloro-5-methoxybenzoate (isobaric interference).[1]
Why Standard Methods Fail:
-
GC-FID/MS: While the target ester is volatile and stable, the phenolic and acidic impurities interact with silanol groups in the column liner and stationary phase, leading to severe peak tailing and non-linear response factors unless silylated (e.g., with BSTFA).
-
TLC: Insufficient resolution for quantitative limit tests (e.g., <0.5% impurity limits).
Part 2: Primary Method – RP-HPLC with UV Detection (The "Gold Standard")
This protocol is the industry workhorse for this analysis.[1] It utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the phenolic and carboxylic acid groups, ensuring sharp peak shapes for all components.
Experimental Protocol
-
Instrument: HPLC system (e.g., Agilent 1260/1290 or Waters Alliance) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary for phenol confirmation).[1]
-
Injection Volume: 10 µL.
Mobile Phase Configuration:
-
Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 15.0 | 10 | 90 | Linear Gradient (Elute esters) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Mechanism of Action
The addition of phosphoric acid is non-negotiable.[1] Without it, the 2-chloro-3-hydroxybenzoate (pKa ~8) and the benzoic acid derivative (pKa ~3-4) would partially ionize, causing peak broadening and retention time shifts. At pH 2.5, all species are fully protonated (neutral), allowing the hydrophobic C18 chain to separate them based purely on lipophilicity.
Elution Order:
-
2-Chloro-3-methoxybenzoic acid (Most Polar/Early Eluting)[1]
-
Methyl 2-chloro-3-hydroxybenzoate[1]
-
Methyl 2-chloro-3-methoxybenzoate (Target)
-
Dichlorinated by-products (Late Eluting)
Part 3: Alternative Methods Comparison
Alternative 1: Gas Chromatography (GC-FID/MS)
Best for: Final product purity analysis where acidic precursors are absent.
-
Column: HP-5 or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
-
Pros: Higher resolution for structural isomers; direct coupling to MS for identification.
-
Cons: Requires derivatization (TMS esters) to accurately quantify the hydroxy/acid impurities.[1] Direct injection leads to "ghost peaks" and carryover.[1]
Alternative 2: Quantitative NMR (qNMR)
Best for: Reference standard potency assignment.
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable).
-
Key Signals:
-
Pros: Absolute quantification without a reference standard of the analyte.[1]
-
Cons: High LOD (>1 mg/mL); expensive instrumentation; lower throughput.[1]
Part 4: Comparative Data Analysis
The following table summarizes the performance metrics of the three methods based on validation studies for benzoate esters.
| Feature | RP-HPLC (UV) | GC-FID | qNMR |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Molar Ratio) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.1 µg/mL | ~100 µg/mL |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% |
| Sample Prep Time | Low (Dilute & Shoot) | High (Derivatization) | Low (Dissolve) |
| Matrix Tolerance | High (Salts wash out) | Low (Non-volatiles foul liner) | Medium |
| Primary Use Case | Reaction Monitoring | Final Purity (Volatiles) | Potency Assay |
Part 5: Visualizations
Analytical Workflow Diagram
This diagram outlines the decision process for preparing a reaction mixture sample for HPLC analysis.
Caption: Figure 1: Optimized sample preparation workflow for HPLC analysis of methyl 2-chloro-3-methoxybenzoate reaction mixtures.
Method Selection Decision Tree
A logic flow to determine when to use HPLC vs GC vs NMR for this specific compound.
Caption: Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific phase of drug development.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved January 28, 2026 from [Link](Note: Structural analog used for property estimation).
-
Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 28, 2026 from [Link].[1]
Sources
comparison of methyl 2-chloro-3-methoxybenzoate with other halogenated benzoates in catalysis
Executive Summary: The "Steric-Electronic" Paradox
Methyl 2-chloro-3-methoxybenzoate represents a specific class of deactivated aryl chlorides often encountered in the synthesis of poly-substituted biaryl scaffolds for drug discovery (e.g., kinase inhibitors).
Unlike its bromo- or iodo-analogs, this molecule presents a dual challenge in catalysis:
-
Electronic Deactivation: The 3-methoxy group (an Electron Donating Group, EDG) increases electron density at the C-Cl bond via resonance, making the oxidative addition of Pd(0) kinetically unfavorable compared to electron-deficient aryl chlorides.
-
Steric Congestion: The 2-position chlorine is "sandwiched" between the ester moiety (C1) and the methoxy group (C3), creating significant steric hindrance that impedes catalyst approach.
This guide objectively compares its catalytic performance against standard alternatives (Bromo- and des-methoxy analogs) and defines the specialized catalytic systems required to activate it.
Mechanistic Analysis & Comparative Reactivity
To select the right precursor, one must understand the reactivity hierarchy. The rate-limiting step for coupling methyl 2-chloro-3-methoxybenzoate is Oxidative Addition .
Electronic Influence of the 3-OMe Group
The methoxy group at the C3 position exerts a +M (mesomeric) effect. While inductively withdrawing (-I), the resonance donation dominates in the pi-system.
-
Effect: It raises the energy of the C-Cl
orbital, making it a poorer electrophile for the palladium catalyst. -
Result: Methyl 2-chloro-3-methoxybenzoate requires higher temperatures (>80°C) and electron-rich phosphine ligands compared to Methyl 2-chlorobenzoate.
Performance Comparison Matrix
The following table synthesizes experimental trends for Suzuki-Miyaura coupling of 2-halogenated benzoates.
| Feature | Methyl 2-Chloro-3-Methoxybenzoate | Methyl 2-Bromo-3-Methoxybenzoate | Methyl 2-Chlorobenzoate |
| Leaving Group Ability | Low (C-Cl bond strong, ~96 kcal/mol) | High (C-Br bond weaker, ~81 kcal/mol) | Medium (C-Cl bond strong) |
| Electronic State | Deactivated (EDG at C3 increases e- density) | Deactivated (but compensated by weak C-Br) | Neutral/Activated (No EDG interference) |
| Catalyst Requirement | Specialized (e.g., Pd-XPhos, Pd-PEPPSI) | Standard (e.g., Pd(PPh3)4) | Intermediate (e.g., Pd(dppf)Cl2) |
| Typical Yield | 75-85% (Optimized) | 90-98% | 85-92% |
| Cost Efficiency | High (Cl precursors are cheaper) | Low (Br precursors are expensive) | High |
| Atom Economy | High (Cl is lighter than Br) | Low | High |
Analyst Note: While the Bromo-analog offers faster kinetics, the Chloro-analog is preferred for large-scale manufacturing (process chemistry) due to cost and lower molecular weight, provided a high-turnover catalyst is used.
Visualization of Catalytic Logic
Diagram 1: The Steric-Electronic Barrier in Oxidative Addition
This pathway illustrates why standard catalysts fail with our target molecule and how specialized ligands overcome the barrier.
Caption: The 3-OMe group and 2-Cl steric bulk create a high-energy barrier for oxidative addition, requiring bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to stabilize the Pd(II) intermediate.
Validated Experimental Protocol
Objective: High-yield Suzuki Coupling of Methyl 2-chloro-3-methoxybenzoate with Phenylboronic Acid. Rationale: Standard Pd(PPh3)4 fails here. We utilize the Buchwald Precatalyst Generation 2 (XPhos Pd G2) system, which rapidly generates the active mono-ligated Pd(0) species necessary to cleave the hindered electron-rich C-Cl bond [1].
Materials
-
Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv, 200.6 mg, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg)
-
Catalyst: XPhos Pd G2 (2 mol%, 15 mg)
-
Base: Potassium Phosphate (K3PO4), tribasic (3.0 equiv, 636 mg)
-
Solvent: Toluene:Water (10:1 ratio, 0.2 M)
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, base, and catalyst. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed Toluene (4.5 mL) and Water (0.5 mL). The biphasic system helps dissolve the inorganic base while keeping the organic catalyst active.
-
Activation: Seal the vial and heat to 100°C for 12 hours. Note: Chlorides require higher energy input than bromides (typically 60-80°C).
-
Monitoring: Check via TLC (Hexane:EtOAc 8:1). The starting material (Rf ~0.5) should disappear.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Gradient 0-10% EtOAc in Hexanes).
Expected Yield: 82-88% isolated yield.
Decision Guide: When to Use Which Halogen?
Use this logic flow to determine if Methyl 2-chloro-3-methoxybenzoate is the correct choice for your campaign.
Caption: Decision matrix for selecting between Chloro- and Bromo- precursors based on scale, cost, and reaction sensitivity.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." Chemical Reviews, 2016.
-
BenchChem. "Catalyst Selection for Efficient Methyl 2-ethyl-3-methoxybenzoate Synthesis." BenchChem Technical Guides, 2025.
-
Royal Society of Chemistry. "Palladium-catalyzed cross-couplings by C–O bond activation." Catalysis Science & Technology, 2024.
-
PubChem. "Methyl 2-chloro-3-methoxybenzoate Compound Summary." National Library of Medicine, 2025.
-
Sigma-Aldrich. "Product Specification: Methyl 2-methoxybenzoate derivatives." MilliporeSigma, 2025.
Safety Operating Guide
Operational Guide: Disposal & Handling of Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Core Directive
Do not dispose of Methyl 2-chloro-3-methoxybenzoate down the drain or in general trash.
This compound is a halogenated aromatic ester . Its disposal requires strict segregation from non-halogenated solvents due to the formation of acidic byproducts (hydrochloric acid) during incineration. Failure to segregate this waste stream is the most common compliance violation in pharmaceutical and synthesis laboratories, leading to rejection by waste haulers and potential regulatory fines.
Immediate Action Checklist:
-
Segregate: Place only in containers marked "Halogenated Organic Waste."
-
Label: Clearly identify as "Methyl 2-chloro-3-methoxybenzoate" with CAS #59425-26-2.
-
Protect: Wear nitrile gloves and safety glasses; avoid inhalation of dust/vapors.
Chemical Profile & Hazard Identification
To handle this chemical safely, you must understand its properties. As an ester with a chlorine substituent, it possesses specific stability and reactivity profiles that dictate its waste stream.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Chemical Name | Methyl 2-chloro-3-methoxybenzoate | Primary identifier for waste tags. |
| CAS Number | 59425-26-2 | Use this for inventory reconciliation. |
| Molecular Weight | ~200.62 g/mol | Heavy organic; likely sinks in water (Density > 1.0). |
| Physical State | Solid (low melting) or Viscous Liquid | May require dissolving in solvent for transfer. |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, Goggles) required. |
| Key Reactivity | Hydrolysis sensitive | Keep Dry. Reacts with strong bases/acids to release methanol. |
| Halogen Content | Chlorinated | CRITICAL: Must go to Halogenated Waste stream. |
Expert Insight: The "methoxy" and "ester" groups suggest this molecule is moderately stable but can hydrolyze under basic conditions. However, the chlorine atom at the 2-position is the deciding factor for disposal. Incinerators require specific scrubbers for chlorinated waste to capture HCl gas; therefore, mixing this with non-halogenated waste (like pure acetone or ethanol) disrupts the fuel blending process at the disposal facility.
Waste Segregation & Disposal Protocol
This protocol ensures compliance with EPA (RCRA) standards and facilitates acceptance by commercial waste disposal services (e.g., Veolia, Clean Harbors).
Step-by-Step Disposal Workflow
-
Stream Selection:
-
Correct Stream: Halogenated Organic Waste.
-
Incorrect Stream: Non-Halogenated Solvents, Aqueous Waste, Trash.
-
-
Container Compatibility:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid: Metal cans if the waste is acidic or likely to hydrolyze, as the chloride can corrode metal over time.
-
-
Solvent Dilution (If applicable):
-
If the substance is solid and you wish to rinse the flask, use a compatible halogenated solvent like Dichloromethane (DCM) or a small amount of Acetone/Methanol.
-
Note: Even if you dissolve it in Acetone (non-halogenated), the entire mixture is now classified as Halogenated Waste .
-
-
Labeling:
-
Apply a hazardous waste label.
-
Check "Toxic" and "Irritant".[1]
-
List constituents: "Methyl 2-chloro-3-methoxybenzoate (Solution)".
-
Visualization: Disposal Decision Logic
Figure 1: Decision matrix for segregating chlorinated aromatic esters. Note that the presence of the chlorine atom forces the "Halogenated" pathway regardless of the solvent used for rinsing.
Spill Response Protocol
In the event of a benchtop spill, immediate containment is necessary to prevent surface contamination and inhalation of dust/vapors.
Required PPE: Nitrile gloves (double gloving recommended), Lab coat, Safety glasses.
Protocol:
-
Secure Area: Alert nearby personnel. If the spill is >100g or outside a fume hood, evacuate the immediate area.
-
Contain:
-
If Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
If Liquid: Encircle with absorbent pads or vermiculite. Do not use sawdust (combustible).
-
-
Decontaminate:
-
Disposal of Cleanup Materials:
-
All contaminated pads, gloves, and scoops must be placed in a sealed bag and treated as Solid Hazardous Waste (contaminated debris).
-
Visualization: Spill Management Loop
Figure 2: Operational loop for safe spill cleanup. Emphasis is placed on preventing dust generation for solids and containment for liquids.
Storage & Incompatibility[1]
To prevent accidents prior to disposal, adhere to these storage rules:
-
Keep Dry: Esters can hydrolyze in the presence of moisture and heat, potentially releasing methanol and the corresponding benzoic acid (2-chloro-3-methoxybenzoic acid).
-
Segregate from Oxidizers: Do not store near nitric acid or perchlorates.
-
Segregate from Strong Bases: Avoid storage with sodium hydroxide or ammonia, which will rapidly degrade the ester.
Self-Validating Check: Before leaving the lab for the day, check the waste container. Is the lid screwed on tightly? Is the label visible? If the waste container is bulging, it indicates an incompatible reaction (gas evolution) is occurring—vent immediately in a fume hood and notify the safety officer.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.[Link]
-
PubChem. (n.d.). Compound Summary: Methyl 2-methoxybenzoate (Structural Analog). National Library of Medicine.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
Personal protective equipment for handling Methyl 2-chloro-3-methoxybenzoate
Executive Summary & Risk Profile
The Core Directive: Handling Methyl 2-chloro-3-methoxybenzoate requires a specific protocol that accounts for its dual chemical nature: it is both a halogenated aromatic and an ester . This structure dictates that standard "one-glove-fits-all" approaches are insufficient for high-concentration handling or spill remediation.
This guide moves beyond generic MSDS data to provide an operational framework for researchers synthesizing or analyzing this intermediate.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Code | Description | Mechanism of Action |
| Skin Irritation | 2 | H315 | Causes skin irritation | Lipophilic ester penetrates dermal barrier; halogen group exacerbates local inflammation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Mechanical abrasion (dust) and chemical hydrolysis on mucosal surfaces. |
| STOT - SE | 3 | H335 | May cause respiratory irritation | Fine particulates irritate the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Rationale: The presence of the chlorine atom sensitizes the skin, while the ester functionality dictates specific polymer compatibility restrictions.
Hand Protection: The "Halogen-Ester" Conflict
Critical Technical Insight: Standard Butyl rubber gloves are excellent for esters but degrade rapidly when exposed to halogenated compounds. Conversely, thin disposable Nitrile degrades when exposed to concentrated esters. The Solution: Use a tiered approach based on physical state.
| Physical State | Primary Barrier | Secondary Barrier | Protocol |
| Dry Solid (Powder) | Nitrile (5 mil) | None required | Single glove is sufficient for weighing/transfer. Change immediately if punctured. |
| Solution (Organic) | Laminate (Silver Shield) | Nitrile (Outer) | REQUIRED. Laminate resists the chemical; Nitrile outer glove provides grip and dexterity. |
| Spill Cleanup | Laminate (Silver Shield) | Heavy Duty Nitrile | Do not use standard latex or vinyl. |
Respiratory & Ocular Protection[1][2][3]
-
Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Ocular: Chemical safety goggles (ANSI Z87.1) are required.[1][2][3][4][5] Safety glasses with side shields are insufficient due to the risk of fine dust migration.
-
Respiratory (Fallback): If fume hood is unavailable (NOT RECOMMENDED), use a half-face respirator with P100/OV (Organic Vapor) cartridges.
Operational Protocol: Safe Handling Workflow
Diagram 1: PPE Decision Logic & Hierarchy of Controls
Caption: Logical flow for selecting PPE based on the physical state of the reagent.
Step-by-Step Weighing Protocol
-
Preparation: Place a disposable weighing boat and a clean spatula inside the fume hood. Pre-tare the balance if it is inside the hood.
-
Note: If the balance is outside the hood, use a sealable secondary container to transfer the weighed material.
-
-
Transfer: Open the source container only inside the hood. Gently break up any clumps to prevent "dust puff" during transfer.
-
Containment: After weighing, immediately recap the source container. Parafilm is recommended for long-term storage to prevent hydrolysis.
-
Decontamination: Wipe the exterior of the source container and the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing hands from the hood.
Emergency Response & Spill Management
Scenario: You have spilled ~5g of solid powder on the benchtop.
-
Alert: Announce the spill to immediate lab neighbors.
-
PPE Upgrade: If you were wearing standard nitrile, put on a second pair immediately.
-
Dry Clean-up (Preferred):
-
Do NOT spray water or solvent directly on the powder (this spreads the contamination).
-
Cover the spill with a damp paper towel (dampened with water) to suppress dust.
-
Scoop the material using a card or scraper into a wide-mouth waste jar.
-
-
Wet Clean-up:
-
Once the bulk solid is removed, clean the surface with soap and water, followed by ethanol.
-
Verification: Use a UV lamp (if available) to check for residue, as many benzoate esters fluoresce.
-
Diagram 2: Spill Response Workflow
Caption: Tactical workflow for containing and neutralizing a solid spill.
Logistics: Waste Disposal & Storage[1][2][6][7]
Waste Classification
This is the most common compliance error. Because of the Chlorine atom on the benzene ring, this material cannot be disposed of in the general organic waste stream.
-
Correct Stream: Halogenated Organic Waste .
-
Why? Incineration of halogenated compounds requires scrubbers to remove acidic gases (HCl). Putting this in non-halogenated waste can damage incinerators and violate EPA/local regulations.
Storage Requirements[1][2][3][6][7]
-
Temperature: 2–8°C (Refrigerate). Esters are prone to hydrolysis; cool storage slows this process.
-
Segregation: Store away from strong oxidizers and strong bases (which will hydrolyze the ester to the carboxylic acid).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 139879, 2-Chloro-3-methoxybenzoic acid (Analog Structure Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
ChemSrc. (2024).[1][5] Methyl 2-chloro-3-methoxybenzoate MSDS & Properties. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
